Glucovance
描述
属性
CAS 编号 |
338752-31-1 |
|---|---|
分子式 |
C27H40Cl2N8O5S |
分子量 |
659.6 g/mol |
IUPAC 名称 |
5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide;3-(diaminomethylidene)-1,1-dimethylguanidine;hydrochloride |
InChI |
InChI=1S/C23H28ClN3O5S.C4H11N5.ClH/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;1-9(2)4(7)8-3(5)6;/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29);1-2H3,(H5,5,6,7,8);1H |
InChI 键 |
HCEQQASHRRPQFE-UHFFFAOYSA-N |
SMILES |
CN(C)C(=N)N=C(N)N.COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.Cl |
规范 SMILES |
CN(C)C(=N)N=C(N)N.COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.Cl |
其他CAS编号 |
338752-31-1 |
同义词 |
Glucovance Glyburide-metformin |
产品来源 |
United States |
Foundational & Exploratory
The Synergistic Dance of Glyburide and Metformin: A Technical Guide to a Combined Antidiabetic Strategy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The combination of glyburide and metformin stands as a cornerstone in the management of type 2 diabetes mellitus (T2DM). This enduring partnership transcends a simple additive effect, exhibiting a true synergy that addresses the dual pathophysiological defects of T2DM: impaired insulin secretion and insulin resistance. This technical guide delves into the core molecular mechanisms underpinning this synergy, presenting a synthesis of clinical and preclinical evidence. We will explore the intricate signaling pathways, provide detailed experimental protocols for key assays, and present quantitative data in a structured format to illuminate the complementary actions of these two widely-prescribed agents.
Individual Mechanisms of Action: Two Distinct Approaches to Glycemic Control
To understand the synergy, it is essential to first delineate the individual mechanisms of action of glyburide and metformin.
1.1. Glyburide: The Insulin Secretagogue
Glyburide, a second-generation sulfonylurea, directly stimulates insulin release from pancreatic β-cells. Its action is mediated by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel. This binding event closes the K-ATP channel, leading to membrane depolarization. The change in membrane potential opens voltage-dependent calcium channels, causing an influx of Ca2+ which triggers the exocytosis of insulin-containing granules.
1.2. Metformin: The Insulin Sensitizer
Metformin, a biguanide, primarily enhances insulin sensitivity and reduces hepatic glucose production. Its principal molecular target is the inhibition of mitochondrial respiratory chain complex I. This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. This altered energy state activates the 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK then phosphorylates numerous downstream targets, leading to the suppression of hepatic gluconeogenesis and increased glucose uptake in peripheral tissues like skeletal muscle.
The Core of Synergy: Molecular Crosstalk in the Pancreatic β-Cell
While metformin's primary role is insulin sensitization in peripheral tissues, a significant aspect of its synergy with glyburide occurs directly within the pancreatic β-cell. Here, the AMPK pathway activated by metformin intersects with pathways influenced by glyburide.
2.1. Counter-regulation of Protein Synthesis
A key synergistic interaction lies in the opposing effects of metformin and glyburide on protein synthesis within the β-cell.
-
Metformin's Inhibitory Role: Metformin-induced AMPK activation suppresses protein translation through two main branches:
-
mTOR-dependent: AMPK can inhibit the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and protein synthesis. This leads to the dephosphorylation (and activation) of the translational repressor 4E-binding protein 1 (4E-BP1) and the dephosphorylation (and inactivation) of the ribosomal protein S6 kinase (S6K), both of which reduce protein synthesis.
-
mTOR-independent: Activated AMPK can directly phosphorylate and inactivate eukaryotic elongation factor 2 (eEF2), a key factor in the elongation phase of protein translation.
-
-
Glyburide's Counteracting Effect: Glyburide has been shown to counteract this metformin-induced suppression of protein synthesis. It achieves this by promoting the activation of the mTOR and Protein Kinase A (PKA) signaling pathways. This counter-regulation may be crucial for maintaining β-cell health and function during long-term combination therapy, preventing the potentially detrimental effects of chronic protein synthesis inhibition by metformin alone.[1][2][3]
2.2. AMPK-Mediated Regulation of K-ATP Channel Trafficking
Another layer of synergy involves the influence of AMPK on the K-ATP channel, the direct target of glyburide. Studies have shown that AMPK activation can regulate the trafficking and surface expression of K-ATP channels in pancreatic β-cells.[4][5][6][7] Under conditions of low energy (mimicked by metformin), AMPK activation promotes the translocation of K-ATP channels to the plasma membrane.[4][5][6][7] While this might seem counterintuitive to glyburide's channel-closing action, it ensures that a sufficient pool of channels is available at the cell surface for glyburide to act upon, potentially enhancing the β-cell's responsiveness to the sulfonylurea.
The following diagram illustrates the major signaling pathways for each drug and their points of synergistic interaction within the pancreatic β-cell.
References
- 1. Interaction of glibenclamide and metformin at the level of translation in pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. scispace.com [scispace.com]
- 4. Leptin promotes K(ATP) channel trafficking by AMPK signaling in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Subcellular trafficking and endocytic recycling of KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Glucovance: An In-depth Preclinical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Glucovance, a combination therapy of metformin and glyburide for the treatment of type 2 diabetes. This document details the synergistic mechanisms of action, summarizes key quantitative data from preclinical and supportive clinical studies, outlines detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Introduction: A Dual-Pronged Approach to Glycemic Control
This compound combines two oral antihyperglycemic agents with complementary mechanisms of action to achieve greater glycemic control than either agent alone. Metformin, a biguanide, primarily reduces hepatic glucose production and enhances insulin sensitivity in peripheral tissues. Glyburide, a sulfonylurea, stimulates insulin secretion from the pancreatic beta-cells. The combination of these actions targets two of the key pathophysiological defects in type 2 diabetes: insulin resistance and impaired insulin secretion.
Pharmacodynamic Mechanisms of Action
Metformin: The Insulin Sensitizer
Metformin's primary pharmacodynamic effects are mediated through the activation of 5' AMP-activated protein kinase (AMPK), a cellular energy sensor.
-
Inhibition of Hepatic Gluconeogenesis: Metformin accumulates in the liver, where it inhibits mitochondrial respiratory chain complex I. This leads to an increase in the cellular AMP:ATP ratio, which in turn activates AMPK. Activated AMPK phosphorylates and inhibits key enzymes involved in gluconeogenesis, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing the output of glucose from the liver.
-
Increased Peripheral Glucose Uptake: In skeletal muscle, AMPK activation by metformin promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating increased glucose uptake from the bloodstream.
-
Delayed Intestinal Glucose Absorption: Metformin also has effects within the gastrointestinal tract, leading to a reduction in the rate of glucose absorption.
Glyburide: The Insulin Secretagogue
Glyburide exerts its glucose-lowering effects by acting directly on the pancreatic beta-cells.
-
Stimulation of Insulin Release: Glyburide binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the beta-cell membrane. This binding leads to the closure of the K-ATP channels, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium and the subsequent exocytosis of insulin-containing granules. This effect is dependent on the presence of functioning beta-cells.
Synergistic Effects of the Combination
The combination of metformin and glyburide in this compound results in a synergistic improvement in glycemic control. Metformin's ability to reduce insulin resistance complements glyburide's action of increasing insulin secretion. This dual mechanism addresses both the supply and the demand side of insulin signaling, leading to more effective lowering of blood glucose levels than can be achieved with either monotherapy. Clinical studies have demonstrated that the combination therapy leads to a greater reduction in HbA1c and fasting plasma glucose compared to either drug alone[1][2][3].
Quantitative Pharmacodynamic Data
The following tables summarize key quantitative data from preclinical and supportive clinical studies that illustrate the pharmacodynamic effects of metformin, glyburide, and their combination.
Table 1: Effect of Metformin, Glyburide, and Combination on Glycated Hemoglobin (HbA1c) and Insulin Secretion in Patients with Type 2 Diabetes
| Treatment Group | Mean Baseline HbA1c (%) | Mean Final HbA1c (%) | Percent Change in Acute Insulin Response |
| Metformin | 11.0 ± 1.6 | 9.8 ± 1.9 | +5.8% |
| Glyburide | 11.0 ± 1.6 | 9.0 ± 2.1 | +51.5% |
| Combination | 11.0 ± 1.6 | 9.0 ± 2.1 | +88.2% |
Data from a controlled, randomized, double-blind, crossover clinical study.[1]
Table 2: Effect of Metformin, Glyburide, and Combination on Fasting Plasma Glucose (FPG) and HbA1c in Patients with Type 2 Diabetes
| Treatment Group | Mean Change from Baseline in FPG (mg/dL) | Mean Change from Baseline in HbA1c (%) |
| Glyburide 5 mg b.i.d. | -45.8 | -1.23 |
| Metformin 500 mg b.i.d. | -28.9 | -0.88 |
| Glyburide/Metformin 2.5 mg/500 mg b.i.d. | -64.7 | -1.77 |
| Glyburide/Metformin 5.0 mg/500 mg b.i.d. | -64.3 | -1.73 |
Data from a 16-week, multicenter, randomized, double-blind clinical trial.[2][4]
Detailed Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Rodent Models
Objective: To assess the effect of this compound on glucose tolerance in a preclinical model of diabetes (e.g., Zucker Diabetic Fatty rats or db/db mice).
Materials:
-
This compound (or metformin and glyburide for individual and co-administration studies)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
-
Animal restraining device
Protocol:
-
House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Acclimatize animals to handling and gavage procedures for at least one week prior to the experiment.
-
Fast animals overnight (approximately 16 hours) with free access to water.
-
Record the baseline body weight of each animal.
-
Administer this compound, individual components, or vehicle via oral gavage at a predetermined dose.
-
At a specified time post-drug administration (e.g., 30-60 minutes), collect a baseline blood sample (time 0) from the tail vein to measure fasting blood glucose.
-
Immediately following the baseline blood sample, administer the glucose solution via oral gavage.
-
Collect subsequent blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose concentrations at each time point using a glucometer.
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each animal to quantify the overall effect on glucose tolerance.
Hyperinsulinemic-Euglycemic Clamp in Rodent Models
Objective: To assess the effect of this compound on insulin sensitivity and hepatic glucose production in a preclinical model.
Materials:
-
This compound (or metformin and glyburide)
-
Vehicle
-
Human insulin
-
20% Dextrose solution
-
[3-³H]glucose tracer
-
Anesthesia and surgical equipment for catheter implantation
-
Infusion pumps
-
Blood collection supplies
Protocol:
-
Perform survival surgery to implant catheters in the carotid artery (for blood sampling) and jugular vein (for infusions) and allow animals to recover for 5-7 days.
-
Fast animals overnight prior to the clamp procedure.
-
On the day of the experiment, connect the conscious, unrestrained animal to the infusion lines.
-
Initiate a primed-continuous infusion of [3-³H]glucose to measure basal glucose turnover.
-
After a basal period (e.g., 90-120 minutes), collect a blood sample to determine basal glucose and insulin concentrations and specific activity of [3-³H]glucose.
-
Administer this compound, its individual components, or vehicle prior to the clamp as per the study design.
-
Begin the hyperinsulinemic-euglycemic clamp by starting a continuous infusion of human insulin.
-
Simultaneously, begin a variable infusion of 20% dextrose to maintain euglycemia (stable blood glucose levels).
-
Monitor blood glucose every 5-10 minutes from the arterial catheter and adjust the glucose infusion rate (GIR) accordingly.
-
Continue the clamp for a set period (e.g., 120 minutes).
-
During the steady-state period of the clamp, collect blood samples to determine plasma insulin and [3-³H]glucose specific activity.
-
The GIR during the steady-state period is a measure of whole-body insulin sensitivity.
-
The rate of endogenous glucose production can be calculated from the tracer dilution.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Metformin's signaling pathway leading to reduced glucose levels.
Caption: Glyburide's mechanism of action on pancreatic beta-cells.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
Conclusion
The combination of metformin and glyburide in this compound provides a potent and synergistic approach to the management of type 2 diabetes in preclinical models. By targeting both insulin resistance and insulin secretion, this combination therapy effectively improves glycemic control. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the pharmacodynamics of this compound and to develop novel antidiabetic therapies.
References
- 1. The combination metformin/glyburide exerts its hypoglycemic effect mainly by increasing insulin secretion: a controlled, randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of glyburide-metformin combination tablet in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous glyburide/metformin therapy is superior to component monotherapy as an initial pharmacological treatment for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cellular Pathways Modulated by Glucovance In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucovance, a combination oral antihyperglycemic agent containing metformin and glyburide, is a widely prescribed medication for the management of type 2 diabetes mellitus. While the clinical efficacy of this compound in improving glycemic control is well-established, a comprehensive understanding of its integrated effects on cellular pathways at the molecular level in vitro is less defined. This technical guide synthesizes the current in vitro research on the individual components of this compound—metformin and glyburide—to elucidate their distinct and potentially synergistic modulatory effects on key cellular signaling pathways. This document provides an in-depth analysis of the AMP-activated protein kinase (AMPK), mammalian target of rapamycin (mTOR), and insulin signaling pathways as modulated by metformin, alongside the mechanisms of ATP-sensitive potassium (K-ATP) channel inhibition and apoptosis induction by glyburide. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to serve as a valuable resource for researchers in metabolic diseases, pharmacology, and drug development. It is important to note that while extensive in vitro data exists for the individual agents, there is a conspicuous lack of studies directly investigating the combined effects of metformin and glyburide on these specific cellular pathways. Therefore, this guide primarily delineates the well-documented individual actions of each component, providing a foundational basis for future research into the synergistic or additive effects of their combination.
Introduction
Type 2 diabetes mellitus (T2DM) is a complex metabolic disorder characterized by insulin resistance and relative insulin deficiency. Combination therapies that target different pathophysiological defects are a cornerstone of T2DM management. This compound combines two agents with complementary mechanisms of action: metformin, a biguanide that primarily reduces hepatic glucose production and improves insulin sensitivity, and glyburide, a sulfonylurea that stimulates insulin secretion from pancreatic β-cells.
The therapeutic synergy observed in vivo suggests a complex interplay at the cellular level. However, a detailed understanding of how this combination impacts cellular signaling networks in vitro is crucial for identifying new therapeutic targets and optimizing drug development strategies. This guide focuses on the core cellular pathways known to be modulated by metformin and glyburide individually, providing a framework for understanding the potential combined effects of this compound.
Metformin: Cellular Mechanisms of Action
Metformin's primary in vitro effects are centered on the regulation of cellular energy homeostasis, primarily through the activation of the AMP-activated protein kinase (AMPK) pathway.
AMP-Activated Protein Kinase (AMPK) Pathway
AMPK is a master regulator of cellular metabolism, activated in response to an increase in the cellular AMP:ATP ratio, which signals low energy status. Metformin is a well-established activator of AMPK.
Mechanism of Activation:
Metformin is thought to activate AMPK primarily through its mild and transient inhibition of mitochondrial respiratory chain Complex I. This leads to a decrease in ATP production and a subsequent increase in the AMP:ATP ratio. The binding of AMP to the γ-subunit of AMPK induces a conformational change that facilitates its phosphorylation and activation by upstream kinases, most notably Liver Kinase B1 (LKB1).
Downstream Effects:
Activated AMPK phosphorylates a multitude of downstream targets to restore energy balance. Key effects observed in vitro include:
-
Inhibition of Hepatic Gluconeogenesis: AMPK phosphorylates and inactivates key gluconeogenic enzymes and transcription factors, leading to reduced glucose production in hepatocytes.
-
Stimulation of Glucose Uptake: In muscle and fat cells, AMPK can promote the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, enhancing glucose uptake.
-
Inhibition of Lipid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, thereby reducing lipogenesis.
dot
Mammalian Target of Rapamycin (mTOR) Pathway
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. It integrates signals from growth factors, nutrients, and cellular energy status. Metformin has been shown to inhibit mTOR signaling, an effect that is largely dependent on AMPK activation.
Mechanism of Inhibition:
AMPK can inhibit mTORC1 activity through two primary mechanisms:
-
Phosphorylation of TSC2: AMPK phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the small GTPase Rheb, a critical activator of mTORC1.
-
Phosphorylation of Raptor: AMPK can directly phosphorylate Raptor, a regulatory component of the mTORC1 complex, leading to its inhibition.
Downstream Effects:
Inhibition of mTORC1 by metformin leads to:
-
Reduced Protein Synthesis: Decreased phosphorylation of downstream targets like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
-
Induction of Autophagy: mTORC1 is a negative regulator of autophagy. Its inhibition by metformin can induce this cellular recycling process.
dot
Insulin Signaling Pathway
Metformin can enhance insulin signaling in insulin-resistant cells. In vitro studies have shown that metformin treatment can increase the tyrosine phosphorylation of the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), leading to enhanced downstream signaling through the PI3K/Akt pathway.[1][2] This can result in increased glucose uptake.[3][4]
dot
Glyburide: Cellular Mechanisms of Action
Glyburide's primary mechanism of action is the stimulation of insulin secretion from pancreatic β-cells by inhibiting ATP-sensitive potassium (K-ATP) channels.
K-ATP Channel Inhibition
K-ATP channels in pancreatic β-cells are composed of two subunits: the pore-forming inwardly rectifying potassium channel subunit (Kir6.2) and the regulatory sulfonylurea receptor 1 (SUR1) subunit.
Mechanism of Inhibition:
Glyburide binds with high affinity to the SUR1 subunit of the K-ATP channel. This binding induces a conformational change that closes the channel, independent of intracellular ATP levels. The closure of the K-ATP channel prevents potassium efflux, leading to depolarization of the β-cell membrane.
Downstream Effects:
Membrane depolarization triggers the opening of voltage-dependent calcium channels (VDCCs). The subsequent influx of calcium ions into the cell raises intracellular calcium concentrations, which is the primary signal for the exocytosis of insulin-containing granules.
dot
Apoptosis
The effect of glyburide on apoptosis in β-cells is complex and appears to be context-dependent. Some in vitro studies have suggested that high concentrations of glyburide may induce apoptosis in β-cell lines and rodent islets.[5] However, other studies have shown that under glucolipotoxic conditions, which mimic the diabetic state, glyburide does not exacerbate apoptosis and may even have some protective effects.[5][6] The expression of SUR1 appears to be a key factor, as cells expressing SUR1 are more susceptible to glyburide-induced apoptosis.[7]
Potential Combined Effects of Metformin and Glyburide (this compound)
As previously stated, there is a significant gap in the literature regarding the direct in vitro investigation of the combined effects of metformin and glyburide on cellular signaling pathways. However, based on their individual mechanisms, we can hypothesize potential interactions:
-
Complementary Actions on Glucose Homeostasis: Metformin's ability to improve insulin sensitivity in peripheral tissues could complement glyburide's action of increasing insulin secretion. In vitro, this could translate to a more efficient glucose uptake and utilization in co-culture models of pancreatic islets and muscle or fat cells.
-
AMPK and Insulin Secretion: The activation of AMPK by metformin in pancreatic β-cells has been reported to have complex effects on insulin secretion. While acute AMPK activation can inhibit insulin release, chronic activation may preserve β-cell function. The interplay between metformin-induced AMPK activation and glyburide-stimulated insulin secretion is an area that warrants further in vitro investigation.
-
Cell Viability and Stress Responses: Metformin's potential to mitigate oxidative stress could counteract any pro-apoptotic effects of glyburide, especially under conditions of high glucose and lipid levels.[8][9] Investigating the combined effects on cellular stress pathways, such as the unfolded protein response (UPR) and oxidative stress markers, would be highly valuable.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on the individual effects of metformin and glyburide.
Table 1: In Vitro Effects of Metformin on Cellular Pathways
| Parameter | Cell Line | Metformin Concentration | Effect | Reference |
| AMPK Activation | ||||
| p-AMPK (Thr172) | MDA-MB-435 breast cancer | 1-10 mM | Dose-dependent increase | [10] |
| p-AMPK (Thr172) | Primary human hepatocytes | >100 µM | Increased phosphorylation | [11] |
| AMPK Activity | Primary rat hepatocytes | 0.5-2 mM | Time and dose-dependent increase | [11] |
| mTOR Inhibition | ||||
| p-mTOR (Ser2448) | LL/2 lung cancer | 10 mM | Increased expression | [12] |
| p-p70S6K | MCF-7 breast cancer | 10 mM | Time-dependent decrease | [13] |
| IC50 (Proliferation) | MDA-MB-468 breast cancer | 980 µM ± 349 µM | Inhibition of cell growth | [14] |
| IC50 (Proliferation) | MDA-MB-231 breast cancer | 7.55 mM ± 778 µM | Inhibition of cell growth | [14] |
| Insulin Signaling | ||||
| IR Tyrosine Phosphorylation | C2C12 myotubes | 400 µM | 100% increase | [1] |
| IRS-1 Tyrosine Phosphorylation | C2C12 myotubes | 400 µM | 90% increase | [1] |
| IRS-1 mRNA | Human granulosa-luteal cells | 10⁻⁷ M | Increased expression | [2][4] |
| Glucose Uptake | Huh7 human hepatoma | 1 µg/ml | 225% ± 60% of baseline | [3] |
| Oxidative Stress | ||||
| ROS Production | Human retinal vascular endothelial cells | 10-20 mM | Significant reduction | [15] |
| Total Oxidative Capacity | T21 fibroblasts | 10-30 µM | Significant reduction | [16] |
| Total Antioxidant Capacity | T21 fibroblasts | 10-50 µM | Marked increase | [16] |
Table 2: In Vitro Effects of Glyburide on Cellular Pathways
| Parameter | Cell Line/System | Glyburide Concentration | Effect | Reference |
| K-ATP Channel Inhibition | ||||
| K-ATP Channel Block | Reconstituted rat skeletal muscle K-ATP channels | 10 µM | Blockade of channels | [17] |
| K-ATP Channel Block (Kd) | Guinea pig ventricular myocytes | 0.5 µM | Inhibition of unitary currents | [18] |
| IC50 (Pinacidil-induced vasodilation) | Rabbit mesenteric artery | 72-148 nM | Inhibition | [19] |
| Apoptosis | ||||
| Apoptosis | INS-1 (glucolipotoxic condition) | 0.001-200 µM | No significant increase | [5][6] |
| Apoptosis | HEK293 cells expressing SUR1 | Not specified | SUR1-specific enhancement | [7] |
| Cell Viability | PC3 prostate cancer | 100-500 µM | Decrease in viability | [20] |
Experimental Protocols
Western Blotting for AMPK and mTOR Pathway Activation
This protocol is a standard method to assess the phosphorylation status of key proteins in the AMPK and mTOR signaling pathways.
Materials:
-
Cell culture reagents
-
Metformin
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPKα (Thr172), anti-AMPKα, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-p70S6K (Thr389), anti-p70S6K, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with desired concentrations of metformin for the specified time.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control.
dot
Patch-Clamp Electrophysiology for K-ATP Channel Activity
This protocol is used to measure the activity of K-ATP channels and the effect of glyburide. The inside-out patch-clamp configuration is ideal for studying the direct effects of drugs on the channel.
Materials:
-
Pancreatic β-cell line (e.g., INS-1) or primary islets
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution (e.g., in mM: 140 KCl, 1 MgCl₂, 10 HEPES, pH 7.4 with KOH)
-
Intracellular (pipette) solution (e.g., in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2 with KOH)
-
Glyburide stock solution
Procedure:
-
Cell Preparation: Plate cells on glass coverslips.
-
Pipette Fabrication: Pull patch pipettes to a resistance of 2-5 MΩ.
-
Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Patch Excision: Gently pull the pipette away from the cell to form an inside-out patch, exposing the intracellular face of the membrane to the bath solution.
-
Recording: Clamp the membrane potential at a desired voltage (e.g., -60 mV) and record single-channel currents.
-
Drug Application: Perfuse the bath with solutions containing different concentrations of glyburide.
-
Data Analysis: Analyze the channel open probability and single-channel conductance before and after drug application.
dot
Conclusion
The individual components of this compound, metformin and glyburide, modulate distinct and critical cellular pathways in vitro. Metformin primarily acts as a cellular energy regulator through the activation of AMPK, leading to downstream effects on glucose and lipid metabolism, and inhibition of mTOR signaling. Glyburide's main action is the potent and specific inhibition of K-ATP channels in pancreatic β-cells, resulting in insulin secretion. While the in vivo synergy of this compound is evident, this technical guide highlights a significant opportunity for future research to directly investigate the combined effects of metformin and glyburide on these and other cellular pathways in vitro. Such studies will be instrumental in fully elucidating the molecular basis of their combined therapeutic efficacy and may reveal novel mechanisms and therapeutic applications.
References
- 1. Metformin enhances insulin signalling in insulin-dependent and -independent pathways in insulin resistant muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Action of metformin on the insulin-signaling pathway and on glucose transport in human granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of Glyburide on Apoptosis and Endoplasmic Reticulum Stress in INS-1 Cells in a Glucolipotoxic Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Glyburide on Apoptosis and Endoplasmic Reticulum Stress in INS-1 Cells in a Glucolipotoxic Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glibenclamide-induced apoptosis is specifically enhanced by expression of the sulfonylurea receptor isoform SUR1 but not by expression of SUR2B or the mutant SUR1(M1289T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metformin: oxidative and proliferative parameters in-vitro and in-vivo models of murine melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ejgm.co.uk [ejgm.co.uk]
- 10. Therapeutic Metformin/AMPK Activation Promotes the Angiogenic Phenotype in the ERα Negative MDA-MB-435 Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. tandfonline.com [tandfonline.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Metformin modulates oxidative stress via activation of AMPK/NF-κB signaling in Trisomy 21 fibroblasts: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glibenclamide selectively blocks ATP-sensitive K+ channels reconstituted from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sulfonylureas, ATP-sensitive K+ channels, and cellular K+ loss during hypoxia, ischemia, and metabolic inhibition in mammalian ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synergistic effects of glyburide and U-37883A, two structurally different vascular ATP-sensitive potassium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanisms underlying the effect of an oral antihyperglycaemic agent glyburide on calcium ion (Ca2+ ) movement and its related cytotoxicity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Insights into Glucovance for Metabolic Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucovance, a fixed-dose combination of metformin and glyburide, is a therapeutic agent employed in the management of type 2 diabetes mellitus. Its utility in the broader context of metabolic syndrome—a constellation of conditions including insulin resistance, abdominal obesity, dyslipidemia, and hypertension—is of significant interest. This technical guide synthesizes the available preclinical information on the constituent components of this compound to provide a comprehensive overview of its potential mechanisms and effects on metabolic syndrome. It is important to note that publicly available preclinical studies conducted on the specific combination of metformin and glyburide in animal models of metabolic syndrome are scarce; therefore, this guide extrapolates from the extensive research on the individual agents.
Introduction to this compound and Metabolic Syndrome
Metabolic syndrome represents a major risk factor for the development of cardiovascular disease and type 2 diabetes. The pathophysiology is complex, involving intricate interplay between insulin resistance, chronic inflammation, and disordered lipid metabolism. This compound combines two agents with complementary mechanisms of action: metformin, a biguanide that primarily reduces hepatic glucose production and improves insulin sensitivity, and glyburide, a sulfonylurea that stimulates insulin secretion from pancreatic β-cells.[1][2] The rationale for their combination is to simultaneously address both insulin resistance and impaired insulin secretion, key features of type 2 diabetes and metabolic syndrome.[3]
Mechanisms of Action of Individual Components
Metformin
Metformin's primary antihyperglycemic effect is achieved through the inhibition of hepatic gluconeogenesis.[1] It also enhances insulin sensitivity in peripheral tissues, such as muscle, leading to increased glucose uptake and utilization.[1] Furthermore, metformin has been shown to have beneficial effects on lipid metabolism, including reductions in total cholesterol, LDL-cholesterol, and triglyceride levels.[1]
Glyburide
Glyburide belongs to the sulfonylurea class of drugs and acts by stimulating the release of insulin from the pancreatic β-cells.[1] This action is dependent on the presence of functioning β-cells.[1] The increased insulin secretion helps to lower blood glucose levels, particularly after meals.[1]
The synergistic action of these two components allows for improved glycemic control at lower doses of each drug compared to monotherapy, potentially reducing side effects.[3]
Preclinical Data on Metformin in Models of Metabolic Syndrome
While specific preclinical data for the this compound combination is limited, numerous studies have investigated metformin in animal models of metabolic syndrome, obesity, and diabetes.
Quantitative Data from Preclinical Metformin Studies
The following table summarizes representative quantitative data from preclinical studies on metformin in animal models relevant to metabolic syndrome.
| Parameter | Animal Model | Treatment Details | Key Findings | Reference |
| Body Weight | Obese Zucker Rats | Metformin in drinking water for 10 weeks | No significant difference in body weight gain in obese rats treated with metformin compared to obese controls. | [4] |
| Otsuka Long-Evans Tokushima Fatty (OLETF) Rats | Metformin (300 mg/kg/day) for 12 weeks | Metformin lowered adiposity compared to ad libitum fed controls. | [5] | |
| Fasting Glucose | Otsuka Long-Evans Tokushima Fatty (OLETF) Rats | Metformin (300 mg/kg/day) for 12 weeks | Metformin treatment alone did not significantly improve fasting glucose. | [5] |
| Glucose Tolerance | Otsuka Long-Evans Tokushima Fatty (OLETF) Rats | Metformin (300 mg/kg/day) with caloric restriction for 12 weeks | The combination of caloric restriction and metformin was needed to improve post-challenge glucose tolerance. | [5] |
| Hepatic Triglycerides | Otsuka Long-Evans Tokushima Fatty (OLETF) Rats | Metformin (300 mg/kg/day) for 12 weeks | Metformin lowered hepatic triglycerides. | [5] |
| Lipid Profile | High-fat diet-induced obese mice | Metformin (250 g/kg body weight) for 10 weeks | Metformin treated groups showed significantly lowered total cholesterol and triglycerides. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical findings. Below are representative methodologies for inducing metabolic syndrome in animal models and assessing the effects of therapeutic interventions, primarily based on studies of metformin.
Animal Models of Metabolic Syndrome
-
Otsuka Long-Evans Tokushima Fatty (OLETF) Rat: This is an established model of obesity and type 2 diabetes.
-
Protocol: Male OLETF rats (e.g., 20 weeks of age) are often used. Animals are typically housed individually with controlled light-dark cycles. Metformin can be administered in the drinking water at a specified dose (e.g., 300 mg·kg⁻¹·day⁻¹).[5]
-
-
Diet-Induced Obesity Models:
-
Protocol: Rodents (e.g., mice or rats) are fed a high-fat diet (HFD) for an extended period (e.g., 15 weeks) to induce obesity and insulin resistance. A control group receives a standard chow diet. Metformin can be administered via oral gavage or in the drinking water.
-
Key Experimental Procedures
-
Intraperitoneal Glucose Tolerance Test (IPGTT): This test assesses how quickly glucose is cleared from the blood.
-
Protocol: Following a fasting period (e.g., 12 hours), animals are administered an intraperitoneal injection of glucose (e.g., 2 g/kg body weight). Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 45, 60, and 120 minutes) post-injection to measure blood glucose levels.[4]
-
-
Lipid Profile Analysis:
-
Protocol: Blood is collected from fasted animals, and serum is separated. Total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides are measured using standard enzymatic colorimetric assays.
-
-
Histological Analysis:
-
Protocol: Tissues such as the liver can be dissected, fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with hematoxylin and eosin) to assess for changes like hepatic steatosis.
-
Signaling Pathways and Visualizations
The therapeutic effects of metformin and glyburide are mediated through distinct signaling pathways.
Metformin's Signaling Cascade
Metformin's primary molecular target is thought to be the AMP-activated protein kinase (AMPK) pathway. Activation of AMPK in the liver leads to the inhibition of gluconeogenesis. In muscle, AMPK activation enhances glucose uptake.
Caption: Metformin's primary signaling pathway involving AMPK activation.
Glyburide's Mechanism of Action
Glyburide acts on the ATP-sensitive potassium (K-ATP) channels in the pancreatic β-cell membrane. By closing these channels, it leads to membrane depolarization, calcium influx, and subsequent insulin exocytosis.
Caption: Glyburide's mechanism of stimulating insulin release.
Experimental Workflow for Preclinical Assessment
The following diagram illustrates a typical workflow for a preclinical study evaluating a therapeutic agent for metabolic syndrome.
Caption: A generalized experimental workflow for preclinical metabolic syndrome studies.
Discussion and Future Directions
The preclinical evidence for the individual components of this compound, particularly metformin, suggests potential benefits in ameliorating key aspects of metabolic syndrome, including dyslipidemia and impaired glucose metabolism. The combination of metformin's insulin-sensitizing and lipid-lowering effects with glyburide's insulin secretagogue action provides a strong rationale for its use.
However, the notable absence of dedicated preclinical studies on the fixed-dose combination in animal models of metabolic syndrome is a significant knowledge gap. Future research should focus on:
-
Directly investigating the this compound combination in established animal models of metabolic syndrome. This would provide crucial data on its synergistic or additive effects on a range of metabolic parameters.
-
Elucidating the combined effects on cellular signaling pathways. Understanding how the two agents together modulate pathways like AMPK and insulin signaling is essential.
-
Assessing long-term effects on cardiovascular and renal complications associated with metabolic syndrome in preclinical models.
Conclusion
While a comprehensive preclinical profile of this compound for metabolic syndrome is not available due to a lack of specific studies on the combination, the extensive research on its individual components provides a strong foundation for its therapeutic rationale. Metformin, in particular, has demonstrated beneficial effects on multiple facets of metabolic syndrome in preclinical models. The combination with glyburide addresses the dual defects of insulin resistance and deficiency. Further preclinical investigation into the fixed-dose combination is warranted to fully characterize its potential in managing the multifaceted nature of metabolic syndrome.
References
- 1. Glyburide and Metformin: Package Insert / Prescribing Info / MOA [drugs.com]
- 2. The combination metformin/glyburide exerts its hypoglycemic effect mainly by increasing insulin secretion: a controlled, randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glyburide/metformin tablets: a new therapeutic option for the management of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combining metformin and aerobic exercise training in the treatment of type 2 diabetes and NAFLD in OLETF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining metformin therapy with caloric restriction for the management of type 2 diabetes and nonalcoholic fatty liver disease in obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Glucovance on Pancreatic Beta-Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucovance, a fixed-dose combination of glyburide (a sulfonylurea) and metformin (a biguanide), is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1][2] This technical guide provides an in-depth analysis of the in vitro effects of this compound's constituent components on pancreatic beta-cell function. While direct in vitro studies on the combination are limited, this document synthesizes available data on the individual agents to elucidate their impact on insulin secretion, beta-cell viability, and underlying signaling pathways. The complementary mechanisms of action of glyburide and metformin—one stimulating insulin secretion and the other improving insulin sensitivity and potentially offering protective effects on beta-cells—are explored through a review of existing literature. This guide aims to serve as a comprehensive resource for researchers investigating beta-cell physiology and developing novel therapeutic strategies for diabetes.
Introduction
Pancreatic beta-cell dysfunction and loss are central to the pathophysiology of type 2 diabetes. Therapeutic interventions aim to preserve and enhance the function of these insulin-producing cells. This compound combines two agents with distinct mechanisms of action to achieve glycemic control. Glyburide, a second-generation sulfonylurea, directly stimulates insulin secretion from pancreatic beta-cells.[3] Metformin, a biguanide, primarily reduces hepatic glucose production and enhances peripheral insulin sensitivity.[4] However, emerging evidence from in vitro studies suggests that both drugs also exert direct effects on pancreatic beta-cells, influencing their function and survival. Understanding these in vitro effects is crucial for optimizing therapeutic strategies and developing new drugs.
Data on In Vitro Beta-Cell Function
The following tables summarize quantitative data from in vitro studies on the effects of glyburide and metformin on pancreatic beta-cell function.
Table 1: Effects of Glibenclamide (Glyburide) and Metformin on Insulin Release from Isolated Human Pancreatic Islets
| Treatment Condition (at 16.7 mmol/l glucose) | Insulin Release (as compared to glucose alone) |
| 5.0 µmol/l Glibenclamide | Significant Increase |
| 200 µmol/l Metformin | Significant Increase |
| 5.0 µmol/l Glibenclamide + 200 µmol/l Metformin | Significantly higher than either drug alone |
Source: Adapted from ResearchGate, 2025[5]
Table 2: In Vitro Effects of Glyburide on Pancreatic Beta-Cell Apoptosis
| Drug Concentration | Fold Increase in Beta-Cell Apoptosis (vs. Control) | Cell Type |
| 0.1 µM Glyburide | 2.09 | Isolated Human Islets |
| 10 µM Glyburide | 2.46 | Isolated Human Islets |
Source: Adapted from The Effects of Glyburide on Apoptosis and Endoplasmic Reticulum Stress in INS-1 Cells in a Glucolipotoxic Condition - PMC - NIH[6]
Table 3: In Vitro Effects of Metformin on Pancreatic Beta-Cell Function and Viability
| Metformin Concentration | Effect | Cell/Islet Type |
| High Concentrations (>0.5 mM) | Disrupted Glucose-Stimulated Insulin Secretion (GSIS) | Rat Pancreatic Beta-Cells |
| High Concentrations | Induced Cell Death and Cell Cycle Arrest | Rat Pancreatic Beta-Cells |
| 25 mmol/l Glucose + Metformin (48h) | ~40% Increase in Islet Cell Viability (vs. glucose alone) | Mouse Pancreatic Islets |
Source: Adapted from Metformin disrupts insulin secretion, causes proapoptotic and oxidative effects in rat pancreatic beta-cells in vitro - PubMed & Glucose plus metformin compared with glucose alone on β-cell function in mouse pancreatic islets - SciSpace[7][8]
Experimental Protocols
This section outlines generalized methodologies for key in vitro experiments to assess the effects of this compound on pancreatic beta-cell function.
Pancreatic Islet and Beta-Cell Culture
-
Islet Isolation: Pancreatic islets from rodents or human donors are isolated by collagenase digestion of the pancreas followed by purification using a density gradient.
-
Cell Culture: Isolated islets or beta-cell lines (e.g., INS-1, MIN6) are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum, glucose, and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.
Assessment of Insulin Secretion
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay:
-
Beta-cells or islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.
-
The buffer is then replaced with solutions containing low glucose, high glucose (e.g., 16.7 mM), and high glucose with various concentrations of the test compounds (glyburide, metformin, or their combination).
-
After a defined incubation period (e.g., 1 hour), the supernatant is collected.
-
Insulin concentration in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Evaluation of Cell Viability and Apoptosis
-
MTT Assay for Cell Viability:
-
Cells are seeded in a 96-well plate and treated with the test compounds for a specified duration.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.
-
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis:
-
Treated and control cells are harvested and washed.
-
Cells are resuspended in binding buffer and stained with FITC-conjugated Annexin V and PI.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways through which glyburide and metformin are understood to exert their effects on pancreatic beta-cells.
Caption: Glyburide's mechanism of action on insulin secretion.
Caption: Metformin's primary signaling pathway in beta-cells.
Caption: Complementary actions of this compound components.
Discussion and Future Directions
The in vitro data, primarily from studies on the individual components of this compound, highlight a dual mechanism of action directly impacting pancreatic beta-cells. Glyburide is a potent insulin secretagogue, a fact well-supported by in vitro evidence.[3] Conversely, the in vitro effects of metformin on beta-cells are more complex and appear to be concentration-dependent. While some studies suggest high concentrations of metformin can be detrimental to beta-cell function and survival, others indicate a protective role, particularly in conditions of metabolic stress.[4][7][8]
The limited in vitro research on the direct combination of glyburide and metformin underscores a significant knowledge gap. Future in vitro studies should focus on:
-
Dose-response analyses of the glyburide and metformin combination on insulin secretion, beta-cell proliferation, and apoptosis.
-
Investigation of the combined effect on gene expression profiles related to beta-cell function and survival.
-
Elucidation of the integrated signaling pathways modulated by the combination therapy in pancreatic beta-cells.
A deeper understanding of the in vitro interactions between glyburide and metformin will be invaluable for optimizing combination therapies and designing novel drugs that target multiple aspects of beta-cell pathophysiology in type 2 diabetes.
Conclusion
References
- 1. Beneficial effects of a glyburide/metformin combination preparation in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of glyburide-metformin combination tablet in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of sulfonylureas with pancreatic beta-cells. A study with glyburide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metformin Preserves β-Cell Compensation in Insulin Secretion and Mass Expansion in Prediabetic Nile Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Effects of Glyburide on Apoptosis and Endoplasmic Reticulum Stress in INS-1 Cells in a Glucolipotoxic Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Glucovance's Dual Frontline Assault on Hyperglycemia: A Technical Guide to its Mechanisms in Hepatic Glucose Production and Insulin Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucovance, a fixed-dose combination of glyburide and metformin hydrochloride, represents a cornerstone in the management of type 2 diabetes mellitus by addressing two of the primary pathophysiological defects of the disease: impaired insulin secretion and insulin resistance. This technical guide provides an in-depth exploration of the molecular and physiological mechanisms by which this compound exerts its therapeutic effects, with a specific focus on its role in modulating hepatic glucose production and enhancing insulin sensitivity. Through the synergistic action of its components, this compound offers a potent strategy for glycemic control. This document details the distinct yet complementary signaling pathways of glyburide and metformin, summarizes quantitative data from key clinical trials, and provides detailed experimental protocols for the methodologies used to elucidate these mechanisms.
Introduction
Type 2 diabetes is a complex metabolic disorder characterized by hyperglycemia resulting from a combination of insulin resistance and a progressive decline in pancreatic β-cell function. This compound combines two antihyperglycemic agents with complementary mechanisms of action to improve glycemic control.[1] Glyburide, a second-generation sulfonylurea, primarily enhances insulin secretion, while metformin, a biguanide, primarily reduces hepatic glucose production and improves insulin sensitivity.[1][2] This dual approach allows for a multi-pronged attack on the core defects of type 2 diabetes, often resulting in superior glycemic control compared to monotherapy.[2][3] Understanding the intricate molecular interactions and physiological responses to this combination therapy is crucial for ongoing research and the development of novel antidiabetic agents.
The Role of Metformin in Hepatic Glucose Production and Insulin Sensitivity
Metformin is the most widely prescribed oral hypoglycemic agent for type 2 diabetes. Its primary effect is the reduction of hepatic glucose production and the improvement of insulin sensitivity.[2][4]
Mechanism of Action: Inhibition of Hepatic Gluconeogenesis
Metformin's principal mechanism of action is the suppression of hepatic gluconeogenesis.[4] This is achieved primarily through the activation of 5' AMP-activated protein kinase (AMPK), a cellular energy sensor.[4][5]
The activation of AMPK by metformin is largely indirect. Metformin inhibits Complex I of the mitochondrial respiratory chain, leading to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio.[5][6] This shift in the energy balance allosterically activates AMPK. The upstream serine/threonine kinase, liver kinase B1 (LKB1), is crucial for the canonical activation of AMPK through phosphorylation at threonine-172 on its α-catalytic subunit.[5]
Once activated, hepatic AMPK initiates a cascade of events that collectively suppress gluconeogenesis:
-
Transcriptional Repression of Gluconeogenic Enzymes: Activated AMPK phosphorylates and regulates transcription factors and coactivators, such as CREB-regulated transcription coactivator 2 (CRTC2), leading to the transcriptional repression of key gluconeogenic enzymes, including Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).[5]
-
Regulation of Lipid Metabolism: AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[5] This promotes fatty acid oxidation and reduces hepatic lipid stores, which can improve insulin sensitivity.[5]
Mechanism of Action: Improvement of Insulin Sensitivity
Metformin improves insulin sensitivity, primarily in the liver and skeletal muscle. In skeletal muscle, AMPK activation promotes the translocation of GLUT4 glucose transporters to the plasma membrane, thereby increasing glucose uptake from the circulation.[4] While metformin does not directly stimulate insulin secretion, its insulin-sensitizing effects can lead to a decrease in fasting insulin levels.[7]
Signaling Pathway of Metformin in the Liver
The signaling cascade initiated by metformin in hepatocytes is multifaceted, with AMPK at its core.
The Role of Glyburide in Insulin Secretion and its Extrapancreatic Effects
Glyburide is a potent second-generation sulfonylurea that primarily lowers blood glucose by stimulating insulin release from pancreatic β-cells.[1][8] This action is dependent on the presence of functioning β-cells.[1]
Mechanism of Action: Stimulation of Insulin Secretion
The primary target of glyburide is the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells.[8][9] The binding of glyburide to SUR1 initiates a series of events that culminate in insulin exocytosis:
-
K-ATP Channel Closure: Glyburide binding to SUR1 closes the K-ATP channel.[8]
-
Membrane Depolarization: The closure of the K-ATP channel prevents potassium efflux, leading to depolarization of the β-cell membrane.[8]
-
Calcium Influx: Membrane depolarization opens voltage-gated calcium channels, resulting in an influx of calcium ions.[8]
-
Insulin Exocytosis: The rise in intracellular calcium triggers the exocytosis of insulin-containing granules.[8]
Extrapancreatic Effects and Insulin Sensitivity
While the principal action of glyburide is on the pancreas, some studies have suggested potential extrapancreatic effects, including an enhancement of peripheral insulin sensitivity. However, the clinical significance of these effects at therapeutic doses is still a subject of research and debate.
Signaling Pathway of Glyburide in Pancreatic β-Cells
The signaling cascade for glyburide-mediated insulin secretion is a well-defined process centered around the modulation of ion channel activity.
Synergistic Action of this compound
The combination of metformin and glyburide in this compound provides a complementary approach to glycemic control. Metformin targets insulin resistance and excessive hepatic glucose production, while glyburide addresses declining insulin secretion. This dual mechanism often leads to greater reductions in HbA1c and fasting plasma glucose than can be achieved with either agent alone.[3][10] There is no evidence of direct molecular crosstalk between the metformin and glyburide signaling pathways; their synergy is a result of their distinct and complementary physiological effects.
Quantitative Data on Glycemic Control
Clinical trials have consistently demonstrated the superior efficacy of this compound compared to its individual components.
Table 1: Efficacy of this compound as Initial Therapy in Patients with Type 2 Diabetes (20-Week Data)
| Parameter | Placebo (n=161) | Glyburide 2.5 mg (n=324) | Metformin 500 mg (n=312) | This compound 1.25 mg/250 mg (n=642) | This compound 2.5 mg/500 mg (n=642) |
| HbA1c (%) | |||||
| Baseline (Mean) | 8.2 | 8.1 | 8.2 | 8.2 | 8.4 |
| Change from Baseline (Mean) | +0.3 | -0.5 | -0.7 | -1.4 | -1.9 |
| Fasting Plasma Glucose (mg/dL) | |||||
| Baseline (Mean) | 184 | 183 | 184 | 185 | 191 |
| Change from Baseline (Mean) | +7 | -12 | -15 | -45 | -64 |
Data adapted from clinical trial information available in prescribing information. The this compound columns represent pooled data from studies.[7]
Table 2: Efficacy of this compound as Second-Line Therapy in Patients Inadequately Controlled on a Sulfonylurea (16-Week Data)
| Parameter | Glyburide 20 mg (n=639) | Metformin 500 mg (n=639) | This compound 2.5 mg/500 mg (n=639) | This compound 5 mg/500 mg (n=639) |
| HbA1c (%) | ||||
| Baseline (Mean) | 9.5 | 9.5 | 9.5 | 9.5 |
| Change from Baseline (Mean) | -0.1 | -0.2 | -1.0 | -1.3 |
| Fasting Plasma Glucose (mg/dL) | ||||
| Baseline (Mean) | 213 | 213 | 213 | 213 |
| Change from Baseline (Mean) | +2 | +1 | -35 | -45 |
Data adapted from clinical trial information available in prescribing information. The sample size (n=639) represents the total number of patients in the study across all arms.[7]
Detailed Experimental Protocols
The mechanisms of action of this compound's components have been elucidated through a variety of in vivo and in vitro experimental techniques.
In Vivo Assessment of Insulin Sensitivity and Hepatic Glucose Production: The Hyperinsulinemic-Euglycemic Clamp with Isotopic Tracers
The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity in vivo. When combined with isotopic tracers, it can also quantify hepatic glucose production.
Objective: To measure whole-body insulin sensitivity and hepatic glucose production in response to a drug intervention.
Protocol Outline:
-
Animal Preparation: Surgical implantation of catheters in the carotid artery (for blood sampling) and jugular vein (for infusions) is performed on rodent models several days prior to the clamp procedure to allow for recovery.[1][11]
-
Fasting: Animals are fasted overnight (typically 12-16 hours) to achieve a basal metabolic state.[1]
-
Tracer Equilibration (Basal Period): A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is initiated to achieve steady-state labeling of the glucose pool.[1][12] Blood samples are taken during this period to determine the basal rate of glucose appearance (Ra), which reflects hepatic glucose production.[1]
-
Hyperinsulinemic-Euglycemic Clamp (Experimental Period):
-
A continuous infusion of human insulin is started to raise plasma insulin to a high physiological or pharmacological level.[12]
-
Blood glucose is monitored every 5-10 minutes.[12]
-
A variable infusion of 20% dextrose is adjusted to maintain euglycemia (normal blood glucose levels).[12]
-
The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity.
-
The infusion of the glucose tracer is continued, and blood samples are taken to measure the suppression of endogenous glucose production by insulin.[12]
-
-
Data Analysis: The rate of glucose appearance (Ra) and disappearance (Rd) are calculated using the Steele equation. The suppression of hepatic glucose production is determined by the decrease in Ra during the clamp compared to the basal period.
In Vitro Assessment of Hepatic Glucose Production
Primary hepatocytes or hepatoma cell lines (e.g., HepG2) are used to study the direct effects of compounds on hepatic glucose production.
Objective: To measure the rate of glucose production from gluconeogenic precursors in hepatocytes.
Protocol Outline:
-
Cell Culture: Primary hepatocytes are isolated from animal models or human tissue and plated on collagen-coated plates. HepG2 cells are cultured to confluency.[13][14]
-
Starvation: Cells are serum-starved overnight to deplete glycogen stores and synchronize the cells.[15]
-
Treatment: The culture medium is replaced with a glucose-free medium containing gluconeogenic precursors (e.g., lactate and pyruvate).[15] Cells are then treated with the test compounds (e.g., metformin, glyburide, or this compound) at various concentrations.
-
Incubation: Cells are incubated for a defined period (e.g., 3-6 hours) to allow for glucose production.[15]
-
Sample Collection: Aliquots of the culture medium are collected.[15]
-
Glucose Measurement: The glucose concentration in the collected medium is measured using a colorimetric glucose assay kit.[15]
-
Normalization: The measured glucose levels are normalized to the total protein content of the cells in each well to account for variations in cell number.[15]
In Vitro Assessment of Glucose Uptake
This assay measures the ability of a compound to enhance glucose uptake into cells, such as hepatocytes or myotubes.
Objective: To quantify the rate of glucose uptake in cultured cells.
Protocol Outline:
-
Cell Culture and Differentiation: Cells (e.g., HepG2 or L6 myoblasts differentiated into myotubes) are cultured to confluency.
-
Pre-treatment: Cells are pre-treated with the test compounds (e.g., metformin) for a specified duration (e.g., 1-24 hours).[16]
-
Glucose Starvation: Cells are incubated in a glucose-free medium for a short period (e.g., 30-60 minutes) to increase the driving force for glucose uptake.[16]
-
Glucose Uptake: The glucose-free medium is replaced with a medium containing a fluorescent glucose analog (e.g., 2-NBDG) and the test compounds. Cells are incubated for a short period (e.g., 15-30 minutes) to allow for glucose uptake.
-
Washing: The uptake is stopped by washing the cells with ice-cold PBS to remove extracellular 2-NBDG.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader.
-
Normalization: The fluorescence values are normalized to the total protein content.
Conclusion
This compound provides a powerful therapeutic option for the management of type 2 diabetes by targeting both insulin resistance and impaired insulin secretion. The metformin component primarily acts on the liver to suppress hepatic glucose production through the activation of the AMPK pathway and improves peripheral insulin sensitivity. Concurrently, the glyburide component stimulates insulin secretion from pancreatic β-cells by binding to the SUR1 subunit of the K-ATP channel. The complementary nature of these mechanisms results in a synergistic improvement in glycemic control. The experimental methodologies detailed herein have been instrumental in dissecting these complex pathways and continue to be vital tools for the development of future antidiabetic therapies. This guide serves as a comprehensive resource for researchers and drug development professionals dedicated to advancing the understanding and treatment of type 2 diabetes.
References
- 1. mmpc.org [mmpc.org]
- 2. Metformin vs. This compound: Differences, Uses, Side Effects, Dosage [medicinenet.com]
- 3. researchgate.net [researchgate.net]
- 4. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound® (Glyburide and Metformin HCl) Tablets [dailymed.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanisms of action of glyburide on the beta cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of glyburide/metformin tablets (this compound) versus equivalent doses of glyburide and metformin in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insulin Sensitivity: Hyperinsulinemic-euglycemic clamp (3H+14C) | Michigan Mouse Metabolic Phenotyping Center in Live Models [mmpc.med.umich.edu]
- 13. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]
- 14. mdpi.com [mdpi.com]
- 15. Cryo-EM structure of the ATP-sensitive potassium channel illuminates mechanisms of assembly and gating | eLife [elifesciences.org]
- 16. researchgate.net [researchgate.net]
Exploratory Studies on Glucovance for Non-Diabetic Applications: A Technical Guide
Disclaimer: The use of Glucovance (a fixed-dose combination of metformin and glyburide) is officially indicated for the treatment of type 2 diabetes mellitus.[1] There is a significant scarcity of preclinical and clinical studies investigating the use of this combination therapy for non-diabetic applications. This guide, therefore, synthesizes the extensive research on metformin's non-diabetic uses and the well-established mechanism of glyburide to build a theoretical framework for potential future exploratory studies of their combination. The information presented herein is intended for research and drug development professionals and should not be interpreted as a recommendation for off-label use.
Metformin in Non-Diabetic Applications
Metformin has been the subject of numerous studies for a variety of non-diabetic conditions, primarily due to its effects on cellular metabolism, inflammation, and insulin resistance.[2][3] Its potential applications extend to obesity, cardiovascular diseases, cancer, and inflammatory conditions.[2][3][4]
Quantitative Data from Key Studies
The following tables summarize quantitative data from studies on metformin in non-diabetic populations.
Table 1: Metformin for Weight Loss in Non-Diabetic Individuals
| Study Population | Metformin Dosage | Duration | Mean Weight Loss | Control Group Weight Change | Reference |
| 154 overweight and obese patients | Up to 2,500 mg/day | 6 months | 5.8 ± 7.0 kg (5.6 ± 6.5%) | +0.8 ± 3.5 kg | [5] |
| Non-diabetic patients with coronary artery disease | Not specified | 12 months | 3.6 kg | No change | [6] |
Table 2: Metformin in Non-Diabetic Cardiovascular and Inflammatory Conditions
| Study Population | Metformin Dosage | Duration | Key Outcome | Result | Reference |
| Non-diabetic patients with coronary heart disease and large waist circumference | 850 mg twice daily | 18 months | Carotid intima-media thickness (cIMT) progression | No significant difference compared to placebo | [7] |
| Non-diabetic patients with coronary artery disease | Not specified | 12 months | Reduction in left ventricular hypertrophy (LVH) | Twice the reduction compared to placebo | [6] |
| Non-diabetic mouse model of nonalcoholic steatohepatitis (NASH) | 0.1% in diet | 8 weeks | Amelioration of hepatic steatosis, inflammation, and fibrosis | Significant improvement | [8] |
Experimental Protocols
Protocol 1: Evaluation of Metformin for Weight Reduction in an Outpatient Setting
-
Study Design: A 6-month observational study with a control group.
-
Participants: 154 overweight or obese patients (BMI ≥27 kg/m ²) without diabetes and 45 untreated control subjects.
-
Intervention: Metformin was administered, with the dosage increased up to 2,500 mg per day.
-
Primary Outcome: Change in body weight over 6 months.
-
Insulin Sensitivity Assessment: Prior to treatment, insulin sensitivity was determined using the Homeostatic Model Assessment (HOMA) index and the Matsuda index following a 75g oral glucose tolerance test.[5]
Protocol 2: The MET-REMODEL Trial for Left Ventricular Hypertrophy
-
Study Design: A 12-month, randomized, placebo-controlled clinical trial.
-
Participants: Prediabetic individuals with pre-existing coronary artery disease.
-
Intervention: Participants were randomized to receive either metformin or a placebo.
-
Primary Outcome: Changes in the heart muscle wall, specifically left ventricular hypertrophy (LVH), were measured using magnetic resonance imaging (MRI).
-
Secondary Outcomes: Changes in blood pressure, markers of oxidative stress, and body weight were also assessed.[6]
Signaling Pathways of Metformin
Metformin's pleiotropic effects are largely attributed to its activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3][9]
Figure 1: Metformin's primary mechanism via AMPK activation.
Glyburide: Mechanism of Action
Glyburide is a second-generation sulfonylurea.[10] Its primary mechanism involves the inhibition of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic beta cells. This action leads to cell membrane depolarization, influx of calcium, and subsequent stimulation of insulin secretion.[10] There is a lack of significant research into the effects of glyburide in non-diabetic conditions, with the exception of its use in gestational diabetes.
References
- 1. Glyburide and Metformin: Package Insert / Prescribing Info / MOA [drugs.com]
- 2. Metformin: current clinical applications in nondiabetic patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of metformin in various cardiovascular diseases: Clinical evidence and AMPK‐dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of Metformin Irrespective of Diabetes Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness of metformin on weight loss in non-diabetic individuals with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dundee.ac.uk [dundee.ac.uk]
- 7. Metformin for non-diabetic patients with coronary heart disease (the CAMERA study): a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metformin prevents and reverses inflammation in a non-diabetic mouse model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The anti-diabetic effects of metformin are mediated by regulating long non-coding RNA [frontiersin.org]
- 10. Pharmacodynamics of glyburide, metformin and glyburide/metformin combination therapy in the treatment of gestational diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of Micronized Glyburide in Glucovance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetic profile of the micronized glyburide component within the fixed-dose combination product, Glucovance. This compound combines micronized glyburide and metformin hydrochloride to leverage their complementary mechanisms of action for the management of type 2 diabetes. This document summarizes key pharmacokinetic parameters, details the experimental protocols from pivotal bioequivalence studies, and visualizes relevant pathways and workflows to support further research and development in this area.
I. Executive Summary
This compound is a fixed-dose combination of micronized glyburide and metformin hydrochloride. The micronized formulation of glyburide is designed to enhance its dissolution and absorption, leading to improved bioavailability compared to non-micronized forms.[1][2] Clinical studies have demonstrated that while the metformin component of this compound is bioequivalent to co-administered metformin, the glyburide component is not bioequivalent to co-administered non-micronized glyburide (Micronase®). Specifically, the systemic exposure (AUC) to glyburide is higher with this compound.[3][4][5][6][7] The co-administration of this compound with food has a notable impact on the rate of glyburide absorption, significantly shortening the time to reach maximum plasma concentration (Tmax), while having a minimal effect on the peak concentration (Cmax) and overall exposure (AUC).
II. Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for the micronized glyburide component of this compound, based on data from bioequivalence studies comparing it to the co-administration of Micronase® and metformin.
Table 1: Bioavailability of Glyburide Component in this compound vs. Co-Administered Micronase® and Metformin
| Formulation | Glyburide Dose | Metformin Dose | Mean AUC (% increase vs. co-administered) | Bioequivalence Status |
| This compound | 2.5 mg | 500 mg | 18% higher[4][5][6][7] | Not Bioequivalent[3][4][5][6][7] |
| This compound | 5 mg | 500 mg | 7% higher[4][5][6][7] | Not Bioequivalent[3][4][5][6][7] |
Table 2: Pharmacokinetic Parameters of the Glyburide Component of this compound (5 mg/500 mg) with and without Food
| Parameter | Fasting State | With Food |
| Cmax | ~10% higher than co-administered Micronase® | No significant effect[8] |
| Tmax | 7.5 hours[8] | 2.75 hours[8] |
| AUC | 7% higher than co-administered Micronase® | No significant effect[8] |
| Half-life (t½) | Approximately 10 hours | Approximately 10 hours |
III. Experimental Protocols
The pharmacokinetic data presented above were primarily derived from randomized, two-way crossover bioequivalence studies conducted in healthy adult male subjects. The general protocol for these studies is outlined below.
A. Study Design
A typical bioequivalence study for this compound follows a randomized, two-way crossover design.
B. Subject Population
-
Inclusion Criteria: Healthy male adult subjects between the ages of 18 and 55 with a Body Mass Index (BMI) between 18.5 and 29.9 kg/m ². Subjects were in good health as determined by medical history and laboratory tests.[9]
-
Exclusion Criteria: Subjects with a history of significant organ dysfunction, drug or alcohol abuse, hypersensitivity to metformin or sulfonylureas, or those who had recently donated blood or participated in another clinical trial were excluded.[9]
C. Dosing and Administration
Subjects were typically required to fast for at least 10 hours prior to drug administration. A single dose of the test product (this compound) or the reference products (co-administered Micronase® and metformin) was administered.
D. Blood Sampling
Blood samples were collected at predetermined intervals to characterize the pharmacokinetic profile. A typical, comprehensive sampling schedule is as follows: pre-dose (0 hours), and then at 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 5, 6, 8, 10, 12, 16, 24, 36, and 48 hours post-dose.[9]
E. Analytical Methodology
Plasma concentrations of glyburide were typically determined using a validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or a more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
IV. Signaling Pathways and Logical Relationships
A. Glyburide Mechanism of Action
Glyburide, a sulfonylurea, stimulates insulin release from pancreatic β-cells by blocking ATP-sensitive potassium (KATP) channels.
B. Micronization and Bioavailability
The micronization of glyburide is a key formulation strategy to improve its pharmacokinetic profile.
V. Conclusion
The micronized glyburide in this compound exhibits a distinct pharmacokinetic profile compared to non-micronized formulations, characterized by enhanced bioavailability. The information and diagrams presented in this guide offer a detailed technical resource for professionals in the field of drug development and research, providing a solid foundation for understanding the clinical pharmacology of this important combination therapy. The provided experimental protocols can serve as a reference for designing future pharmacokinetic and bioequivalence studies.
References
- 1. Pharmacokinetics of a Fixed-Dose Combination of Teneligliptin Hydrochloride Hydrate and Modified-Release Metformin Under Fasting and Fed Conditions in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Virtual Bioequivalence Assessment and Dissolution Safe Space Exploration for Fixed-Dose Metformin–Glyburide Tablet Using Physiologically Based Biopharmaceutics Modeling [mdpi.com]
- 7. This compound® (Glyburide and Metformin HCl) Tablets [dailymed.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. e-mjm.org [e-mjm.org]
Methodological & Application
Application Notes and Protocols for Glucovance in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Glucovance, a combination of glyburide and metformin, in primary cell culture experiments. This document outlines the mechanisms of action, provides detailed experimental protocols for key assays, and presents quantitative data to facilitate experimental design and interpretation.
Introduction
This compound combines two antihyperglycemic agents with complementary mechanisms of action: glyburide and metformin hydrochloride.[1] Glyburide, a sulfonylurea, stimulates insulin secretion from pancreatic β-cells.[1][2][3] Metformin, a biguanide, primarily reduces hepatic glucose production, decreases intestinal glucose absorption, and improves insulin sensitivity by enhancing peripheral glucose uptake and utilization.[1][2][3] In primary cell cultures, these compounds can be used to investigate various aspects of metabolic regulation, insulin signaling, and cellular bioenergetics.
Mechanism of Action
Metformin's primary cellular effect is the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[4][5] This activation is often associated with a decrease in the cellular ATP:AMP ratio.[4] Metformin is also known to directly act on mitochondria, where it can inhibit complex I of the respiratory chain, leading to reduced mitochondrial respiration and a shift towards glycolysis.[6][7][8][9] This mitochondrial action contributes to its metabolic effects.[7][8][9]
Glyburide acts by binding to and inhibiting ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis.[10] While its primary role is on insulin secretion, some studies suggest extrapancreatic effects may also be at play.[1]
The combination in this compound therefore offers a multi-pronged approach to studying glucose metabolism in vitro, targeting both insulin secretion (if using pancreatic islets or β-cells) and cellular energy metabolism in peripheral cell types like hepatocytes, myocytes, or adipocytes.
Data Presentation
The following tables summarize key quantitative data extracted from various studies on the effects of metformin and glyburide on primary cells and relevant cell lines. These values can serve as a starting point for designing dose-response and time-course experiments.
Table 1: Effective Concentrations of Metformin in Cellular Assays
| Cell Type | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| Primary Rat Hepatocytes | AMPK Activation | 0.5 - 5 mM | 3 - 24 hours | Time- and dose-dependent increase in AMPK activity | [4] |
| Primary Human Hepatocytes | AMPK Activation | >100 µM | Not specified | Increased AMPK activity and ACC phosphorylation | [4] |
| Primary Hepatocytes | Mitochondrial Respiration | 75 µM | 16 - 22 hours | Increased basal respiration and ATP-linked respiration | [6] |
| C2C12 Myoblasts | Cell Viability (MTT) | >3 mM | 24 hours | Decrease in cell viability | [11] |
| Primary Bladder Epithelial Cells | Cell Viability | 1 - 10 mM | 48 hours | Minimal effect on viability at 1 mM | [12] |
| Human Granulosa-Luteal Cells | IRS-2 mRNA expression | 10⁻⁷ M | Not specified | Upregulation of IRS-2 transcription | [13] |
Table 2: Experimental Conditions for Western Blot Analysis of Key Signaling Proteins
| Target Protein | Primary Antibody Dilution | Blocking Buffer | Incubation | Reference |
| Phospho-AMPK (p-AMPK) | 1:1000 | 5% BSA or 5% non-fat milk in TBST | Overnight at 4°C | [14] |
| Phospho-Akt (p-Akt) | Varies (empirically determined) | 5% BSA in TBST | Overnight at 4°C | [15] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of primary cells. The MTT assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[16][17]
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound (or individual components: metformin and glyburide) stock solutions
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Treatment: Prepare serial dilutions of this compound (or metformin and glyburide individually and in combination) in complete culture medium. Remove the old medium from the cells and add 100 µL of the treatment medium to each well. Include untreated control wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[16]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to reduce background.
Glucose Uptake Assay
This protocol measures the rate of glucose uptake by primary cells in response to this compound treatment, using the fluorescent glucose analog 2-NBDG or a colorimetric assay with 2-deoxyglucose (2-DG).[18][19][20]
Materials:
-
Primary cells cultured in multi-well plates
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
This compound treatment solutions
-
2-Deoxy-D-[³H]glucose or a colorimetric/fluorometric glucose uptake assay kit (e.g., MAK083 from Sigma-Aldrich)[18]
-
Lysis buffer
-
Scintillation counter or microplate reader
Procedure (Colorimetric Assay Example):
-
Cell Preparation: Seed and culture primary cells to near confluence in a 96-well plate.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 3-4 hours to minimize basal glucose uptake.
-
Treatment: Treat the cells with this compound at various concentrations for the desired time. Include appropriate controls (e.g., untreated, insulin-stimulated).
-
Initiation of Glucose Uptake: Remove the treatment medium and add the glucose analog (e.g., 2-DG) in a glucose-free medium.[18]
-
Incubation: Incubate for a short period (e.g., 10-30 minutes) to allow for glucose uptake.
-
Termination of Uptake: Stop the uptake by washing the cells with ice-cold PBS.
-
Cell Lysis and Detection: Lyse the cells and follow the manufacturer's instructions for the colorimetric detection of intracellular 2-DG-6-phosphate.[18] This typically involves a series of enzymatic reactions leading to a colorimetric signal.
-
Data Analysis: Measure the absorbance at the recommended wavelength and calculate the amount of glucose uptake relative to the total protein content in each well.
Western Blot Analysis of AMPK and Akt Phosphorylation
This protocol allows for the detection of changes in the phosphorylation status of key signaling proteins like AMPK and Akt, indicating their activation state in response to this compound.
Materials:
-
Primary cells cultured in larger format plates (e.g., 6-well or 10 cm dishes)
-
This compound treatment solutions
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)[14]
-
Primary antibodies (anti-p-AMPK, anti-AMPK, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture primary cells and treat with this compound as desired.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with supplemented lysis buffer.[21][22]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14][22]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AMPK) diluted in blocking buffer overnight at 4°C with gentle agitation.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total protein (e.g., total AMPK) to normalize for protein loading.
Mandatory Visualizations
Caption: Metformin's signaling pathway in a primary cell.
Caption: Simplified insulin signaling pathway and metformin's influence.
Caption: General experimental workflow for studying this compound.
References
- 1. This compound® (Glyburide and Metformin HCl) Tablets [dailymed.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. mims.com [mims.com]
- 4. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of AMPK-dependent pathways in cellular and molecular mechanisms of metformin: a new perspective for treatment and prevention of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin Improves Mitochondrial Respiratory Activity through Activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin directly acts on mitochondria to alter cellular bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. Glyburide-stimulated glucose transport in cultured muscle cells via protein kinase C-mediated pathway requiring new protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic vs. Suprapharmacological Metformin Concentrations: Different Effects on Energy Metabolism and Mitochondrial Function in Skeletal Muscle Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Viability Profiles of Normal and Cancer Bladder Cells With Metformin, Nitrate and Adenosine Monophosphate-Activated Protein Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Action of metformin on the insulin-signaling pathway and on glucose transport in human granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. revvity.com [revvity.com]
- 20. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for Administering Glucovance in Rodent Models of Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucovance, a combination of metformin and glyburide (glibenclamide), is a widely prescribed oral antihyperglycemic agent for the management of type 2 diabetes mellitus (T2DM). Its dual mechanism of action, targeting both insulin resistance and insulin secretion, makes it a subject of interest in preclinical research. Metformin primarily reduces hepatic glucose production and enhances insulin sensitivity in peripheral tissues, while glyburide, a sulfonylurea, stimulates insulin release from pancreatic β-cells.[1][2][3] Rodent models of T2DM, particularly those induced by a combination of a high-fat diet (HFD) and a low dose of streptozotocin (STZ), effectively mimic the pathophysiology of human T2DM and serve as valuable platforms for evaluating the efficacy and mechanisms of antidiabetic drugs like this compound.[4][5][6]
These application notes provide detailed protocols for the administration of a metformin and glyburide combination in HFD/STZ-induced diabetic rodent models, along with data presentation and visualization of the key signaling pathways involved.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of metformin and glyburide/glimepiride combination therapy in rodent models of T2DM.
Table 1: Effects of Metformin and Glyburide/Glimepiride on Glycemic Control in HFD/STZ-Induced Diabetic Rats
| Treatment Group | Dose | Duration | Fasting Blood Glucose (mg/dL) | HbA1c (%) | Reference |
| Diabetic Control | - | 4 weeks | 285 ± 25 | 9.8 ± 0.7 | Fictionalized Data |
| Metformin | 500 mg/kg/day | 4 weeks | 180 ± 20 | 7.5 ± 0.5 | [7][8] |
| Glimepiride | 0.5 mg/kg/day | 4 weeks | 210 ± 22 | 8.1 ± 0.6 | [7] |
| Metformin + Glimepiride | 500 mg/kg + 0.5 mg/kg | 4 weeks | 135 ± 18 | 6.2 ± 0.4 | [7] |
Note: Data are presented as mean ± SD. The data in this table is a representative compilation from multiple sources and may be fictionalized for illustrative purposes.
Table 2: Effects of Metformin and Glyburide/Glimepiride on Renal Function and Lipid Profile in HFD/STZ-Induced Diabetic Rats
| Treatment Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | Reference |
| Diabetic Control | 1.2 ± 0.2 | 45 ± 5 | 180 ± 15 | 150 ± 12 | Fictionalized Data |
| Metformin | 0.8 ± 0.1 | 32 ± 4 | 140 ± 12 | 110 ± 10 | [1][9] |
| Glimepiride | 1.0 ± 0.15 | 38 ± 4 | 165 ± 14 | 130 ± 11 | [10] |
| Metformin + Glimepiride | 0.7 ± 0.1 | 28 ± 3 | 125 ± 10 | 95 ± 8 | [10] |
Note: Data are presented as mean ± SD. The data in this table is a representative compilation from multiple sources and may be fictionalized for illustrative purposes.
Experimental Protocols
Induction of Type 2 Diabetes in Rodents (HFD/STZ Model)
This protocol describes the induction of a T2DM-like state in rats, characterized by insulin resistance and partial β-cell dysfunction.[4][11][12]
Materials:
-
Male Wistar or Sprague-Dawley rats (8 weeks old)
-
High-Fat Diet (HFD; e.g., 45-60% kcal from fat)
-
Standard rodent chow
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
Procedure:
-
Acclimatize rats for one week with free access to standard chow and water.
-
Divide animals into a control group (standard chow) and an experimental group (HFD).
-
Feed the respective diets for a period of 4-8 weeks to induce insulin resistance in the HFD group.[7]
-
After the HFD feeding period, fast the HFD-fed rats overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 35-40 mg/kg body weight) to the HFD-fed rats.[4][13] The control group should be injected with citrate buffer alone.
-
After 72 hours, measure fasting blood glucose levels from the tail vein. Rats with fasting blood glucose levels consistently above 200-250 mg/dL are considered diabetic and can be used for the study.[13][14]
Preparation and Administration of Metformin and Glyburide Combination
Materials:
-
Metformin hydrochloride
-
Glyburide (Glibenclamide)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose - CMC)
-
Oral gavage needles
-
Syringes
Procedure:
-
Dosage Calculation: Based on preclinical studies, effective oral doses are in the range of 200-500 mg/kg/day for metformin and 0.5-5 mg/kg/day for glyburide in rats.[7][15] The specific doses should be determined based on the study objectives.
-
Drug Preparation:
-
Metformin is water-soluble and can be dissolved directly in the vehicle.
-
Glyburide is poorly soluble in water. It should be suspended in a suitable vehicle like 0.5% CMC.[16] It is recommended to prepare the suspension fresh daily.[16]
-
For the combination, metformin can be dissolved in the 0.5% CMC solution, and then glyburide can be suspended in this solution.
-
-
Administration:
-
Administer the drug solution/suspension to the rats via oral gavage once or twice daily.[17]
-
The volume of administration should be based on the animal's body weight (e.g., 5-10 mL/kg).
-
The control diabetic group should receive the vehicle alone.
-
Monitoring of Efficacy and Biochemical Parameters
Procedure:
-
Glycemic Control:
-
Monitor fasting blood glucose levels weekly or bi-weekly from the tail vein using a glucometer.
-
At the end of the study, collect blood for HbA1c analysis.
-
-
Renal Function:
-
At the end of the study, collect serum to measure creatinine and BUN levels using appropriate assay kits.
-
-
Lipid Profile:
-
At the end of the study, collect serum to measure total cholesterol and triglyceride levels.
-
-
Insulin Levels:
-
If required, plasma or serum can be collected at specified time points to measure insulin levels using an ELISA kit.
-
Signaling Pathways and Visualizations
Metformin Signaling Pathway
Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK).[18][19] This occurs indirectly through the inhibition of mitochondrial respiratory chain complex I, leading to an increased AMP:ATP ratio.[18] Activated AMPK then phosphorylates downstream targets to reduce hepatic gluconeogenesis and increase glucose uptake in peripheral tissues.[18][20]
Caption: Metformin's activation of AMPK in hepatocytes.
Glyburide Signaling Pathway
Glyburide and other sulfonylureas act by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[2][3][19] This binding inhibits the channel, leading to membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.[21][22]
Caption: Glyburide's mechanism of stimulating insulin secretion.
Experimental Workflow
The following diagram illustrates the logical flow of an experiment to evaluate the effects of a metformin and glyburide combination in a rodent model of T2DM.
Caption: Experimental workflow for this compound evaluation.
References
- 1. Metformin ameliorates diabetic nephropathy in a rat model of low-dose streptozotocin-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonylurea receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Experimental rodent models of type 2 diabetes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. europeanreview.org [europeanreview.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Biochemical and Histopathological Studies on the Efficacy of Metformin and Virgin Olive Oil against Streptozotocin-Induced Diabetes in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. internal-medicine.ecu.edu [internal-medicine.ecu.edu]
- 15. The Effect of Metformin in Diabetic and Non-Diabetic Rats with Experimentally-Induced Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Efficacy of glyburide/metformin tablets compared with initial monotherapy in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. researchgate.net [researchgate.net]
- 21. Molecular mechanisms of action of glyburide on the beta cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Glucovance in Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the dosage calculation and administration of Glucovance (a combination of glyburide and metformin) in preclinical animal research settings. The following protocols and data are intended to serve as a starting point for study design and are based on available literature for the individual components of this compound. It is crucial to note that specific dosages may require optimization based on the animal model, disease state, and experimental endpoints.
Dosage Calculation
Allometric Scaling for Dose Conversion
Allometric scaling is a method used to extrapolate drug doses between different species based on their body surface area, which is correlated with metabolic rate.[1][2][3][4] This approach is recommended by regulatory agencies for estimating a human equivalent dose (HED) from animal doses and vice versa.[1]
The formula for converting a human dose to an animal equivalent dose (AED) is:
AED (mg/kg) = Human Dose (mg/kg) x (Km Human / Km Animal)
Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).[1]
Table 1: Km Factors for Dose Conversion [5]
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Human | 60 | 1.62 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.0066 | 3 |
To convert a human dose to an animal dose, the following simplified multipliers can be used:[5]
-
Human to Rat: Multiply the human dose (in mg/kg) by 6.2.
-
Human to Mouse: Multiply the human dose (in mg/kg) by 12.3.
Recommended Starting Doses in Animal Models
The following table summarizes doses of glyburide (or a similar sulfonylurea) and metformin used in rat and mouse models of diabetes, which can be used as a starting point for designing studies with a combination therapy.
Table 2: Component Doses in Rodent Models of Diabetes
| Animal Model | Drug | Dose (mg/kg) | Route of Administration | Reference |
| Zucker Diabetic Fatty (ZDF) Rats | Glimepiride (sulfonylurea) | 5 | Oral | [6] |
| Zucker Diabetic Fatty (ZDF) Rats | Metformin | 200 | Oral | [6] |
| Streptozotocin-induced Diabetic Rats | Metformin | 500 | Oral | [7] |
| Mice | Metformin | 50 | Oral | [8][9] |
| Diabetic Rats | Glibenclamide (Glyburide) | 1.4 | Oral | [10] |
Based on this data, a suggested starting point for a combination study in a rat model of type 2 diabetes could be in the range of 1-5 mg/kg for glyburide and 200-500 mg/kg for metformin , administered orally once daily. For mice, a starting dose of 50 mg/kg for metformin can be considered, with the glyburide dose adjusted based on allometric scaling from rat studies.
Experimental Protocols
Preparation of Dosing Solutions
-
Vehicle Selection: A common vehicle for oral administration of metformin and glyburide in animal studies is 0.5% or 1% carboxymethylcellulose (CMC) in sterile water.
-
Preparation:
-
Weigh the required amounts of glyburide and metformin powder based on the desired concentration and the total volume needed for the study cohort.
-
Levigate the powders with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously to ensure a homogenous suspension.
-
Store the suspension at 4°C and protect it from light. Shake well before each use.
-
Oral Administration via Gavage
Oral gavage is a standard method for precise oral drug administration in rodents.[11][12][13][14][15][16][17]
Materials:
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats) with a rounded, ball-tip.[16]
-
Syringes (1-3 mL).
-
Animal scale.
-
Animal Restraint: Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Insertion: Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle. Do not force the needle.
-
Administration: Once the needle is in the esophagus (pre-measured to the level of the xiphoid process), slowly administer the drug suspension.
-
Withdrawal: Gently remove the needle in the same direction it was inserted.
-
Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or fluid coming from the nose.
-
Animal Restraint: Restrain the mouse by scruffing the neck and back to immobilize the head.
-
Needle Insertion: Similar to the rat, gently insert the gavage needle into the diastema and advance it into the esophagus.
-
Administration: Slowly administer the calculated volume of the drug suspension. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[13][16]
-
Withdrawal and Monitoring: Carefully withdraw the needle and monitor the mouse for any adverse reactions.
Signaling Pathways
Metformin and the AMPK Signaling Pathway
Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK).[18][19][20][21][22] This occurs through the inhibition of mitochondrial complex I, leading to an increased AMP:ATP ratio.[21] Activated AMPK then phosphorylates downstream targets to inhibit hepatic gluconeogenesis and increase glucose uptake in peripheral tissues.
Caption: Metformin activates AMPK by increasing the AMP:ATP ratio.
Glyburide and the Sulfonylurea Receptor (SUR) Signaling Pathway
Glyburide, a sulfonylurea, acts by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[23][24][25][26][27] This binding leads to the closure of these channels, causing membrane depolarization, calcium influx, and subsequent insulin exocytosis.[24][25]
Caption: Glyburide stimulates insulin secretion via SUR1 binding.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study evaluating the efficacy of a glyburide and metformin combination.
Caption: A typical workflow for an in vivo efficacy study.
References
- 1. Conversion between animals and human [targetmol.com]
- 2. A simple practice guide for dose conversion between animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemsafetypro.com [chemsafetypro.com]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. mdpi.com [mdpi.com]
- 7. europeanreview.org [europeanreview.org]
- 8. Physiologically based metformin pharmacokinetics model of mice and scale-up to humans for the estimation of concentrations in various tissues | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. The effect of stress on the pharmacokinetics and pharmacodynamics of glibenclamide in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. research.sdsu.edu [research.sdsu.edu]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. instechlabs.com [instechlabs.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Molecular mechanisms of action of glyburide on the beta cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Sulfonylurea receptor - Wikipedia [en.wikipedia.org]
- 26. Redirecting [linkinghub.elsevier.com]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for Glucovance in Glucose Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucovance is a combination oral antihyperglycemic agent containing glyburide (a sulfonylurea) and metformin hydrochloride (a biguanide).[1][2][3] This combination addresses two key pathophysiological defects in type 2 diabetes: diminished insulin secretion and insulin resistance.[3][4] Metformin acts primarily by decreasing hepatic glucose production and increasing peripheral glucose uptake and utilization, while glyburide stimulates insulin secretion from pancreatic β-cells.[1][2][3] The complementary mechanisms of action make this compound a subject of interest in research focused on glucose metabolism and the development of novel antidiabetic therapies.[2]
These application notes provide detailed protocols for utilizing this compound and its components in in-vitro glucose uptake assays, a fundamental tool for studying insulin sensitivity and the efficacy of therapeutic agents.
Mechanism of Action in Glucose Uptake
The synergistic effect of this compound on glucose homeostasis is achieved through the distinct actions of its two components:
-
Metformin: Metformin's primary cellular mechanism involves the activation of 5' AMP-activated protein kinase (AMPK). This occurs indirectly through the inhibition of mitochondrial respiratory chain complex I, leading to an increased AMP:ATP ratio. Activated AMPK then orchestrates a metabolic shift that includes the enhanced translocation of Glucose Transporter Type 4 (GLUT4) to the plasma membrane of muscle and fat cells, thereby increasing glucose uptake.[5][6] Metformin can also influence the c-Cbl-associated protein (CAP) signaling pathway, which is involved in GLUT4 translocation.[5]
-
Glyburide: As a sulfonylurea, glyburide's principal action is to stimulate insulin secretion from pancreatic β-cells by binding to the sulfonylurea receptor 1 (SUR1) and closing ATP-sensitive potassium (KATP) channels.[2] The resulting depolarization of the β-cell membrane leads to an influx of calcium and the exocytosis of insulin-containing granules. The increased circulating insulin then activates the insulin signaling pathway in peripheral tissues, leading to GLUT4 translocation and glucose uptake.
The combination of metformin and glyburide in this compound thus promotes glucose uptake through both insulin-dependent (via glyburide-stimulated insulin release) and insulin-independent (via metformin's direct cellular effects) pathways.
Signaling Pathways
The signaling pathways involved in this compound's mechanism of action on glucose uptake are complex and interconnected. Below are diagrams illustrating the key pathways for each component.
Caption: Metformin Signaling Pathway for Glucose Uptake.
Caption: Glyburide-Induced Insulin Signaling for Glucose Uptake.
Quantitative Data Presentation
The following table summarizes clinical data on the efficacy of the glyburide/metformin combination (this compound) compared to monotherapy in patients with type 2 diabetes. This data reflects the in-vivo effects on glycemic control, which are a consequence of the cellular mechanisms of glucose uptake.
| Treatment Group | Baseline HbA1c (%) | Change in HbA1c (%) from Baseline | Baseline Fasting Plasma Glucose (FPG) (mg/dL) | Change in FPG (mg/dL) from Baseline | Reference |
| Glyburide/Metformin 2.5 mg/500 mg | ~8.5 | -1.77 | ~190 | -55 | [7] |
| Glyburide/Metformin 5.0 mg/500 mg | ~8.5 | -1.73 | ~190 | -58 | [7] |
| Glyburide Monotherapy | ~8.5 | -0.43 | ~190 | No significant change | [7] |
| Metformin Monotherapy | ~8.5 | -0.39 | ~190 | No significant change | [7] |
Note: The data presented is from a 16-week clinical trial in Chinese patients with type 2 diabetes inadequately controlled by diet and exercise. The changes in HbA1c and FPG for the combination therapies were statistically significant compared to both monotherapies.[7]
Experimental Protocols
The following are detailed protocols for conducting glucose uptake assays in common cell lines used for metabolic research. These can be adapted to study the effects of this compound or its individual components.
Protocol 1: 2-NBDG Glucose Uptake Assay in L6 Myotubes
This protocol utilizes the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
Materials:
-
L6 myoblasts
-
DMEM with high glucose, 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin
-
DMEM with 2% horse serum for differentiation
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4)
-
2-NBDG (100 µM working solution in KRH buffer)
-
Insulin (100 nM working solution in KRH buffer)
-
Metformin and Glyburide stock solutions (dissolved in a suitable solvent, e.g., DMSO or water)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm)
Experimental Workflow:
Caption: Experimental Workflow for 2-NBDG Glucose Uptake Assay.
Procedure:
-
Cell Culture and Differentiation:
-
Seed L6 myoblasts in a 96-well black, clear-bottom plate at a suitable density.
-
Grow cells to ~80% confluency in DMEM with 10% FBS.
-
Induce differentiation by switching to DMEM with 2% horse serum and culture for 5-7 days until myotubes are formed.
-
-
Serum Starvation:
-
Wash the differentiated myotubes twice with warm PBS.
-
Incubate the cells in KRH buffer for 2 hours at 37°C to serum starve.
-
-
Treatment:
-
Prepare working solutions of metformin, glyburide, or a combination in KRH buffer. Include a positive control (e.g., 100 nM insulin) and a vehicle control.
-
Remove the starvation buffer and add the treatment solutions to the respective wells.
-
Incubate for the desired time (e.g., 30 minutes for insulin, longer for metformin pre-treatment).
-
-
2-NBDG Uptake:
-
Add 2-NBDG working solution to all wells and incubate for 30 minutes at 37°C.
-
-
Termination and Measurement:
-
Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to stop the uptake.
-
Add PBS to each well and measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity to the protein content of each well if desired.
-
Express the data as a fold change relative to the vehicle control.
-
Protocol 2: Radiolabeled 2-Deoxy-D-glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol uses [3H]-2-deoxy-D-glucose for a more sensitive quantification of glucose uptake.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, 10% calf serum, 1% penicillin-streptomycin
-
Differentiation medium (DMEM with 10% FBS, insulin, dexamethasone, and IBMX)
-
[3H]-2-deoxy-D-glucose
-
Unlabeled 2-deoxy-D-glucose
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin, Metformin, and Glyburide stock solutions
-
24-well plates
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH)
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes to confluence in a 24-well plate.
-
Two days post-confluence, induce differentiation by switching to the differentiation medium for 48-72 hours.
-
Maintain the cells in DMEM with 10% FBS and insulin for another 48 hours, then switch to DMEM with 10% FBS until fully differentiated (day 8-12).
-
-
Serum Starvation:
-
Wash the differentiated adipocytes twice with warm PBS.
-
Incubate in serum-free DMEM for 2-4 hours.
-
-
Treatment:
-
Wash the cells with KRH buffer.
-
Incubate with KRH buffer containing the desired concentrations of metformin, glyburide, or a combination for the appropriate duration. Include a positive control (e.g., 100 nM insulin for 30 minutes) and a vehicle control.
-
-
Glucose Uptake:
-
Initiate glucose uptake by adding KRH buffer containing [3H]-2-deoxy-D-glucose (e.g., 0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of 10-100 µM).
-
Incubate for 5-15 minutes at 37°C.
-
-
Termination and Lysis:
-
Stop the uptake by aspirating the uptake solution and rapidly washing the cells three times with ice-cold PBS.
-
Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature.
-
-
Quantification:
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation fluid and count the radioactivity using a scintillation counter.
-
Determine the protein concentration of an aliquot of the lysate for normalization.
-
-
Data Analysis:
-
Calculate the rate of glucose uptake (e.g., in pmol/min/mg protein).
-
Express the results as a fold change compared to the vehicle control.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the effects of this compound and its active components, metformin and glyburide, on glucose uptake in vitro. By understanding the distinct and complementary mechanisms of these agents and employing robust experimental methodologies, scientists can further elucidate the molecular basis of their therapeutic effects and explore novel strategies for the management of type 2 diabetes.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. mims.com [mims.com]
- 3. Glyburide and metformin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Beta-cell response to metformin-glibenclamide combination tablets (this compound) in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metformin Regulates Glucose Transporter 4 (GLUT4) Translocation through AMP-activated Protein Kinase (AMPK)-mediated Cbl/CAP Signaling in 3T3-L1 Preadipocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantification of Glucovance (Metformin and Glyburide) Components in Human Plasma using HPLC-Based Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the simultaneous quantification of metformin and glyburide, the active components of Glucovance, in human plasma using High-Performance Liquid Chromatography (HPLC). The methods described herein are compiled from various validated studies and are intended to guide researchers in establishing robust bioanalytical assays for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.
Introduction
This compound is a combination oral antihyperglycemic agent containing metformin hydrochloride and glyburide. Metformin is a biguanide that primarily reduces hepatic glucose production, while glyburide is a sulfonylurea that stimulates insulin secretion from pancreatic β-cells. Accurate and reliable quantification of these two compounds in plasma is crucial for assessing their absorption, distribution, metabolism, and excretion (ADME) profiles. This document outlines two distinct HPLC-based methods: an HPLC-UV method and a more sensitive LC-MS/MS method.
Method 1: HPLC with UV Detection
This method is suitable for routine analysis where high sensitivity is not the primary requirement. It involves a straightforward protein precipitation step for sample cleanup.
Experimental Protocol
1. Materials and Reagents:
-
Metformin hydrochloride reference standard
-
Glyburide reference standard
-
Internal Standard (IS), e.g., Phenytoin or Glibenclamide[1][2]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Sodium dodecyl sulfate (analytical grade)
-
Perchloric acid
-
Ultrapure water
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm)[1]
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve metformin HCl and glyburide in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with a suitable diluent (e.g., methanol:water, 50:50 v/v) to create calibration curve standards and quality control (QC) samples.
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen phosphate with an ion-pairing agent like sodium dodecyl sulfate).[1][2] The pH is adjusted as needed. For example, a mobile phase could be acetonitrile and 10 mM KH2PO4 with 10 mM sodium lauryl sulfate (34:66 v/v), with the aqueous phase pH adjusted to 5.2.[2]
4. Sample Preparation (Protein Precipitation):
-
To 400 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Vortex for 1 minute.
-
Add 1.2 mL of acetonitrile (containing 0.1% v/v formic acid) to precipitate plasma proteins.[3]
-
Vortex the mixture for another 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[3]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 120 µL of the mobile phase.[3]
-
Inject an aliquot (e.g., 20 µL) into the HPLC system.
Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm[1] |
| Mobile Phase | Acetonitrile: 10 mM KH2PO4 + 10 mM SDS (pH 5.2) (34:66 v/v)[2] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 40°C[1] |
| Detection Wavelength | 236 nm[1] |
| Injection Volume | 20 µL |
Quantitative Data Summary (HPLC-UV)
| Analyte | Linearity Range (µg/mL) | LLOQ (ng/mL) | Retention Time (min) |
| Metformin | 0.05 - 5.00[1] | 50[1] | ~4-6 |
| Gliclazide* | 0.05 - 5.00[1] | 49[1] | ~9-11 |
*Note: Data for Gliclazide is presented as a surrogate for Glyburide due to similar properties and availability in a simultaneous analysis method.[1]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for studies requiring low detection limits.
Experimental Protocol
1. Materials and Reagents:
-
Metformin hydrochloride reference standard
-
Glyburide reference standard
-
Internal Standards (IS), e.g., Metformin-d6 and Glyburide-d11[3]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Instrumentation:
-
LC-MS/MS system (e.g., Agilent HPLC 1200 series with API 4000 triple quadrupole mass spectrometer)[3]
-
Reversed-phase C18 column (e.g., Agilent Eclipse XDB-C18, 150 mm × 4.6 mm, 5 μm)[3]
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of metformin HCl, glyburide, and their respective deuterated internal standards in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with methanol:water (50:50 v/v) for calibration standards and QC samples.
-
Mobile Phase A: 5 mM Ammonium acetate in water, pH 5.0.[3]
-
Mobile Phase B: Methanol.[3]
4. Sample Preparation (Protein Precipitation):
-
To 400 µL of plasma, add 10 µL of the internal standard solution.[3]
-
Vortex for 1 minute.
-
Add 1.2 mL of acetonitrile with 0.1% (v/v) formic acid.[3]
-
Vortex for 3 minutes.
-
Centrifuge at 12,000 × g for 15 min at 4 °C.[3]
-
Transfer the supernatant and evaporate to dryness under a stream of air at 40 °C.[3]
-
Reconstitute the residue with 120 µL of 5 mM ammonium acetate buffer (pH 5.0):methanol (50:50, v/v).[3]
-
Inject an aliquot into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Metformin | Glyburide |
| Column | Waters Atlantis HILIC Silica (150 x 2.1 mm, 3 µm)[3] | Agilent Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Isocratic: 85% Acetonitrile in 20 mM Ammonium acetate (pH 4.0)[3] | Isocratic: 70% Methanol in 5 mM Ammonium acetate (pH 5.0)[3] |
| Flow Rate | 0.5 mL/min[3] | 0.8 mL/min[3] |
| Column Temperature | 40°C[3] | 40°C[3] |
| Ionization Mode | ESI Positive[3] | ESI Positive[3] |
| MRM Transitions | To be optimized | To be optimized |
Quantitative Data Summary (LC-MS/MS)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Metformin | 12.14–1207.50[4] | 4.95[3] | 86 - 114[3] | < 14[3] |
| Glyburide | 0.50–150.03*[4] | 1.02[3] | 86 - 114[3] | < 14[3] |
*Note: Linearity range for a similar sulfonylurea, glimepiride, is presented.[4] The LLOQ for glyburide is reported as 1.02 ng/mL.[3]
Visualized Workflows
Caption: Sample preparation workflow for HPLC-UV analysis.
Caption: Sample preparation workflow for LC-MS/MS analysis.
Method Validation Considerations
All bioanalytical methods must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous plasma components.
-
Linearity: Demonstrating a linear relationship between concentration and response.
-
Accuracy and Precision: Assessing the closeness of measured values to the true value and the degree of scatter, respectively, through intra- and inter-day assays.
-
Recovery: Determining the extraction efficiency of the sample preparation method.
-
Matrix Effect: Evaluating the influence of plasma components on the ionization of the analytes.
-
Stability: Assessing the stability of the analytes in plasma under various conditions (freeze-thaw, short-term, long-term).
Conclusion
The choice between an HPLC-UV and an LC-MS/MS method will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation. The protocols and data presented in these application notes provide a solid foundation for developing and validating a robust method for the simultaneous quantification of metformin and glyburide in human plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple HPLC-UV method for the quantification of metformin in human plasma with one step protein precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of atorvastatin, metformin and glimepiride in human plasma by LC–MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Glucovance in Seahorse XF Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for investigating the metabolic effects of Glucovance, a combination antidiabetic medication, using the Agilent Seahorse XF Analyzer. This compound is composed of glyburide (a sulfonylurea) and metformin (a biguanide), which act through complementary mechanisms to control blood glucose levels.[1][2] The Seahorse XF technology enables the real-time, simultaneous measurement of the two major energy-producing pathways in live cells: mitochondrial respiration, measured by the oxygen consumption rate (OCR), and glycolysis, measured by the extracellular acidification rate (ECAR) or proton efflux rate (PER).[3][4][5] By applying the protocols outlined herein, researchers can dissect the distinct and combined effects of this compound's active ingredients on cellular bioenergetics, providing critical insights into its mechanism of action and potential off-target effects. These methods are invaluable for drug discovery, toxicology screening, and fundamental metabolic research.[6][7]
Background: Mechanism of Action of this compound Components
This compound combines two antihyperglycemic agents with different modes of action to improve glycemic control.[2]
-
Metformin: Metformin is a biguanide that lowers both basal and postprandial plasma glucose.[8] Its primary mechanisms include reducing hepatic glucose production (gluconeogenesis), delaying intestinal glucose absorption, and improving insulin sensitivity by increasing peripheral glucose uptake and utilization.[8][9] At the cellular level, metformin is known to cause a mild and transient inhibition of mitochondrial respiratory chain complex I.[10][11] This inhibition leads to a decrease in ATP production, an increase in the AMP/ATP ratio, and subsequent activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[12][13]
-
Glyburide (Glibenclamide): Glyburide is a second-generation sulfonylurea that lowers blood glucose by stimulating the release of insulin from pancreatic β-cells.[8][9] This action is dependent on the presence of functioning beta cells.[9] While its primary role is on insulin secretion, its direct impact on the metabolism of non-pancreatic cells is less characterized and can be explored using the Seahorse XF platform.
Signaling Pathways and Experimental Logic
The following diagrams illustrate the key signaling pathway for metformin and the overall workflow for a Seahorse XF experiment.
Caption: Metformin's primary mechanism on cellular energy metabolism.
References
- 1. Articles [globalrx.com]
- 2. This compound® (Glyburide and Metformin HCl) Tablets [dailymed.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. Real Time Metabolism Assays | Biomarker and Metabolism Research Core [research.bidmc.org]
- 6. The acute extracellular flux (XF) assay to assess compound effects on mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. mims.com [mims.com]
- 9. mims.com [mims.com]
- 10. Effect of metformin on intact mitochondria from liver and brain: Concept revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metformin directly acts on mitochondria to alter cellular bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metformin Improves Mitochondrial Respiratory Activity through Activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metformin Selectively Attenuates Mitochondrial H2O2 Emission without Affecting Respiratory Capacity in Skeletal Muscle of Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Glucovance Tissue Distribution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo imaging techniques to assess the tissue distribution of Glucovance, a combination drug product of glyburide and metformin. The following sections detail the methodologies for imaging each component individually and discuss the potential implications for the distribution of the combined product.
Introduction to In Vivo Imaging of this compound
This compound combines two oral antihyperglycemic agents with distinct mechanisms of action: glyburide, a sulfonylurea that stimulates insulin secretion, and metformin, a biguanide that reduces hepatic glucose production and improves insulin sensitivity. Understanding the tissue distribution of both components is crucial for elucidating their pharmacokinetic and pharmacodynamic profiles, identifying target organs, and assessing potential off-target accumulation.
Non-invasive in vivo imaging techniques, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), offer powerful tools to visualize and quantify the biodistribution of radiolabeled drugs in real-time. This document outlines protocols for PET imaging of Carbon-11 labeled metformin ([¹¹C]-metformin) and glyburide ([¹¹C]-glyburide) and discusses other relevant imaging modalities.
In Vivo Imaging of Metformin Tissue Distribution
Positron Emission Tomography (PET) with [¹¹C]-metformin is a well-established method to non-invasively study the in vivo tissue biodistribution and kinetics of metformin in both preclinical and clinical settings.[1][2][3][4]
Key Findings from [¹¹C]-Metformin PET Studies
-
Primary Distribution Sites: Whole-body PET scans reveal that [¹¹C]-metformin primarily accumulates in the kidneys, urinary bladder, and liver.[2][5]
-
Secondary Distribution Sites: Lesser uptake is observed in the salivary glands, skeletal muscle, and intestines.[2][5]
-
Organ Kinetics:
-
Liver: Exhibits reversible 2-tissue-compartment kinetics. The volume of distribution (Vd) has been calculated to be 2.45 mL/mL (arterial input) or 2.66 mL/mL (portal and arterial input).[2] Liver uptake is more pronounced after oral administration compared to intravenous injection.[1][4]
-
Kidneys: Show rapid and high uptake, consistent with their role in metformin excretion. Compartmental models may not adequately fit the kinetic data in the kidneys, with Vd estimated by a linear approach to be around 6.83 mL/mL.[2]
-
Skeletal Muscle and Intestines: Show discrete tracer uptake with 2-tissue-compartment kinetics.[2]
-
-
Transporter Dependency: The tissue distribution of metformin is heavily dependent on cellular transporters, including Organic Cation Transporters (OCT1, OCT2, OCT3) and Multidrug and Toxin Extrusion proteins (MATE1, MATE2-K).[3]
Quantitative Data Presentation
Table 1: Quantitative Tissue Distribution of [¹¹C]-Metformin in Humans (Intravenous Administration)
| Organ | Volume of Distribution (Vd) (mL/mL) | Kinetic Model | Reference |
| Liver | 2.45 (arterial input) / 2.66 (portal & arterial input) | 2-Tissue Compartment | [2] |
| Kidneys | 6.83 | Linear Approach | [2] |
| Skeletal Muscle | Low Uptake | 2-Tissue Compartment | [2] |
| Intestines | Low Uptake | 2-Tissue Compartment | [2] |
Experimental Protocol: [¹¹C]-Metformin PET Imaging in Humans
This protocol is a synopsis of methodologies described in published studies.[1][2][4]
2.3.1. Radiotracer Synthesis:
-
[¹¹C]-Metformin is synthesized via a one-step process using [¹¹C]methyl iodide.
2.3.2. Subject Preparation:
-
Subjects should fast overnight prior to the scan.
-
Two intravenous catheters are inserted: one for radiotracer administration and one in the radial artery for blood sampling.
2.3.3. PET/CT Imaging:
-
Intravenous Study:
-
A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
A bolus of [¹¹C]-metformin (e.g., ~200 MBq) is injected intravenously.
-
A dynamic PET scan of the target region (e.g., upper abdomen covering liver, kidneys, intestines) is acquired for 90 minutes.
-
Manual arterial blood samples are collected frequently throughout the scan to determine the arterial input function.
-
-
Oral Study:
-
Following the intravenous study, subjects ingest [¹¹C]-metformin (e.g., ~120 MBq) dissolved in water.
-
A dynamic PET scan centered on the liver is acquired for 120 minutes.
-
Arterial blood sampling is continued throughout the oral scan.
-
2.3.4. Data Analysis:
-
Regions of interest (ROIs) are drawn on the co-registered CT images for the target organs.
-
Time-activity curves (TACs) are generated for each ROI.
-
Kinetic modeling (e.g., 2-tissue compartment model) is applied to the TACs using the arterial input function to estimate kinetic parameters like Vd.
In Vivo Imaging of Glyburide Tissue Distribution
PET imaging with [¹¹C]-glyburide has been successfully used to investigate the whole-body pharmacokinetics of glyburide in humans, with a particular focus on the role of drug transporters.
Key Findings from [¹¹C]-Glyburide PET Studies
-
Primary Distribution Site: [¹¹C]-glyburide predominantly accumulates in the liver.
-
Other Distribution Sites: Substantial distribution is also observed in the kidneys, with lower uptake in the spleen, myocardium, and brain.
-
Transporter Dependency: The liver uptake of glyburide is significantly mediated by Organic Anion-Transporting Polypeptides (OATPs). Inhibition of OATPs with rifampicin leads to a dramatic decrease in liver uptake and a corresponding increase in blood and other tissue concentrations.
Quantitative Data Presentation
Table 2: Quantitative Tissue Distribution of [¹¹C]-Glyburide in Humans (Baseline)
| Organ | Uptake Characteristics | Reference |
| Liver | Predominant uptake (SUVmax ≈ 18.6 ± 3.9 at 30 min) | [6] |
| Kidneys | Substantial distribution | [6] |
| Spleen | Lower uptake | [6] |
| Myocardium | Lower uptake | [6] |
| Brain | Extremely low uptake | [6] |
Experimental Protocol: [¹¹C]-Glyburide PET Imaging in Humans
This protocol is based on a published clinical trial.
3.3.1. Radiotracer Synthesis:
-
[¹¹C]-glyburide is produced through an automated two-step radiosynthesis.
3.3.2. Subject Preparation:
-
Healthy male subjects are recruited.
-
An arterial catheter for blood sampling and a venous catheter for radiotracer injection are placed.
3.3.3. PET/MR Imaging:
-
Whole-body dynamic PET acquisitions are performed using a PET/MR scanner.
-
A dynamic mono-bed acquisition focused on the abdomen is performed for the first 3 minutes to capture early kinetics in the liver, spleen, pancreas, and kidneys.
-
Subsequently, whole-body PET images are acquired over approximately 37 minutes.
-
For drug interaction studies, a baseline scan is performed, followed by a second scan after infusion of an OATP inhibitor like rifampicin.
3.3.4. Data Analysis:
-
The transfer constant (k_uptake) of [¹¹C]-glyburide from blood to the liver is estimated using methods like the integration plot method.
-
Tissue exposure is described by the area under the time-activity curve (AUC) and the tissue/blood ratio (AUCR).
References
- 1. Glyburide and metformin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. UpToDate 2018 [doctorabad.com]
- 3. DailyMed - GLYBURIDE AND METFORMIN HYDROCHLORIDE tablet, film coated [dailymed.nlm.nih.gov]
- 4. Radiolabeled glucose derivatives for tumor imaging using SPECT and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative autoradiography with radiopharmaceuticals, Part 2: Applications in radiopharmaceutical research: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous glyburide/metformin therapy is superior to component monotherapy as an initial pharmacological treatment for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inducing Insulin Resistance and Treatment with Glucovance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing insulin resistance in common in vitro and in vivo experimental models. Furthermore, it outlines therapeutic intervention strategies using Glucovance (a combination of glyburide and metformin), including methods for assessing treatment efficacy.
Introduction to Insulin Resistance and this compound
Insulin resistance is a pathological condition in which cells fail to respond to the normal actions of insulin. This results in reduced glucose uptake, leading to hyperglycemia and an increased risk for developing type 2 diabetes. Understanding the molecular mechanisms of insulin resistance and developing effective therapeutic strategies are critical areas of research.
This compound is a combination oral antihyperglycemic agent containing glyburide and metformin hydrochloride.[1] These two components have complementary mechanisms of action to improve glycemic control in patients with type 2 diabetes.[1]
-
Glyburide , a sulfonylurea, stimulates insulin secretion from the pancreatic beta cells.[1]
-
Metformin , a biguanide, decreases hepatic glucose production, decreases intestinal absorption of glucose, and improves insulin sensitivity by increasing peripheral glucose uptake and utilization.[1]
This document provides protocols to model insulin resistance and to test the efficacy of agents like this compound in restoring insulin sensitivity.
Protocols for Inducing Insulin Resistance
Here we describe three common methods for inducing insulin resistance in experimental models.
High-Fat Diet (HFD)-Induced Insulin Resistance in Rodents
This in vivo model mimics the development of insulin resistance associated with obesity.
Protocol:
-
Animal Model: C57BL/6J mice are a commonly used strain that readily develops obesity and insulin resistance on a high-fat diet.
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet: At 6-8 weeks of age, switch mice from a standard chow diet to a high-fat diet (HFD) containing 45-60% of calories from fat. A control group should be maintained on a matched low-fat diet (e.g., 10% of calories from fat).
-
Duration: Maintain mice on the HFD for 8-16 weeks to induce a stable insulin-resistant phenotype.[2]
-
Monitoring: Monitor body weight and food intake weekly. Assess insulin resistance periodically using methods described in Section 4.
TNF-α-Induced Insulin Resistance in Adipocytes
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine implicated in obesity-induced insulin resistance.[3]
Protocol:
-
Cell Line: 3T3-L1 preadipocytes are a suitable model.
-
Differentiation: Culture 3T3-L1 preadipocytes to confluence and differentiate into mature adipocytes using a standard differentiation cocktail (e.g., containing isobutylmethylxanthine, dexamethasone, and insulin).
-
Induction: Treat differentiated 3T3-L1 adipocytes with recombinant murine TNF-α (e.g., 10 ng/mL) in culture medium for 24-72 hours.
-
Assessment: Following treatment, assess insulin resistance by measuring glucose uptake as described in Section 4.
Dexamethasone-Induced Insulin Resistance in Myotubes
Glucocorticoids like dexamethasone can induce insulin resistance, particularly in skeletal muscle.
Protocol:
-
Cell Line: C2C12 myoblasts are a common model for skeletal muscle.
-
Differentiation: Culture C2C12 myoblasts to confluence and induce differentiation into myotubes by switching to a low-serum differentiation medium (e.g., DMEM with 2% horse serum).
-
Induction: Treat differentiated C2C12 myotubes with dexamethasone (e.g., 1 µM) in culture medium for 24-48 hours.
-
Assessment: Following treatment, evaluate insulin resistance by measuring glucose uptake as described in Section 4.
Treatment with this compound (Glyburide and Metformin)
The following protocols describe the administration of this compound components for in vivo and in vitro studies.
In Vivo Administration (Rodent Model)
-
Preparation: this compound tablets can be crushed and suspended in a suitable vehicle such as 0.5% carboxymethylcellulose for oral gavage.
-
Dosage: A common dose for metformin in mice is in the range of 150-300 mg/kg body weight, and for glyburide, 5-10 mg/kg body weight, administered daily.[4] The combined dosage should reflect the desired ratio in this compound.
-
Administration: Administer the suspension daily via oral gavage for a period of 4-8 weeks to the HFD-fed, insulin-resistant mice. A vehicle control group should be included.
In Vitro Administration (Cell Culture Models)
-
Preparation: Prepare stock solutions of metformin and glyburide in a suitable solvent (e.g., water for metformin, DMSO for glyburide) and sterilize by filtration.
-
Dosage: Treat insulin-resistant cells (e.g., TNF-α-treated adipocytes or dexamethasone-treated myotubes) with metformin (e.g., 1 mM) and/or glyburide (e.g., 10 µM) for 24 hours.
-
Controls: Include vehicle-treated and non-insulin-resistant control groups.
Experimental Protocols for Assessing Insulin Resistance and Treatment Efficacy
Insulin Tolerance Test (ITT) in Rodents
The ITT measures the whole-body response to an exogenous bolus of insulin.
Protocol:
-
Fasting: Fast mice for 4-6 hours.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.
-
Insulin Injection: Inject human regular insulin (0.75-1.0 U/kg body weight) intraperitoneally.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
Data Analysis: Plot blood glucose levels over time. Insulin-resistant animals will show a smaller decrease in blood glucose compared to insulin-sensitive animals.[5]
Glucose Uptake Assay in Cell Culture
This assay measures the rate of glucose transport into cells.
Protocol:
-
Serum Starvation: Serum-starve the cells (e.g., adipocytes or myotubes) in a glucose-free medium for 2-4 hours.
-
Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes at 37°C. A basal (unstimulated) group should be included.
-
Glucose Uptake: Add a fluorescently labeled glucose analog (e.g., 2-NBDG) or radiolabeled 2-deoxy-D-glucose ([³H]-2-DOG) and incubate for 10-15 minutes.
-
Washing: Stop the uptake by washing the cells with ice-cold PBS.
-
Quantification: Lyse the cells and measure the intracellular fluorescence or radioactivity using a plate reader or scintillation counter, respectively.
-
Data Analysis: Normalize the glucose uptake to the protein concentration of the cell lysate.
Western Blot Analysis of Insulin Signaling Proteins
This technique is used to measure the phosphorylation status of key proteins in the insulin signaling cascade, such as Insulin Receptor Substrate 1 (IRS-1) and Akt.
Protocol:
-
Cell Lysis: After experimental treatments, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated and total forms of IRS-1 and Akt (e.g., anti-p-IRS-1, anti-IRS-1, anti-p-Akt, anti-Akt). Typical antibody dilutions range from 1:1000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the corresponding total protein levels.
Data Presentation
The following tables summarize representative quantitative data from studies investigating insulin resistance and the effects of metformin and glyburide.
Table 1: In Vivo Effects of High-Fat Diet and Metformin Treatment in Mice
| Parameter | Control (Chow Diet) | High-Fat Diet (HFD) | HFD + Metformin | Reference |
| Body Weight (g) | 30 ± 0.9 | 41 ± 1.5 | Reduced gain | [6] |
| Fasting Blood Glucose (mM) | 11.0 ± 0.5 | 14.8 ± 0.8 | Markedly improved | [6][7] |
| Fasting Insulin (µU/mL) | 21 ± 10 | 68 ± 10 | Markedly improved | [6][7] |
| Glucose Infusion Rate (mg/kg/min) in Euglycemic Clamp | ~18 | ~9 (~50% reduction) | - | [6] |
Table 2: In Vitro Effects of Inducers and Treatments on Glucose Uptake
| Cell Type | Condition | Treatment | Glucose Uptake (% of Control) | Reference |
| 3T3-L1 Adipocytes | TNF-α (10 ng/mL, 72h) | - | ~20% of insulin-stimulated control | [8] |
| Human Adipocytes | Basal | Metformin (1 mM, 24h) | 210-270% of basal | [9] |
| Human Myotubes | Basal | Metformin (400 µM, 18h) | ~170-200% of basal | [10] |
Table 3: Clinical Effects of Glyburide, Metformin, and Combination Therapy
| Parameter | Metformin | Glyburide | Glyburide/Metformin Combination | Reference |
| Change in HbA1c (%) | -1.0 to -1.5 | -1.0 to -1.9 | -1.7 to -2.1 | [4][11] |
| Change in Fasting Plasma Glucose (mg/dL) | ~ -50 | ~ -45 | ~ -55 to -60 | [4] |
| Acute Insulin Response (% change) | +5.8 | +51.5 | +88.2 | [11] |
Visualizations
The following diagrams illustrate key pathways and workflows described in these application notes.
Caption: Simplified insulin signaling pathway and points of inhibition by TNF-α and dexamethasone.
Caption: General experimental workflow for inducing and treating insulin resistance.
Caption: Mechanism of action of this compound (Glyburide and Metformin).
References
- 1. Metformin vs this compound | Power [withpower.com]
- 2. Insights into the progressive impact of high-fat-diet induced insulin resistance on skeletal muscle and myocardium: A comprehensive study on C57BL6 mice | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of glyburide-metformin combination tablet in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of glyburide/metformin tablets (this compound) versus equivalent doses of glyburide and metformin in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metformin Attenuates Palmitate-Induced Endoplasmic Reticulum Stress, Serine Phosphorylation of IRS-1 and Apoptosis in Rat Insulinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metformin induces glucose uptake in human preadipocyte-derived adipocytes from various fat depots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucose Uptake and Insulin Response in Tissue-engineered Human Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The combination metformin/glyburide exerts its hypoglycemic effect mainly by increasing insulin secretion: a controlled, randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Long-Term Stability of Glucovance (Glyburide and Metformin) Solutions for Chronic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Glucovance, a fixed-dose combination of glyburide (a sulfonylurea, also known as glibenclamide) and metformin hydrochloride (a biguanide), is a potent oral antihyperglycemic agent used in the management of type 2 diabetes.[1][2][3] Its efficacy relies on the complementary mechanisms of its two components to achieve greater glycemic control than either agent alone.[4][5][6] For researchers conducting chronic in vitro or in vivo studies, ensuring the stability of prepared drug solutions over the entire experimental duration is paramount for obtaining reliable and reproducible results. This document provides detailed protocols for preparing and evaluating the long-term stability of glyburide and metformin solutions and summarizes available stability data under various stress conditions.
Mechanism of Action The therapeutic effect of the glyburide and metformin combination stems from their distinct and complementary actions. Glyburide stimulates insulin secretion from pancreatic β-cells, an effect dependent on functioning cells in the islets of Langerhans.[1][4][5] Metformin, on the other hand, does not stimulate insulin secretion and thus does not cause hypoglycemia when used alone.[4][5] Its primary mechanisms include reducing hepatic glucose production by inhibiting gluconeogenesis and glycogenolysis, increasing insulin sensitivity in peripheral tissues like muscle to improve glucose uptake, and delaying the intestinal absorption of glucose.[1][4][5]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the preparation of stock solutions in an organic solvent for long-term storage and aqueous working solutions for daily experimental use.
1.1. Materials
-
Metformin Hydrochloride (powder, analytical grade)
-
Glyburide (powder, analytical grade)
-
Phosphate Buffered Saline (PBS), pH 7.2 or Isotonic Saline[9]
-
Sterile, amber glass vials
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator
1.2. Procedure for Stock Solution Preparation (e.g., 10 mg/mL)
-
Accurately weigh 10 mg of Metformin HCl and 10 mg of Glyburide powder and place into separate, labeled amber glass vials.
-
Add 1 mL of HPLC-grade methanol to each vial to achieve a final concentration of 10 mg/mL. Methanol is a suitable solvent for preparing initial stock solutions.[7][8]
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Store stock solutions at 2-8°C, protected from light.[8] Under these conditions, methanolic stocks have been found to be stable for at least one month.[8] For longer-term storage (-20°C), the solid compounds are stable for at least two years.[9]
1.3. Procedure for Aqueous Working Solution Preparation
-
On the day of the experiment, thaw the required stock solutions to room temperature.
-
Calculate the volume of stock solution needed to achieve the final desired concentration in your experimental medium (e.g., PBS, cell culture media, or isotonic saline for animal studies).
-
Perform serial dilutions from the stock solution into the aqueous buffer.
-
Crucial Note: Aqueous solutions of metformin are not recommended for storage for more than one day.[9] Therefore, it is critical to prepare fresh working solutions daily from the stable methanolic stock to avoid degradation and ensure experimental consistency.
Protocol 2: Stability Indicating HPLC Method
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to simultaneously quantify Metformin and Glyburide and detect any degradation products. This method is adapted from published, validated procedures.[8][10][11]
2.1. Materials and Equipment
-
HPLC system with UV detector, autosampler, and column oven
-
C8 Reverse-Phase Column (e.g., Hichrom 5 C8, 250 × 4.6 mm, 5 µm)[11]
-
Ammonium Acetate (analytical grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
0.45 µm membrane filters
2.2. Chromatographic Conditions
-
Mobile Phase: 0.1 M Ammonium Acetate (pH 5.0) and Methanol (23:77, v/v)[11]
-
Flow Rate: 0.7 mL/min[11]
-
Column Temperature: Ambient
-
Injection Volume: 10 µL[8]
-
Expected Retention Times: Metformin (~4.2 min), Glyburide (~6.8 min)[11]
2.3. Forced Degradation Study Procedure
-
Preparation: Prepare a combined solution of Metformin and Glyburide in a suitable solvent (e.g., methanol-water mixture).
-
Stress Conditions: Expose aliquots of the solution to various stress conditions as per ICH guidelines:
-
Acid Hydrolysis: Add 0.1 N HCl and reflux for a specified period.[12]
-
Base Hydrolysis: Add 0.1 N NaOH and reflux for a specified period.[12][13]
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature.[12][13]
-
Thermal Degradation: Store the solution or solid drug at elevated temperatures (e.g., 60°C).[8][11]
-
Photolytic Degradation: Expose the solution to UV light in a photostability chamber.[8][11]
-
-
Sampling: Withdraw samples at predetermined time points. Neutralize the acid- and base-stressed samples before analysis.
-
Analysis: Analyze the samples using the HPLC method described above. Compare the chromatograms of stressed samples to an unstressed control (T0) to identify and quantify degradation products and the remaining parent compounds.
Data Presentation: Summary of Stability Data
The following tables summarize quantitative data from forced degradation studies reported in the literature.
Table 1: Stability of Metformin Under Various Stress Conditions
| Stress Condition | Duration | Metformin Degradation (%) | Reference |
| 0.1 M HCl | 240 min | 6.73% | [13] |
| 0.1 M NaOH | 240 min | 60.92% | [13] |
| 3% H₂O₂ (Oxidative) | 240 min | 7.95% | [13] |
| Dry Heat (60°C) | 24 hours | ~7.0% | [11] |
| UV/H₂O₂ | 60 min | ~30% | [14] |
Table 2: Stability of Glyburide (Glibenclamide) Under Various Stress Conditions
| Stress Condition | Duration | Glyburide Degradation (%) | Reference |
| Dry Heat (60°C) | 24 hours | ~3.0% | [11] |
| Photoelectron-Fenton | 45 min | 60% | [14] |
| UV/Persulfate | 10 min | 99.5% | [14] |
| UV/H₂O₂ | 60 min | <30% | [14] |
Data indicates that Metformin is particularly labile in alkaline solutions, while Glyburide is highly susceptible to degradation under certain oxidative and photolytic conditions.
Recommendations and Conclusion
Based on the available data, the following recommendations are provided for handling this compound (Glyburide and Metformin) solutions in chronic research settings:
-
Stock Solutions: Prepare concentrated stock solutions of individual drugs in methanol and store them at 2-8°C (for up to one month) or -20°C (for longer periods) in amber vials to protect from light.
-
Working Solutions: Always prepare fresh aqueous working solutions daily for your experiments. Do not store dilute, aqueous solutions, especially at room temperature or in alkaline buffers (pH > 7.2), due to the significant instability of metformin.[9][13]
-
Avoid Contamination: Use sterile techniques and high-purity solvents and buffers to prevent microbial growth or chemical reactions that could degrade the compounds.
-
Validation: For critical long-term studies, it is advisable to perform an in-house stability check of your specific solution formulation under your experimental conditions (e.g., in cell culture media at 37°C) for a short duration (e.g., 24-48 hours) to confirm stability.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Articles [globalrx.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. mims.com [mims.com]
- 5. mims.com [mims.com]
- 6. Durability of efficacy and long-term safety profile of glyburide/metformin tablets in patients with type 2 diabetes mellitus: an open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. sdiarticle1.in [sdiarticle1.in]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciepublish.com [sciepublish.com]
Application Notes and Protocols for Glucovance® Administration in Postprandial Glucose Measurement
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of Glucovance® (a fixed-dose combination of glyburide and metformin hydrochloride) for the assessment of postprandial glucose and insulin responses. The protocols outlined below are based on methodologies from clinical studies and are intended for research purposes.
Introduction
This compound® combines two antihyperglycemic agents with complementary mechanisms of action to improve glycemic control in patients with type 2 diabetes.[1] Glyburide, a sulfonylurea, stimulates insulin secretion from pancreatic β-cells, while metformin, a biguanide, primarily reduces hepatic glucose production and enhances peripheral insulin sensitivity.[1][2] The combination therapy is designed to address both fasting and postprandial hyperglycemia.[3] The administration of this compound® with meals is intended to optimize the absorption of glyburide and manage the rise in postprandial glucose levels.[3]
These notes provide detailed protocols for conducting a mixed-meal tolerance test (MMTT) to evaluate the pharmacodynamic effects of this compound® on postprandial glucose and insulin levels.
Mechanism of Action
The synergistic effect of this compound® on glycemic control is achieved through the distinct mechanisms of its two active components:
-
Glyburide: This second-generation sulfonylurea binds to the sulfonylurea receptor 1 (SUR1) on pancreatic β-cells. This binding leads to the closure of ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization and an influx of calcium ions. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion.[4]
-
Metformin: The primary mechanism of metformin involves the activation of AMP-activated protein kinase (AMPK). This activation leads to the inhibition of hepatic gluconeogenesis, a reduction in the intestinal absorption of glucose, and an increase in peripheral glucose uptake and utilization by improving insulin sensitivity.[5][6]
Quantitative Data Summary
The following tables summarize the expected effects of this compound® and its components on key glycemic parameters based on clinical trial data.
Table 1: Change in Fasting Plasma Glucose (FPG) and HbA1c after 16 Weeks of Treatment [3]
| Treatment Group | Mean Change in FPG (mg/dL) | Mean Change in HbA1c (%) |
| Glyburide/Metformin 2.5 mg/500 mg | -55 | -1.77 |
| Glyburide/Metformin 5.0 mg/500 mg | -58 | -1.73 |
| Glyburide 5 mg | Baseline | Baseline |
| Metformin 500 mg | -2 | -0.43 |
Data presented as change from baseline. All reductions for combination therapies were statistically significant (p<0.001 for FPG and p<0.0125 for HbA1c) compared to monotherapies.
Table 2: Postprandial Glucose and Insulin Response to a Mixed-Meal Tolerance Test (MMTT) - Illustrative Data
Note: The following data is illustrative and synthesized from multiple sources to demonstrate expected trends, as a single comprehensive dataset was not available in the initial search results.
| Time (minutes) | Placebo (Glucose mg/dL) | Metformin (Glucose mg/dL) | Glyburide (Glucose mg/dL) | This compound® (Glucose mg/dL) |
| 0 (Fasting) | 180 | 175 | 170 | 165 |
| 30 | 250 | 230 | 220 | 200 |
| 60 | 280 | 250 | 240 | 210 |
| 90 | 260 | 230 | 210 | 180 |
| 120 | 220 | 200 | 180 | 150 |
| 180 | 190 | 170 | 150 | 130 |
| Time (minutes) | Placebo (Insulin µU/mL) | Metformin (Insulin µU/mL) | Glyburide (Insulin µU/mL) | This compound® (Insulin µU/mL) |
| 0 (Fasting) | 15 | 14 | 18 | 20 |
| 30 | 45 | 40 | 60 | 75 |
| 60 | 60 | 55 | 80 | 100 |
| 90 | 50 | 45 | 70 | 90 |
| 120 | 35 | 30 | 50 | 70 |
| 180 | 20 | 18 | 30 | 40 |
Experimental Protocols
Protocol for Mixed-Meal Tolerance Test (MMTT)
This protocol is adapted from a clinical study evaluating the pharmacodynamics of a glyburide and metformin combination therapy.[2]
4.1.1 Subject Preparation:
-
Subjects should undergo a screening period to ensure they meet the inclusion criteria (e.g., diagnosis of type 2 diabetes, specific HbA1c range) and none of the exclusion criteria.
-
For at least three days prior to the MMTT, subjects should consume a diet containing at least 150 grams of carbohydrates per day and maintain their usual physical activity.[7]
-
Subjects should fast for at least 8-10 hours overnight before the test. Water is permitted.
-
Any existing antihyperglycemic medications should be withheld for a specified period before the test, as defined by the study's design.
4.1.2 Materials:
-
This compound® tablets (or individual components and placebo for control arms)
-
Standardized liquid meal (e.g., one can of Boost Plus®)[2]
-
Two slices of whole wheat toast[2]
-
Two teaspoons of margarine[2]
-
Blood collection tubes (e.g., for serum or plasma)
-
Centrifuge
-
Equipment for glucose and insulin assays
4.1.3 Procedure:
-
On the morning of the study, a baseline (fasting) blood sample is collected (Time 0).
-
Immediately after the baseline blood draw, the subject should consume the standardized meal within 10 minutes.[2]
-
This compound® (or control treatment) is administered simultaneously with the start of the meal.[2]
-
Serial blood samples are collected at the following time points after the initiation of the meal: 10, 20, 30, 60, 90, 120, 150, 180, 210, and 240 minutes.[2]
-
Blood samples should be processed according to the requirements of the glucose and insulin assays.
Standardized Meal Composition
The composition of the standardized meal is crucial for reproducible results. The MMTT protocol described above utilizes a meal consisting of:[2]
-
One can of Boost Plus® energy drink
-
Two slices of whole wheat toast
-
Two teaspoons of margarine
Alternatively, a standardized liquid meal with a specific macronutrient composition can be used. For example, a meal with 18% protein, 28% fat, and 54% carbohydrates.[1]
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of the active components of this compound®.
Caption: Glyburide Signaling Pathway in Pancreatic β-cells.
Caption: Metformin Signaling Pathway.
Experimental Workflow
The following diagram outlines the workflow for a typical clinical study investigating the effect of this compound® on postprandial glucose.
Caption: Experimental Workflow for MMTT with this compound®.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Pharmacodynamics of glyburide, metformin and glyburide/metformin combination therapy in the treatment of gestational diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of the timing of metformin administration on glycaemic and glucagon-like peptide-1 responses to intraduodenal glucose infusion in type 2 diabetes: a double-blind, randomised, placebo-controlled, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of combined therapies in treatment of secondary failure to glyburide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of preconstituted, fixed combinations of low-dose glyburide plus metformin versus high-dose glyburide alone in the treatment of type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glyburide and metformin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Glucovance® Solubility Challenges in In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the solubility issues of Glucovance and its active pharmaceutical ingredients (APIs), glyburide and metformin, for in vitro experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a challenge for in vitro research?
This compound is a combination oral hypoglycemic agent containing two APIs: glyburide (also known as glibenclamide) and metformin hydrochloride. The primary challenge for researchers is the starkly different physicochemical properties of these two components. Metformin hydrochloride is highly water-soluble, whereas glyburide is classified as a BCS Class II drug, meaning it has low aqueous solubility and high permeability.[1][2][3] This disparity requires distinct strategies for preparing homogenous, soluble, and biologically active solutions for cell-based assays.
Q2: What are the recommended primary solvents for preparing stock solutions of glyburide and metformin hydrochloride?
Due to their different properties, they should be dissolved separately.
-
Metformin Hydrochloride: Is readily soluble in water and aqueous buffers like PBS.[4][5] It is also soluble in DMSO.[4][6] For cell culture, using water or PBS is often preferred to avoid potential solvent toxicity.[6]
-
Glyburide: Is poorly soluble in water.[7] The recommended solvent for preparing a concentrated stock solution is Dimethyl Sulfoxide (DMSO).[8] Other potential solvents include dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[8][9]
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in the culture media should be kept as low as possible, ideally below 0.1% (v/v).[6][10] Many cell lines are sensitive to concentrations above this, so it is crucial to include a vehicle-only control in all experiments to account for any effects of the solvent itself.[6][10]
Q4: Can I dissolve a commercial this compound tablet directly for my experiment?
Directly dissolving a commercial this compound tablet is not recommended for in vitro studies. Tablets contain excipients (fillers, binders, etc.) that can interfere with cellular assays, alter drug availability, and are not typically soluble in a single solvent suitable for both APIs.[11] It is best practice to use pure, research-grade glyburide and metformin hydrochloride powders for experimental work.
Solubility Data
Quantitative solubility data for the individual components of this compound are summarized below.
Table 1: Solubility of Metformin Hydrochloride in Common Solvents
| Solvent | Solubility | Reference |
| Water | 50 mg/mL | [4] |
| H₂O | ≥ 100 mg/mL (603.79 mM) | [5] |
| DMSO | 50 mM | [4] |
| DMSO | ≥ 1.7 mg/mL (10.26 mM) | [5] |
| Ethanol | Soluble | [4] |
Table 2: Solubility of Glyburide in Common Solvents
| Solvent | Solubility Characteristics | Reference |
| Aqueous Media (pH < 7) | Very Low (< 0.004 mg/mL) | [12] |
| Aqueous Media (pH > 7) | Low (0.02 mg/mL) | [12] |
| DMSO | Highest solubility among tested organic solvents | [8] |
| N-Methyl-2-pyrrolidone (NMP) | High solubility | [8] |
| 1,4-dioxane | High solubility | [8] |
| Acetonitrile | Used as an initial solvent for analytical standards | [13] |
Troubleshooting Guide: Precipitation in Media
Precipitation is the most common issue when working with poorly soluble compounds like glyburide.
Issue: My compound precipitated after I added the stock solution to my cell culture medium.
Precipitation upon dilution into aqueous-based culture media is a clear indication that the compound's solubility limit has been exceeded.[10] This can be caused by high compound concentration, excessive final solvent concentration, or interactions with media components like serum and salts.[10][14]
Caption: A logical workflow for troubleshooting compound precipitation.
Recommended Actions:
-
Check the Stock Solution: Ensure your concentrated stock solution in DMSO is completely clear before use. If it has precipitated, gently warm it at 37°C and vortex. If it doesn't redissolve, prepare a fresh stock.[15]
-
Optimize the Dilution Method: Avoid adding the concentrated DMSO stock directly into the full volume of media. Use a stepwise dilution protocol (see Protocol 3 below) to gradually decrease the solvent concentration.[10] Always add the drug solution to pre-warmed (37°C) media, not the other way around.[15]
-
Reduce Final Concentration: Your working concentration may be too high. Perform a dose-response experiment starting from a lower concentration range to determine the maximum soluble concentration in your specific culture system.[10]
-
Evaluate Media Components: Serum proteins can sometimes cause compounds to precipitate. Test for precipitation in both serum-containing and serum-free media to identify if serum is a contributing factor.[10]
-
Maintain pH: Ensure the pH of your culture medium is stable and within the recommended range, as glyburide's solubility is pH-dependent.[10][12]
Experimental Protocols
Protocol 1: Preparation of a Metformin Hydrochloride Stock Solution (e.g., 1 M)
-
Weigh: Accurately weigh 165.62 mg of metformin hydrochloride powder (MW: 165.62 g/mol ).
-
Dissolve: Add the powder to a sterile conical tube. Add approximately 0.8 mL of sterile, nuclease-free water or PBS.
-
Mix: Vortex thoroughly until the powder is completely dissolved.
-
Adjust Volume: Bring the final volume to 1.0 mL with sterile water or PBS.[16][17]
-
Sterilize & Store: Sterilize the solution by passing it through a 0.22 µm syringe filter.[16] Aliquot into sterile microcentrifuge tubes and store at -20°C for up to 2 months.[4]
Protocol 2: Preparation of a Glyburide Stock Solution (e.g., 20 mM)
-
Weigh: Accurately weigh 9.88 mg of glyburide powder (MW: 494.0 g/mol ).
-
Dissolve: Add the powder to a sterile, amber or foil-wrapped conical tube (glyburide can be light-sensitive). Add 1.0 mL of high-quality, sterile-filtered DMSO.
-
Mix: Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may be required.
-
Store: Aliquot into sterile, amber microcentrifuge tubes. Store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 3: Recommended Method for Diluting a Glyburide Stock Solution into Aqueous Media
This protocol is designed to minimize precipitation when diluting a hydrophobic compound from a DMSO stock into cell culture medium.[10]
-
Pre-warm Media: Place the required volume of cell culture medium in a 37°C water bath or incubator.
-
Prepare Intermediate Dilution: In a sterile microcentrifuge tube, make a 1:10 intermediate dilution of your DMSO stock solution in pre-warmed media. For example, add 2 µL of your 20 mM stock to 18 µL of media. Pipette up and down gently to mix. This creates a less concentrated solution where the DMSO is more dispersed.
-
Final Dilution: Immediately transfer the entire volume of the intermediate dilution into the final volume of pre-warmed cell culture medium.
-
Mix Gently: Mix the final solution by inverting the tube or swirling the flask several times. Do not vortex vigorously, as this can damage proteins in the serum.
-
Use Immediately: Use the freshly prepared, compound-containing media for your experiment right away to minimize the risk of precipitation over time.
Key Signaling Pathways
Understanding the mechanisms of action is critical for experimental design.
Metformin Signaling Pathway
Metformin's primary mechanism involves the activation of the AMP-activated protein kinase (AMPK) pathway. It inhibits Complex I of the mitochondrial respiratory chain, leading to an increased cellular AMP:ATP ratio, which in turn activates AMPK.[18][19]
Caption: The canonical Metformin-AMPK signaling pathway.
Glyburide Signaling Pathway
Glyburide, a sulfonylurea, acts by binding to the SUR1 subunit of the ATP-sensitive potassium (K-ATP) channel on pancreatic β-cells.[20][21][22] This action closes the channel, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis.[20][21]
Caption: Glyburide's mechanism of action in pancreatic β-cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. wjpls.org [wjpls.org]
- 4. Metformin hydrochloride | 1115-70-4 [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. SMEDDS of Glyburide: Formulation, In Vitro Evaluation, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Glyburide and Metformin Hydrochloride Tablets [drugfuture.com]
- 14. cellculturedish.com [cellculturedish.com]
- 15. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Protocols · Benchling [benchling.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Molecular mechanisms of action of glyburide on the beta cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Glyburide? [synapse.patsnap.com]
- 22. ClinPGx [clinpgx.org]
Mitigating hypoglycemia in animal models treated with Glucovance
Welcome to the Technical Support Center for Glucovance Animal Studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating hypoglycemia in animal models treated with this compound (a combination of glyburide and metformin).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a combination oral antihyperglycemic drug that contains glyburide and metformin hydrochloride.[1] These two agents have complementary mechanisms of action to improve glycemic control in type 2 diabetes.[2][3]
-
Glyburide: A sulfonylurea that lowers blood glucose by stimulating the release of insulin from pancreatic beta cells. This effect is dependent on functioning beta cells.[1][2][3]
-
Metformin: A biguanide that decreases high blood sugar levels by reducing glucose production in the liver, decreasing the intestinal absorption of glucose, and improving insulin sensitivity by increasing glucose uptake and utilization in peripheral tissues like skeletal muscle.[2][4] Metformin does not stimulate insulin secretion and therefore does not typically cause hypoglycemia when used alone.[2]
The combination of these two drugs provides a synergistic effect, with glyburide increasing insulin secretion and metformin reducing cellular insulin resistance.[4][5]
Q2: Why does this compound pose a risk of hypoglycemia in animal models?
The risk of hypoglycemia from this compound is primarily attributed to the glyburide component.[1] All sulfonylurea drugs are capable of producing severe hypoglycemia by stimulating insulin release from the pancreas, irrespective of the current blood glucose level.[6][7][8] This can lead to an insulin level that is inappropriately high for the animal's metabolic state, causing a rapid drop in blood glucose. The metformin component has a low risk of causing hypoglycemia on its own but can contribute to the overall glucose-lowering effect.[9]
Q3: What are the common clinical signs of hypoglycemia in animal models?
While signs can vary by species, common clinical signs of hypoglycemia in animals like rodents and dogs, in increasing order of severity, include:
-
Lethargy or being unusually quiet[10]
-
Hunger[10]
-
Restlessness and shivering[10]
-
Ataxia (incoordination) and disorientation[10]
-
Seizures and coma in severe cases[10]
Researchers should establish a clear monitoring plan to detect these signs early.
Q4: What factors can increase the risk of this compound-induced hypoglycemia during an experiment?
Several factors can predispose an animal model to hypoglycemia when treated with this compound:
-
High Dosage: The frequency and severity of hypoglycemia are often dose-dependent.[7]
-
Fasting: Food restriction prior to or during the study can significantly increase risk, as there is less incoming glucose to counteract the insulin release stimulated by glyburide.[11]
-
Renal or Hepatic Impairment: Metformin is cleared by the kidneys, and glyburide is metabolized by the liver.[2] Impairment in these organs can lead to drug accumulation and an exaggerated hypoglycemic effect.
-
Concurrent Medications: Co-administration of other drugs that lower blood glucose can potentiate the effects of this compound.[7][12]
-
Excessive Exercise: Increased physical activity can enhance glucose utilization, contributing to a rapid decline in blood glucose levels.[10]
Troubleshooting Guides
Issue 1: An animal is showing acute signs of severe hypoglycemia (e.g., seizures, unresponsiveness).
Immediate Action Required:
-
Confirm Hypoglycemia: If possible, obtain a rapid blood glucose reading using a validated glucometer. A blood glucose level below 40-50 mg/dL is generally considered severe.[13][14]
-
Administer Glucose: Emergency treatment is necessary to reverse the neuroglycopenic signs.[15]
-
Intravenous (IV) Administration (Preferred for severe cases): Administer a bolus of 50% dextrose solution. The typical dose is 1-5 mL of 50% dextrose given by slow IV injection.[10] This should be diluted to a 10% or less solution before administration.[15]
-
Oral/Transmucosal Administration (If IV access is not immediate): If the animal is conscious and can swallow, administer an oral glucose solution or corn syrup at a dose of 1 g per kg body weight.[10] For collapsed or seizing animals, rub a small amount of glucose solution or corn syrup onto the gums or under the tongue to avoid aspiration.[10]
-
-
Monitor Recovery: Continuously monitor blood glucose levels every 15-30 minutes and observe for the resolution of clinical signs.
-
Follow-up Care: Once the animal is stable, provide a source of complex carbohydrates or regular food to prevent a recurrence.[10] Consider a constant rate infusion (CRI) of 2.5-5% dextrose to maintain stable glucose levels.[8][15]
Issue 2: Blood glucose levels are consistently dropping below the target range, but no severe clinical signs are observed.
Proactive Management:
-
Review Dosing Protocol: The current dose of this compound may be too high for the animal model or experimental conditions. A dose reduction of 10-50% may be necessary.[10] Dose adjustments should be made gradually based on glycemic control and tolerability.[6]
-
Assess Feeding Schedule: Ensure that the timing of this compound administration is coordinated with feeding. Administering the drug with meals can help mitigate post-dose hypoglycemia.
-
Evaluate Fasting Duration: Prolonged fasting (e.g., overnight) is not recommended as it can induce a stressed metabolic state and increase hypoglycemia risk.[16] A 5-6 hour morning fast is typically sufficient for most rodent studies.[16]
-
Increase Monitoring Frequency: Increase the frequency of blood glucose monitoring to identify downward trends earlier, allowing for timely intervention before hypoglycemia becomes severe.
Issue 3: How can I design my study protocol to minimize the risk of hypoglycemia from the outset?
Experimental Design Considerations:
-
Dose-Finding Study: Conduct a preliminary dose-response study with a small cohort of animals to determine the optimal dose of this compound that achieves the desired glycemic control without causing significant hypoglycemia.
-
Establish a Hypoglycemia Action Plan: Define clear thresholds for mild, moderate, and severe hypoglycemia (e.g., <70 mg/dL, <50 mg/dL) and establish a corresponding intervention plan before the study begins.
-
Acclimatization: Allow animals to acclimate for a sufficient period (e.g., at least 3 days) before starting the experiment to minimize stress-induced metabolic changes.[16]
-
Consistent Timing: Perform all procedures, including dosing and blood sampling, at a consistent time of day to minimize variability from circadian rhythms.[16]
-
Personnel Training: Ensure all personnel are thoroughly trained to recognize the signs of hypoglycemia and execute the emergency treatment protocol correctly and swiftly.[16]
Data Summary Tables
Table 1: Emergency Glucose Dosing for Hypoglycemia Management
| Route of Administration | Agent | Recommended Dose | Notes |
| Oral / Transmucosal | Glucose Solution or Corn Syrup | 1 g/kg body weight | For conscious animals or for application to gums in unconscious animals.[10] |
| Intravenous (IV) Bolus | 50% Dextrose Solution | 1-5 mL, slow IV injection | For severe cases to rapidly reverse neurological signs. Should be diluted.[10][15] |
| Intravenous (IV) Infusion | 2.5% - 5% Dextrose Solution | Constant Rate Infusion (CRI) | To maintain stable blood glucose after initial emergency treatment.[8][15] |
| Intraperitoneal (IP) | 5% Glucose Solution | 5-10 mL | Used as an intervention in some protocols to prevent mortality during hypoglycemic stages.[17] |
Table 2: Example Intervention Protocol to Reduce Hypoglycemia-Related Mortality in Alloxan-Induced Diabetic Rabbits
This table is adapted from a study aimed at preventing death from hypoglycemia during the establishment of a diabetic animal model, illustrating a proactive intervention strategy.
| Time Point / Condition | Intervention | Rationale |
| Pre-Modeling | Oral administration of 5% glucose solution | To provide an initial glucose substrate.[17] |
| During Hypoglycemic Stage (every 4 hours) | 10 mL 5% glucose (IV) + 10 mL 5% glucose (IP) | Proactive, scheduled glucose administration to prevent severe drops.[17] |
| If Blood Glucose < 4 mmol/L (~72 mg/dL) | Additional 5-10 mL 5% glucose solution | Rescue intervention for significant hypoglycemia.[17] |
Key Experimental Protocols
Protocol 1: Blood Glucose Monitoring in Rodents
This procedure is essential for tracking glycemic response and detecting hypoglycemia.
-
Animal Restraint: Gently restrain the conscious animal using a commercial restrainer. Anesthesia is not recommended as it can alter glucose results.[18]
-
Sampling Site: For mice and rats, the lateral tail vein is a common and appropriate site for collecting small blood droplets.[18][19]
-
Blood Collection:
-
Slightly warm the tail to encourage blood flow.
-
Make a small nick in the lateral tail vein using a sterile lancet or needle.
-
Gently 'milk' the tail from the base towards the tip to produce a small drop of blood.[18]
-
-
Measurement:
-
Apply the blood drop directly to a glucose test strip.
-
Use a validated glucometer to read and record the blood glucose level.[16]
-
-
Post-Procedure:
-
Apply gentle pressure to the sampling site with sterile gauze to ensure hemostasis.
-
Return the animal to its home cage and monitor for any adverse effects like bleeding or infection.[18]
-
Protocol 2: Hyperinsulinemic-Hypoglycemic Clamp
This is a sophisticated technique used to assess hypoglycemic counter-regulatory responses.[20] It involves infusing insulin to induce hypoglycemia and a variable glucose infusion to maintain it at a specific low level.[21][22]
-
Surgical Preparation: Implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling) and allow the animal to recover fully.[21]
-
Experimental Setup: The animal should be conscious and unrestrained to minimize stress.[23] Connect the jugular vein catheter to an infusion pump.
-
Induction of Hypoglycemia:
-
Clamping Procedure:
-
Data Collection: Once a steady state is achieved (stable blood glucose and GIR), arterial blood samples can be collected to measure counter-regulatory hormones like glucagon, cortisol, and catecholamines.[22]
Visualizations
Mechanism of Action and Hypoglycemia Pathway
References
- 1. Articles [globalrx.com]
- 2. mims.com [mims.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. vinmec.com [vinmec.com]
- 5. The combination metformin/glyburide exerts its hypoglycemic effect mainly by increasing insulin secretion: a controlled, randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. drugs.com [drugs.com]
- 8. petsvetcheck.de [petsvetcheck.de]
- 9. Can combination therapy with insulin and metformin improve metabolic function of the liver, in type I diabetic patients? An animal model study on CYP2D1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 11. Acute hypoglycemia causes depressive-like behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, (glyburide-metformin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. Development of Standardized Insulin Treatment Protocols for Spontaneous Rodent Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hypoglycemia after Bariatric Surgery in Mice and Optimal Dosage and Efficacy of Glucose Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vettimes.com [vettimes.com]
- 16. research.ucdavis.edu [research.ucdavis.edu]
- 17. Methods to Reduce the Hypoglycemic Mortality of Alloxan in Diabetic Rabbit Model [scirp.org]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. olac.berkeley.edu [olac.berkeley.edu]
- 20. academic.oup.com [academic.oup.com]
- 21. Hyperglycemic Clamp and Hypoglycemic Clamp in Conscious Mice [jove.com]
- 22. Hyperglycemic Clamp and Hypoglycemic Clamp in Conscious Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. uab.edu [uab.edu]
Technical Support Center: Optimizing Glucovance Dosage to Minimize Gastrointestinal Side Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the gastrointestinal (GI) side effects associated with Glucovance (glyburide and metformin). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects observed with this compound?
A1: The most frequently reported GI side effects with this compound are dose-dependent and primarily attributed to the metformin component. These include diarrhea, nausea, vomiting, abdominal pain, and loss of appetite.[1][2] In initial clinical trials, the incidence of these side effects was notable, with diarrhea occurring in up to 17% of patients.[1]
Q2: What is the proposed mechanism behind metformin-induced gastrointestinal side effects?
A2: The exact mechanisms are not fully elucidated but are thought to be multifactorial. Key hypotheses include:
-
Alteration of Gut Microbiome: Metformin can alter the composition of the gut microbiota, potentially leading to an increase in bile acid and short-chain fatty acid production, which can contribute to GI discomfort.[3][4]
-
Serotonin Signaling: Metformin may increase the release and inhibit the reuptake of serotonin (5-HT) in the gut, leading to increased GI motility and secretion, which can manifest as diarrhea.[5][6]
-
Bile Acid Malabsorption: Metformin can inhibit the reabsorption of bile acids in the ileum, leading to increased concentrations in the colon, which can induce fluid secretion and accelerate colonic transit.[7]
-
Organic Cation Transporter 1 (OCT1): Genetic variations in the OCT1 transporter, which is involved in metformin uptake in the intestine, can influence an individual's susceptibility to GI side effects.[8]
Q3: How can this compound dosage be optimized to minimize these side effects in an experimental setting?
A3: Several strategies can be employed to improve the tolerability of this compound:
-
Dose Titration: A slow, gradual dose escalation is the most effective method to reduce the incidence and severity of GI side effects.[9][10] Starting with a low dose and increasing it over several weeks allows the gastrointestinal tract to adapt.
-
Administration with Food: Administering this compound with meals can help to buffer the drug and reduce local irritation in the stomach.[10]
-
Use of Extended-Release (XR) Metformin: While this compound is an immediate-release combination, studies comparing immediate-release and extended-release metformin have consistently shown that the XR formulation is associated with a lower incidence of GI side effects, particularly diarrhea.[11] For preclinical studies, considering an extended-release formulation of metformin in combination with glyburide may be beneficial.
Q4: Is there a difference in the incidence of gastrointestinal side effects between immediate-release and extended-release metformin formulations?
A4: Yes, meta-analyses of clinical trials have demonstrated a lower risk of certain GI side effects with extended-release metformin compared to the immediate-release formulation.[11] This is attributed to the slower dissolution and absorption of the XR formulation, which prevents high local concentrations of the drug in the gastrointestinal tract.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Diarrhea | High local concentration of metformin in the gut, increased serotonin, bile acid malabsorption. | 1. Reduce the dose of this compound. 2. Implement a slower dose titration schedule. 3. Administer with food. 4. In preclinical models, consider switching to an extended-release metformin formulation. |
| Nausea and Vomiting | Gastric irritation, central nervous system effects. | 1. Administer this compound with a meal. 2. Divide the daily dose, if applicable to the study design. 3. For preclinical studies, consider co-administration with an anti-emetic to isolate other effects of this compound. |
| Abdominal Pain | Increased intestinal motility, gas production due to altered gut microbiota. | 1. Follow a gradual dose escalation protocol. 2. Ensure administration with food. 3. Monitor for any signs of lactic acidosis, a rare but serious side effect of metformin, which can also present with abdominal pain.[1] |
| Loss of Appetite | A known side effect of metformin. | 1. Monitor food intake and body weight of experimental subjects. 2. Ensure adequate hydration. |
Data Presentation
Table 1: Incidence of Gastrointestinal Side Effects with this compound (Glyburide/Metformin) in Initial Therapy Trials [1]
| Adverse Event | Glyburide 1.25 mg / Metformin 250 mg (n=158) | Glyburide 2.5 mg / Metformin 500 mg (n=162) |
| Diarrhea | 17% | Not specified, but GI symptoms were more frequent at higher doses |
| Nausea/Vomiting | Included in overall GI side effects | Included in overall GI side effects |
| Abdominal Pain | Included in overall GI side effects | Included in overall GI side effects |
| Overall GI Side Effects | 31.6% | 38.3% |
Table 2: Comparative Incidence of Gastrointestinal Side Effects with Immediate-Release (IR) vs. Extended-Release (XR) Metformin (Meta-analysis data) [11][12]
| Adverse Event | Metformin IR | Metformin XR | Risk Ratio (XR vs. IR) |
| Diarrhea | Higher Incidence | Lower Incidence | Lower with XR |
| Bloating | Higher Incidence | Lower Incidence | Lower with XR |
| Nausea | Similar Incidence | Similar Incidence | No significant difference |
| Abdominal Pain | Similar Incidence | Similar Incidence | No significant difference |
| Vomiting | Similar Incidence | Similar Incidence | No significant difference |
Experimental Protocols
Protocol 1: In Vivo Assessment of Gastrointestinal Transit in a Mouse Model
This protocol is adapted from the charcoal meal transit assay and can be used to evaluate the effect of this compound on gastrointestinal motility.
Materials:
-
This compound (or its individual components, glyburide and metformin)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Fast mice for 12-18 hours with free access to water.
-
Administer this compound or vehicle control orally via gavage at the desired dose and time point before the charcoal meal.
-
Administer 0.2 mL of the charcoal meal orally to each mouse.
-
After a set time (e.g., 20-30 minutes), humanely euthanize the mice.
-
Carefully dissect the abdomen and expose the gastrointestinal tract from the stomach to the cecum.
-
Gently extend the small intestine without stretching and measure its total length.
-
Measure the distance traveled by the charcoal meal from the pylorus to the leading edge of the charcoal.
-
Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100.
Protocol 2: In Vitro Assessment of Intestinal Permeability using Caco-2 Cells
This protocol provides a method to assess the effect of this compound on intestinal epithelial barrier integrity.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
This compound (or its components)
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer yellow (a fluorescent marker for paracellular permeability)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation into a polarized monolayer.
-
Measure the baseline TEER of the Caco-2 monolayers to ensure barrier integrity (typically >250 Ω·cm²).
-
Wash the monolayers with pre-warmed HBSS.
-
Add HBSS containing the desired concentration of this compound to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate for a defined period (e.g., 2 hours).
-
After incubation, measure the TEER again to assess any changes in barrier function.
-
To measure paracellular permeability, replace the drug-containing solution in the apical chamber with HBSS containing Lucifer yellow.
-
After a set incubation time (e.g., 1 hour), collect samples from the basolateral chamber.
-
Measure the fluorescence of the basolateral samples using a fluorescence plate reader.
-
Calculate the apparent permeability coefficient (Papp) of Lucifer yellow to determine changes in barrier function.
Mandatory Visualizations
Caption: Logical workflow for optimizing this compound dosage to minimize gastrointestinal side effects.
Caption: Signaling pathways implicated in metformin-induced gastrointestinal side effects.
Caption: A typical experimental workflow for the preclinical assessment of gastrointestinal tolerance to this compound.
References
- 1. drugs.com [drugs.com]
- 2. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 4. New insights on how altered gut microbiota mediates some of metformin’s therapeutic effects - Gut Microbiota for Health [gutmicrobiotaforhealth.com]
- 5. Effect of Serotonin Transporter 5HTTLPR Polymorphism on Gastrointestinal Intolerance to Metformin: A GoDARTS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissertation or Thesis | Interplay between metformin and serotonin transport in the gastrointestinal tract: a novel mechanism for the intestinal absorption and adverse effects of metformin | ID: tx31qh74n | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. Frontiers | Understanding the action mechanisms of metformin in the gastrointestinal tract [frontiersin.org]
- 8. Organic cation transporter 1 variants and gastrointestinal side effects of metformin in patients with Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Gastrointestinal adverse events of metformin treatment in patients with type 2 diabetes mellitus: A systematic review, meta-analysis and meta-regression of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gastrointestinal adverse events of metformin treatment in patients with type 2 diabetes mellitus: a systematic review and meta-analysis with meta-regression of observational studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Off-Target Effects of Glucovance
Welcome to the technical support center for researchers utilizing Glucovance (a combination of glyburide and metformin) in experimental settings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate unexpected off-target effects of its components, glyburide and metformin.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cellular assays after treatment with this compound or its components. Could these be due to off-target effects?
A1: Yes, unexpected cellular phenotypes are often indicative of off-target activities. While glyburide's primary target is the pancreatic KATP channel and metformin's is primarily the mitochondrial respiratory chain complex I, both molecules are known to interact with other proteins.[1] These unintended interactions can lead to a variety of biological consequences that may complicate the interpretation of your experimental results. It is crucial to validate that the observed phenotype is a direct result of the intended target's modulation.
Q2: What are the known primary and major off-targets of metformin and glyburide?
A2:
-
Metformin: The primary target is considered to be the mitochondrial respiratory chain complex I .[2][3] However, its mechanism is complex and not fully elucidated. It also leads to the activation of AMP-activated protein kinase (AMPK) , both dependently and independently of mitochondrial action.[4][5] Some effects are also thought to be mediated through the gut.[6] Recent studies even suggest a direct effect on the brain.[7]
-
Glyburide: Its primary target is the ATP-sensitive potassium channel (KATP) channel in pancreatic beta cells.[8] A significant off-target is the sulfonylurea receptor 1 (SUR1) – transient receptor potential melastatin 4 (TRPM4) channel , which is implicated in conditions like cerebral edema.[9][10] Glyburide has also been shown to inhibit the Cryopyrin/Nalp3 inflammasome .[11]
Q3: At what concentrations are off-target effects for metformin more likely to be observed in vitro?
A3: There is a significant distinction between therapeutic and suprapharmacological concentrations of metformin in experimental settings. Therapeutic concentrations in the portal vein are around 40-80 μM.[12] However, in vitro studies often use millimolar concentrations (1-50 mM) to observe effects on cancer cell proliferation.[13] The IC50 for mitochondrial complex I inhibition is in the millimolar range (around 19-66 mM).[12] It is crucial to be aware that effects observed at these high concentrations may be due to off-target activities and may not be relevant to the therapeutic mechanism of the drug.[14]
Q4: How can we begin to troubleshoot and validate the observed off-target effects in our experiments?
A4: A multi-pronged approach is recommended. Start by performing dose-response curve analyses to see if the potency of the phenotype correlates with the known potency for the intended target.[15] Utilize a structurally unrelated inhibitor for the same target to see if it recapitulates the phenotype.[15] Genetic validation, such as using siRNA or CRISPR to knockdown or knockout the intended target, can also help differentiate on- and off-target effects.[16] For more in-depth analysis, consider proteome-wide approaches like the Cellular Thermal Shift Assay (CETSA) to identify direct binding partners.
Troubleshooting Guides
This section provides structured guidance for addressing specific issues that may arise during your research.
Issue 1: Inconsistent or Unexpected Phenotypic Results
Logical Workflow for Troubleshooting:
Caption: Troubleshooting workflow for inconsistent phenotypic results.
Detailed Steps:
-
Validate Target Engagement: Confirm that your compound is binding to its intended target within your cellular system. The Cellular Thermal Shift Assay (CETSA) is a valuable technique for this purpose, as it measures the thermal stabilization of a protein upon ligand binding.[17][18]
-
Perform Dose-Response Curve Analysis: A fundamental pharmacological principle. The concentration of the drug required to produce the phenotype should align with its known potency (e.g., IC50 or Ki) for the intended target.[16]
-
Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical structure that targets the same protein elicits the same phenotype, it provides stronger evidence for an on-target effect.[16]
-
Genetic Validation: Compare the phenotype observed with your compound to the phenotype seen after knocking down or knocking out the target protein using techniques like siRNA or CRISPR-Cas9. A mismatch suggests a higher likelihood of off-target effects.[16]
-
Identify Off-Targets: If an off-target effect is suspected, employ unbiased techniques such as chemical proteomics or proteome-wide CETSA (CETSA-MS) to identify other cellular proteins that the compound interacts with.
Issue 2: Observed Cellular Effect Only at High Drug Concentrations
Logical Workflow for Troubleshooting:
Caption: Troubleshooting workflow for high-concentration effects.
Detailed Steps:
-
Compare Potencies: Determine the effective concentration (EC50) of your compound in your cellular assay and compare it to its known biochemical potency (IC50 or Ki) against the purified target protein. A significant discrepancy, where the cellular EC50 is much higher than the biochemical IC50, is a red flag for off-target effects.[16]
-
Assess Cell Permeability: If the compound has poor cell permeability, higher concentrations may be required to achieve a sufficient intracellular concentration to engage the target. This can be assessed using various cell permeability assays.
-
Evaluate Cellular Toxicity: High concentrations of a compound can induce cellular stress and toxicity, leading to phenotypes that are unrelated to the intended target. Perform cytotoxicity assays to determine the concentration at which your compound affects cell viability.[16]
-
Investigate Off-Target Binding: If the high concentration required for the effect cannot be explained by poor permeability or general toxicity, it is likely due to engagement of lower-affinity off-targets.
Quantitative Data on Off-Target Interactions
Table 1: Metformin IC50 Values
| Target/Cell Line | IC50 Value | Notes |
| Mitochondrial Complex I | ~19-66 mM | In vitro, suprapharmacological concentrations.[12] |
| Mitochondrial Complex I (Mito-Met10) | 0.4 µM | A mitochondria-targeted analog of metformin.[19] |
| H358 (NSCLC Cell Line) | 1.5 mM | [3] |
| Calu-3 (NSCLC Cell Line) | 1 mM | [3] |
| H1299 (NSCLC Cell Line) | 1.5 mM | [3] |
| Insulin Resistant Liver Cancer Cells | 5.88 ± 0.96 µM | |
| MDA-MB-453 (Breast Cancer) | 51.3 mM | |
| MDA-MB-231 (Breast Cancer) | 51.4 mM | [11] |
| OCT1 (Metformin Uptake Transporter) | 112.2 ± 1.5 µM | [20] |
| OCT2 (Metformin Uptake Transporter) | 131.8 ± 1.4 µM | [20] |
| OCT3 (Metformin Uptake Transporter) | 524.8 ± 1.7 µM | [20] |
| SERT (Metformin Uptake Transporter) | 70.8 ± 1.2 µM | [20] |
Table 2: Glyburide Binding and IC50 Values
| Target/Protein | Binding Constant (Ka) / IC50 Value | Notes |
| Human Serum Albumin (HSA) | 9.2-11.8 x 10^5 M-1 (high affinity) | [10][21] |
| Human Serum Albumin (HSA) | 5.9-16.2 x 10^3 M-1 (low affinity) | [10][21] |
| KATP Channels (Wild-Type) | 67 nM | [4] |
| KATP Channels (Kir6.2-R201C Mutant) | 190 nM | [4] |
| KATP Channels (Kir6.2-G334D Mutant) | 213 nM | [4] |
| KATP Channels (Kir6.2-V59M Mutant) | 49 nM | [4] |
| KATP Channels (Kir6.2-I296L Mutant) | 1,200 nM | [4] |
| SUR1 | 3.9 µM and 224 µM (biphasic) | Inhibition of [3H]-glibenclamide binding by MgATP.[22] |
| SUR2B (mutant) | ~8 µM | Inhibition of [3H]-glibenclamide binding by MgATP.[22] |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a method to verify the direct binding of a compound to its target protein in a cellular environment.
Experimental Workflow:
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to the desired confluency.
-
Treat the cells with your test compound (e.g., metformin, glyburide) at various concentrations or a single saturating concentration. Include a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow for compound uptake and target binding (e.g., 1-2 hours).[18]
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 37°C to 65°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[23]
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[1]
-
-
Protein Detection and Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by Western blotting using a specific antibody for your target protein.[18]
-
Quantify the band intensities using densitometry.
-
-
Data Analysis:
-
Plot the normalized band intensities against the corresponding temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.[18]
-
In Vitro Kinase Inhibition Assay
This protocol outlines a general method to assess whether your compound directly inhibits the activity of a purified kinase.
Experimental Workflow:
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metformin increases antitumor activity of MEK inhibitors through GLI1 downregulation in LKB1 positive human NSCLC cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of Sulphonylurea Block of KATP Channels Carrying Mutations That Impair ATP Inhibition and Cause Neonatal Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predictors of Metformin Failure: Repurposing Electronic Health Record Data to Identify High-Risk Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hcplive.com [hcplive.com]
- 7. sciencealert.com [sciencealert.com]
- 8. Interaction of K(ATP) channel modulators with sulfonylurea receptor SUR2B: implication for tetramer formation and allosteric coupling of subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of multi-site drug-protein interactions by high-performance affinity chromatography: Binding by glimepiride to normal or glycated human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metformin Improves Mitochondrial Respiratory Activity through Activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Environment dictates dependence on mitochondrial complex I for NAD+ and aspartate production and determines cancer cell sensitivity to metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic vs. Suprapharmacological Metformin Concentrations: Different Effects on Energy Metabolism and Mitochondrial Function in Skeletal Muscle Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Mitochondria-targeted metformins: anti-tumour and redox signalling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of Multi-Site Drug-Protein Interactions by High-Performance Affinity Chromatography: Binding by Glimepiride to Normal or Glycated Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. google.com [google.com]
Technical Support Center: Enhancing the Oral Bioavailability of Glucovance in Rats
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to improve the oral bioavailability of Glucovance (glyburide and metformin) in rats.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges to the oral bioavailability of the active components of this compound?
A1: The oral bioavailability of this compound is limited by the distinct physicochemical properties of its two active pharmaceutical ingredients (APIs):
-
Glyburide (Glibenclamide): As a Biopharmaceutics Classification System (BCS) Class II drug, glyburide has low aqueous solubility and high permeability. Its absorption is primarily limited by its poor dissolution rate in the gastrointestinal fluids.[1][2] Therefore, strategies to enhance its bioavailability focus on improving its solubility and dissolution.[3][4][5][6][7]
-
Metformin Hydrochloride: Metformin is a BCS Class III drug, characterized by high aqueous solubility but low permeability.[8] Its absorption is limited by its poor transport across the intestinal epithelium.[9][10] Consequently, approaches to improve its bioavailability aim to enhance its permeation through the gut wall.[8][11][12][13]
Q2: What are some effective formulation strategies to improve the oral bioavailability of glyburide in rats?
A2: Several formulation strategies have been successfully employed to enhance the oral bioavailability of glyburide by improving its solubility and dissolution rate. These include:
-
Solid Dispersions: This technique involves dispersing glyburide in a hydrophilic carrier matrix to enhance its dissolution.[3][4][5][6][7] Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and poloxamers.
-
Nanonization: Reducing the particle size of glyburide to the nanometer range significantly increases its surface area, leading to improved dissolution and bioavailability.[1][14] This can be achieved through techniques like precipitation and homogenization.[14]
-
Microemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can solubilize glyburide in small droplets, facilitating its absorption.[15][16]
-
Proniosomes: These are dry, free-flowing granular products that, upon hydration, form niosomal vesicles that can encapsulate and enhance the dissolution of poorly soluble drugs like glyburide.[2]
Q3: What are the recommended strategies for enhancing the oral bioavailability of metformin in rats?
A3: For metformin, the primary goal is to improve its permeation across the intestinal membrane. Effective strategies include:
-
Nanoparticle Formulations: Encapsulating metformin in polymeric nanoparticles can protect it from the harsh gastrointestinal environment and facilitate its uptake by the intestinal epithelium.[17][18][19] Polymers like Eudragit RS100 and ethylcellulose have been used for this purpose.[17]
-
Liposomes: These vesicular systems can encapsulate hydrophilic drugs like metformin, and surface modifications with polymers like chitosan can improve their mucoadhesive properties and residence time in the gastrointestinal tract.[11][12]
-
Permeation Enhancers: Co-administration of metformin with permeation enhancers can transiently and reversibly increase the permeability of the intestinal epithelium, thereby promoting drug absorption.[8][13] Chitosan and oleic acid are examples of permeation enhancers that have been investigated.[8]
-
Microemulsions: Water-in-oil (W/O) microemulsions have been shown to enhance the oral bioavailability of metformin, potentially by facilitating lymphatic transport.[20]
Troubleshooting Guides
Issue 1: Low and variable bioavailability of glyburide in our rat pharmacokinetic studies.
| Potential Cause | Troubleshooting Step |
| Poor dissolution of the glyburide formulation. | 1. Characterize the solid state: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm if the drug is in an amorphous state in your solid dispersion, which generally has higher solubility.[3] 2. Optimize the carrier: Experiment with different hydrophilic carriers (e.g., PEGs, PVP, Poloxamers) and drug-to-carrier ratios to find the optimal combination for enhanced dissolution.[4] 3. Reduce particle size: If using a crystalline form, consider nanosizing the glyburide to increase its surface area and dissolution rate.[14] |
| Drug precipitation in the gastrointestinal tract. | 1. Incorporate precipitation inhibitors: For amorphous solid dispersions, include polymers that can maintain a supersaturated state of the drug in the gut. 2. Use of surfactants: In lipid-based formulations, ensure the surfactant concentration is adequate to maintain the drug in a solubilized state upon dispersion in aqueous media.[16] |
| Inadequate formulation stability. | 1. Assess physical stability: Store your formulation under accelerated stability conditions and re-characterize its physical properties (e.g., crystallinity, dissolution profile) to ensure it does not revert to a less soluble form over time.[5] |
Issue 2: Insufficient improvement in metformin bioavailability despite using a novel formulation.
| Potential Cause | Troubleshooting Step |
| Inadequate permeation enhancement. | 1. Optimize permeation enhancer concentration: The effect of permeation enhancers is often concentration-dependent. Conduct dose-ranging studies to find the optimal concentration that maximizes permeation without causing toxicity.[8] 2. Investigate different types of enhancers: The mechanism of action varies among permeation enhancers. Test enhancers from different classes (e.g., tight junction modulators, membrane fluidizers) to find the most effective one for metformin. |
| Poor stability of the formulation in the GI tract. | 1. For liposomes and nanoparticles: Evaluate the stability of your formulation in simulated gastric and intestinal fluids. Consider surface coating with mucoadhesive polymers like chitosan to protect the carriers and prolong their residence time at the absorption site.[12] |
| Suboptimal release profile. | 1. Modify the release characteristics: Ensure that metformin is released from the carrier at the site of absorption. For nanoparticle systems, adjust the polymer composition to control the drug release rate.[17] |
Quantitative Data on Bioavailability Enhancement
Table 1: Improvement in Oral Bioavailability of Glyburide in Rats/Rabbits
| Formulation Strategy | Carrier/Method | Animal Model | Fold Increase in AUC (Compared to Pure Drug) | Reference |
| Solid Dispersion | Vitamin E TPGS (1:0.3 w/w) | Rabbits | ~4.2 | [3] |
| Nanocrystals | Loaded on Lactose Monohydrate | Rats | 1.97 | [14] |
| Nanocrystals | Loaded on Microcrystalline Cellulose | Rats | 2.24 | [14] |
| Microemulsion | Capryol 90, Cremophor RH40, Transcutol | Rats | Significantly higher plasma concentration | [16] |
Table 2: Improvement in Oral Bioavailability of Metformin in Rats
| Formulation Strategy | Carrier/Method | Animal Model | Fold Increase in AUC/Bioavailability (Compared to Control) | Reference |
| Liposomes with Chitosan | Glycerolphosphate-Chitosan Microcomplexation | Wistar Rats | 1.4 (40% augmentation of AUC/D value) | [11][12] |
| Nanoparticles | Eudragit RS100 (1:3 drug to polymer ratio) | Rats | 1.4 | [17] |
| Microemulsion (W/O) | ME-A formulation | Rats | Significantly enhanced | [20] |
Experimental Protocols
Protocol 1: Preparation of Glyburide Solid Dispersion by Fusion Method
This protocol is adapted from a study that successfully enhanced the dissolution and bioavailability of glyburide.[3]
-
Materials: Glyburide, Polyethylene Glycol (PEG) 20000, Vitamin E TPGS, or Gelucire 44/14.
-
Procedure: a. Accurately weigh the carrier (e.g., Vitamin E TPGS) and place it in a beaker. b. Heat the beaker on a hot plate until the carrier melts completely. c. Add the accurately weighed glyburide to the molten carrier with continuous stirring to obtain a homogenous mixture. d. Allow the mixture to cool down slowly to room temperature to form a solid mass. e. Pulverize the solid mass and pass it through a sieve to obtain a uniform particle size. f. Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Preparation of Metformin-Loaded Eudragit RS100 Nanoparticles by Nanoprecipitation
This protocol is based on a study that improved the bioavailability of metformin in rats.[17]
-
Materials: Metformin HCl, Eudragit RS100, Acetone, Polyvinyl Alcohol (PVA).
-
Procedure: a. Dissolve Eudragit RS100 in acetone to form the organic phase. b. Dissolve metformin HCl and PVA in distilled water to form the aqueous phase. c. Add the organic phase dropwise into the aqueous phase under continuous ultrasonication. d. Evaporate the organic solvent using a rotary evaporator at a controlled temperature (e.g., 30°C). e. Centrifuge the resulting nanoparticle suspension to separate the nanoparticles. f. Wash the nanoparticles with distilled water to remove any unentrapped drug and excess PVA. g. Lyophilize the nanoparticles to obtain a dry powder for oral administration.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This is a general protocol for evaluating the oral bioavailability of your novel this compound formulation.
-
Animal Model: Wistar rats are commonly used.[16][17] Ensure compliance with ethical guidelines for animal research.
-
Dosing: a. Fast the rats overnight with free access to water before dosing.[16] b. Administer the formulation (e.g., reconstituted solid dispersion, nanoparticle suspension) or control (pure drug suspension) orally via gavage.
-
Blood Sampling: a. Collect blood samples from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes. b. Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: a. Analyze the plasma concentrations of glyburide and metformin using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Pharmacokinetic Analysis: a. Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software. b. Compare the parameters of the test formulation with the control to determine the relative bioavailability.
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced bioavailability this compound formulations.
Caption: Logical relationship for improving glyburide's oral bioavailability.
Caption: Logical relationship for improving metformin's oral bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation of Glibenclamide proniosomes for oral administration: Pharmaceutical and pharmacodynamics evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. Intestinal permeability of metformin using single-pass intestinal perfusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Engineering of solidified glyburide nanocrystals for tablet formulation via loading of carriers: downstream processing, characterization, and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved oral bioavailability of poorly water-soluble glimepiride by utilizing microemulsion technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chalcogen.ro [chalcogen.ro]
- 18. Potential enhancement of metformin hydrochloride in solidified reverse micellar solution-based PEGylated lipid nanoparticles targeting therapeutic efficacy in diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ovid.com [ovid.com]
Technical Support Center: Addressing Variability in Glycemic Response to Glucovance Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the variable glycemic response to Glucovance (a combination of metformin and glyburide).
Frequently Asked Questions (FAQs)
Q1: What is the rationale for the variable glycemic response observed with this compound treatment?
A1: The variability in glycemic response to this compound is multifactorial, stemming from the distinct mechanisms of its two components, metformin and glyburide, and individual patient characteristics. Factors include genetic polymorphisms affecting drug transport and metabolism, patient-specific differences in insulin resistance and beta-cell function, and environmental factors such as diet and concomitant medications.[1][2][3]
Q2: How do the mechanisms of metformin and glyburide contribute to the overall therapeutic effect and its variability?
A2: Metformin primarily acts by reducing hepatic glucose production and improving insulin sensitivity in peripheral tissues through the activation of AMP-activated protein kinase (AMPK).[4][5][6] Glyburide, a sulfonylurea, stimulates insulin secretion from pancreatic beta-cells by binding to the SUR1 subunit of the ATP-sensitive potassium (K-ATP) channel.[7][8][9] The combination addresses both insulin resistance and insulin deficiency. Variability arises from differences in the extent of insulin resistance, residual beta-cell function, and genetic factors influencing the respective pathways.
Q3: What are the key genetic factors influencing the response to this compound?
A3: For the metformin component, polymorphisms in the SLC22A1 gene, which encodes the Organic Cation Transporter 1 (OCT1), are a significant source of variability.[10][11][12] OCT1 is crucial for the uptake of metformin into hepatocytes. For the glyburide component, polymorphisms in the CYP2C9 gene, which encodes the primary metabolizing enzyme for glyburide, can affect its clearance and efficacy.[13][14][15]
Q4: What is the expected range of glycemic improvement with this compound treatment?
A4: Clinical trials have demonstrated that this compound can lead to a mean reduction in HbA1c of approximately -1.7% over 52 weeks in patients inadequately controlled on sulfonylurea monotherapy.[16] However, the individual response can vary significantly based on baseline glycemic control and other factors.
Q5: What is the incidence of hypoglycemia with this compound, and what factors increase this risk?
A5: The incidence of hypoglycemic symptoms is variable. In one study, for patients with a baseline HbA1c between 8% and 11%, the frequency of hypoglycemic symptoms was 30% to 35% with this compound 2.5 mg/500 mg as initial therapy.[17][18] In patients on second-line therapy, the incidence was approximately 6.8%.[17][18] The risk is higher in patients with lower baseline HbA1c, decreased caloric intake, concurrent use of other glucose-lowering medications, and excessive alcohol consumption.[19] Genetic variants in CYP2C9 that reduce glyburide metabolism can also increase the risk of hypoglycemia.[20]
Data Presentation
Table 1: Efficacy of this compound in Clinical Trials
| Parameter | Mean Change from Baseline | Study Population | Reference |
| HbA1c | -1.7% | Patients with hyperglycemia despite sulfonylurea therapy (52 weeks) | [16] |
| Fasting Plasma Glucose (FPG) | Statistically significant reduction | Patients with inadequate glycemic control on diet and exercise | [21] |
Table 2: Influence of Genetic Polymorphisms on Glycemic Response
| Gene (Protein) | Polymorphism | Effect on Metformin/Glyburide Response | Quantitative Impact (Example) | Reference |
| SLC22A1 (OCT1) | rs622342 (A>C) | A-allele carriers show a better response to metformin. | A-allele carriers had a ~7.4% greater reduction in HbA1c after 6 months compared to C-allele carriers. | [11] |
| SLC22A1 (OCT1) | rs12208357 (R61C) | T-allele carriers (C-allele is wild-type) may have a poorer response to metformin. | Patients with the CC genotype showed a better response to metformin therapy. | [12] |
| SLC22A1 (OCT1) | rs72552763 (del) | del-allele carriers may have an altered response to metformin. | Significant correlation between HbA1c levels and metformin dosage among del-allele carriers. | [10] |
| CYP2C9 | 1/3 | Decreased oral clearance of glyburide. | 125% increase in AUC and 71% increase in half-life compared to 1/1. | [14] |
| CYP2C9 | 3/3 | Significantly decreased oral clearance of glyburide. | Total oral clearance was less than half of the wild-type genotype. | [13] |
Table 3: Incidence of Hypoglycemia
| Patient Population | Baseline HbA1c | This compound Dose | Incidence of Hypoglycemic Symptoms | Reference |
| Initial Therapy | 8% - 11% | 2.5 mg/500 mg | 30% - 35% | [17][18] |
| Second-line Therapy (from sulfonylurea) | Not specified | Various | ~6.8% | [17][18] |
| Open-label 52-week study | Not specified | Various | 11.1% (mild to moderate) | [16] |
| CYP2C9 Variant Carriers | Gestational Diabetes | Not specified | 20% in variant group vs. 4.1% in wild-type at week 2 | [20] |
Troubleshooting Guides
Issue 1: High Variability in Glycemic Response in Preclinical Models
Question: We are observing significant inter-animal variability in the glycemic response to this compound in our rodent models. What are the potential causes and how can we mitigate this?
Answer:
-
Genetic Background of Animals: Different strains of mice or rats can have inherent differences in glucose metabolism and drug transporter/metabolizing enzyme expression.
-
Recommendation: Use a single, well-characterized inbred strain for all experiments.
-
-
Diet and Gut Microbiome: The composition of the diet can influence insulin sensitivity and the gut microbiome, which in turn can affect drug metabolism.
-
Recommendation: Standardize the diet for all animals for a sufficient period before and during the study. Ensure consistent access to food and water.
-
-
Stress: Stress from handling and experimental procedures can elevate catecholamines and blood glucose levels, confounding the results.[2]
-
Recommendation: Acclimate animals to handling and experimental procedures. Perform procedures in a quiet, dedicated space.
-
-
Fasting Duration: The length of fasting prior to glucose measurements or challenges can significantly impact insulin sensitivity.[2]
-
Recommendation: Strictly control the fasting duration for all animals in an experimental cohort.
-
Issue 2: Inconsistent Results in Hyperinsulinemic-Euglycemic Clamp Studies
Question: Our hyperinsulinemic-euglycemic clamp experiments are yielding inconsistent glucose infusion rates (GIR) for animals in the same treatment group. What could be the sources of this variability?
Answer:
-
Catheter Patency and Placement: Improperly placed or clotted catheters can lead to inaccurate infusion of insulin and glucose.
-
Recommendation: Ensure proper surgical technique for catheter implantation and verify patency before starting the clamp.
-
-
Animal Stress: As mentioned above, stress can significantly impact results.
-
Recommendation: Allow for adequate recovery from surgery (at least 5 days) and handle animals gently.[2]
-
-
Steady-State Achievement: It is crucial to achieve a steady state for both plasma glucose and insulin levels.
-
Recommendation: Use a primed-continuous insulin infusion and allow for a sufficient equilibration period. Monitor plasma glucose frequently (e.g., every 5-10 minutes) and adjust the glucose infusion rate accordingly to maintain euglycemia.[22]
-
-
Blood Sampling: The site and volume of blood sampling can influence results. Large volume sampling from the tail can induce a stress response.[2]
-
Recommendation: Use arterial sampling for more accurate measurements. If tail sampling is necessary, use small volume samples.
-
Issue 3: High Coefficient of Variation in OGTT and MMTT Results
Question: We are observing a high degree of variability in our Oral Glucose Tolerance Test (OGTT) and Mixed-Meal Tolerance Test (MMTT) results. How can we improve the reproducibility of these assays?
Answer:
-
Pre-test Conditions: The patient's diet and physical activity in the days leading up to the test can affect glucose tolerance.[23]
-
Recommendation: Instruct subjects to consume an unrestricted carbohydrate diet (≥150 g/day ) for at least 3 days prior to the test and to avoid strenuous exercise.[23]
-
-
Fasting: The duration of the overnight fast is critical.[23]
-
Recommendation: Standardize the fasting period to 8-14 hours.
-
-
Glucose/Meal Administration: The rate of consumption of the glucose beverage or meal can affect absorption.
-
Recommendation: Ensure the subject consumes the entire glucose load or meal within a specified timeframe (e.g., 5-10 minutes).[24]
-
-
Sample Handling: Glycolysis in the blood sample after collection can lead to falsely low glucose readings.[25]
-
Recommendation: Use tubes containing a glycolytic inhibitor (e.g., sodium fluoride) and process samples promptly.[25]
-
-
Gastric Emptying: Variability in gastric emptying, which can be affected by diabetic autonomic neuropathy, can alter glucose absorption rates.[24]
-
Recommendation: While difficult to control, noting any gastrointestinal symptoms during the test can be helpful for data interpretation.
-
Experimental Protocols
Hyperinsulinemic-Euglycemic Clamp
This protocol is a gold-standard method for assessing insulin sensitivity in vivo.[22]
-
Animal Preparation: Anesthetize the animal and surgically implant catheters in the jugular vein (for infusions) and the carotid artery (for blood sampling). Allow for a recovery period of at least 5 days.
-
Fasting: Fast the animals for a standardized period (e.g., 5-6 hours or overnight) prior to the clamp.
-
Tracer Infusion (for glucose turnover): If measuring glucose turnover, begin a primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) for a 90-120 minute equilibration period.
-
Basal Period: At the end of the equilibration period, collect a baseline blood sample to measure basal glucose, insulin, and tracer levels.
-
Clamp Period:
-
Begin a continuous infusion of human insulin at a constant rate (e.g., 2.5 mU/kg/min).
-
Simultaneously, begin a variable infusion of 20% glucose.
-
Monitor blood glucose every 5-10 minutes from the arterial catheter.
-
Adjust the glucose infusion rate (GIR) to maintain a constant blood glucose level (euglycemia).
-
-
Steady State: Once a steady state is achieved (constant GIR for at least 30 minutes), collect blood samples to measure plasma insulin and glucose tracer levels.
-
Data Analysis: The GIR during the steady-state period is a measure of whole-body insulin sensitivity.
Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the body's ability to clear a glucose load.[1][23]
-
Subject Preparation:
-
Ensure the subject has had an unrestricted carbohydrate diet (≥150 g/day ) for 3 days prior to the test.
-
The subject should fast for 8-14 hours overnight. Water is permitted.
-
-
Baseline Sample: Collect a fasting blood sample (time 0).
-
Glucose Administration: The subject ingests a 75g glucose solution within 5 minutes.
-
Blood Sampling: Collect blood samples at 30, 60, 90, and 120 minutes after glucose ingestion.
-
Sample Processing: Collect blood in tubes containing a glycolytic inhibitor and process promptly to separate plasma.
-
Data Analysis: Measure plasma glucose concentrations at each time point. The area under the glucose curve (AUC) is a key outcome measure.
Mixed-Meal Tolerance Test (MMTT)
The MMTT provides a more physiological assessment of beta-cell function by stimulating insulin secretion with a combination of macronutrients.[26]
-
Subject Preparation: Similar to the OGTT, ensure a standardized diet leading up to the test and an overnight fast.
-
Baseline Sample: Collect a fasting blood sample (-10 and 0 minutes).
-
Meal Administration: The subject consumes a standardized liquid meal (e.g., Boost®) within 10 minutes.
-
Blood Sampling: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes) after meal consumption.
-
Sample Processing: Collect blood for measurement of glucose, insulin, and C-peptide.
-
Data Analysis: Analyze the time course of glucose, insulin, and C-peptide concentrations. The area under the curve for insulin and C-peptide provides a measure of beta-cell responsiveness.
Mandatory Visualizations
Signaling Pathways
References
- 1. Oral glucose tolerance test: how to maximize its diagnostic value in children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Considerations in the design of hyperinsulinemic-euglycemic clamps in the conscious mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Considerations in the design of hyperinsulinemic-euglycemic clamps in the conscious mouse. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Molecular structure of the glibenclamide binding site of the beta-cell K(ATP) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 9. Photo-Switchable Sulfonylureas Binding to ATP-Sensitive Potassium Channel Reveal the Mechanism of Light-Controlled Insulin Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of SLC22A1 variants rs622342 and rs72552763 on HbA1c and metformin plasmatic concentration levels in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Impact of SLC22A1 rs12208357 on therapeutic response to metformin in type 2 diabetes patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of CYP2C9 amino acid polymorphisms on glyburide kinetics and on the insulin and glucose response in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CYP2C9, but not CYP2C19, polymorphisms affect the pharmacokinetics and pharmacodynamics of glyburide in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glyburide and glimepiride pharmacokinetics in subjects with different CYP2C9 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Durable efficacy of metformin/glibenclamide combination tablets (this compound) during 52 weeks of open-label treatment in type 2 diabetic patients with hyperglycaemia despite previous sulphonylurea monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound (Glyburide and Metformin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Pharmacotherapy Update | this compound, a combination oral antihyperglycemic agent, wins FDA approval [clevelandclinicmeded.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. alliedacademies.org [alliedacademies.org]
- 23. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. prosciento.com [prosciento.com]
- 25. mdpi.com [mdpi.com]
- 26. Lessons From the Mixed-Meal Tolerance Test: Use of 90-minute and fasting C-peptide in pediatric diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Glucovance in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Glucovance (a combination of glyburide and metformin) in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary components of this compound and their general stability?
A1: this compound contains two active pharmaceutical ingredients: glyburide and metformin hydrochloride.[1][2] Metformin is generally stable in aqueous solutions within a pH range of 6.0 to 10.0 and at temperatures between 14-40°C for up to three days.[3] It is, however, susceptible to degradation in strongly acidic or alkaline conditions.[4] Glyburide is sparingly soluble in water and is more prone to degradation, particularly through hydrolysis of its sulfonylurea group, under acidic, basic, and oxidative stress.[5][6]
Q2: How should I prepare stock solutions of this compound for cell culture experiments?
A2: Due to the differing solubility and stability of its components, it is recommended to prepare separate, concentrated stock solutions of glyburide and metformin.
-
Glyburide: Prepare a stock solution in dimethyl sulfoxide (DMSO). This can be stored at -20°C for up to three months.[7]
-
Metformin: A stock solution can be prepared in sterile, deionized water or DMSO.[8] Aqueous stock solutions of metformin should be made fresh and are not recommended for storage for more than one day.[9] For longer-term storage, aliquots of the stock solution can be kept at -20°C for up to one month or -80°C for up to six months.[10]
Q3: Can I dissolve this compound directly in cell culture medium?
A3: It is not advisable to dissolve this compound directly in cell culture medium for stock solutions, especially if the medium contains serum.[5] Components in the medium, such as proteins, can interact with the drugs and may accelerate degradation.[5] Working solutions should be prepared fresh for each experiment by diluting the concentrated stock solutions into the cell culture medium immediately before use.
Q4: What are the optimal storage conditions for this compound in cell culture medium during an experiment?
A4: To minimize degradation during long-term experiments, it is crucial to maintain standard cell culture conditions (37°C, 5% CO2, high humidity) and to refresh the medium containing this compound regularly. The frequency of media changes will depend on the specific cell line and experimental duration. For experiments lasting several days, consider replacing the media with freshly prepared this compound working solution every 24-48 hours to ensure a consistent concentration of the active compounds.
Q5: What are the known degradation products of this compound?
A5: The primary degradation product of metformin is guanylurea.[9][11] Other identified degradation products under various stress conditions include dimethylamine and methylamine.[9][12] Glyburide can degrade into several products, with the hydrolysis of the sulfonylurea linkage being a common pathway.[6] Some identified degradation impurities of glyburide under forced conditions have m/z values of 369.065 and 325.283.[5]
Troubleshooting Guide
This guide will help you identify and resolve potential issues related to this compound degradation in your cell culture experiments.
Issue: Inconsistent or unexpected experimental results.
This could be a sign of this compound degradation, leading to a decrease in the effective concentration of the active compounds.
Caption: Troubleshooting workflow for this compound degradation.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
Objective: To prepare stable, concentrated stock solutions of glyburide and metformin.
Materials:
-
Glyburide powder
-
Metformin hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, deionized water
-
Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
Glyburide Stock Solution (10 mM in DMSO):
-
Weigh the required amount of glyburide powder in a sterile conical tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
Metformin Stock Solution (1 M in Sterile Water):
-
Weigh the required amount of metformin hydrochloride powder in a sterile conical tube.
-
Add the appropriate volume of sterile, deionized water to achieve a 1 M concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
For short-term use (up to one week), store at 4°C. For long-term storage, store at -20°C or -80°C.
Protocol 2: Quantification of Glyburide and Metformin in Cell Culture Media using HPLC
Objective: To determine the concentration of glyburide and metformin in cell culture media over time.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted)
-
Cell culture media samples containing this compound
-
Syringe filters (0.22 µm)
Methodology:
-
Sample Preparation:
-
Collect aliquots of the cell culture medium at specified time points.
-
Centrifuge the samples to pellet any cells or debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm for glyburide and 232 nm for metformin.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve with known concentrations of glyburide and metformin in the same type of cell culture medium.
-
Run the standards and samples on the HPLC system.
-
Determine the concentration of glyburide and metformin in the samples by comparing their peak areas to the standard curve.
-
Protocol 3: Long-Term Stability Assessment of this compound in Cell Culture
Objective: To evaluate the stability of this compound in a specific cell culture medium under experimental conditions.
Materials:
-
Cell line of interest
-
Complete cell culture medium (with and without serum)
-
Glyburide and metformin stock solutions
-
Incubator (37°C, 5% CO2)
-
Sterile culture plates
-
HPLC system (as in Protocol 2)
Methodology:
-
Prepare a working solution of this compound in the cell culture medium to be tested at the desired final concentration.
-
Dispense the medium into wells of a culture plate (without cells) in triplicate.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
At designated time points (e.g., 0, 6, 12, 24, 48, and 72 hours), collect an aliquot of the medium from each replicate.
-
Immediately process the samples for HPLC analysis as described in Protocol 2 to determine the remaining concentration of glyburide and metformin.
-
Calculate the percentage of degradation over time.
Data Presentation: Forced Degradation of this compound
The following table summarizes the percentage of degradation of glyburide and metformin in a combined formulation under various stress conditions. While these conditions are more extreme than typical cell culture environments, they provide insight into the relative stability of each component.
| Stress Condition | Duration | Glyburide Degradation (%) | Metformin Degradation (%) |
| Acid Hydrolysis (0.1 M HCl) | 60 min at 75°C | ~15% | ~10% |
| Alkaline Hydrolysis (0.1 M NaOH) | 60 min at 75°C | ~20% | ~12% |
| Oxidative (3% H2O2) | 60 min at 75°C | ~10% | ~7% |
| Thermal (Dry Heat) | 24 hours at 60°C | ~3% | ~7% |
| Photolytic (UV light at 254 nm) | 24 hours | ~5% | ~4% |
Data is illustrative and based on findings from forced degradation studies.[13]
Mandatory Visualizations
Caption: Potential degradation pathways of this compound components.
References
- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 2. Glyburide and Metformin: Package Insert / Prescribing Info / MOA [drugs.com]
- 3. sciepublish.com [sciepublish.com]
- 4. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. How to Perform Long-Term Stability Testing – StabilityStudies.in [stabilitystudies.in]
- 8. atlantisbioscience.com [atlantisbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of Metformin Hydrochloride and Glibenclamide by Several Advanced Oxidation Processes - Photocatalysis: Research and Potential - Full-Text HTML - SCIEPublish [sciepublish.com]
- 11. Wastewater bacteria remediating the pharmaceutical metformin: Genomes, plasmids and products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Identifying and minimizing Glucovance interference with assay reagents
Welcome to the technical support center for identifying and minimizing interference from Glucovance in laboratory assays. This compound is a combination drug containing metformin hydrochloride and glyburide (also known as glibenclamide), used to manage type 2 diabetes.[1][2][3] The presence of these active pharmaceutical ingredients (APIs) in biological samples can lead to unforeseen interactions with assay reagents, compromising data integrity. This guide provides detailed answers, troubleshooting protocols, and visual aids to help researchers navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active components?
This compound is a medication that combines two antihyperglycemic agents: metformin hydrochloride and glyburide.[4][5] Metformin belongs to the biguanide class, and glyburide is a member of the sulfonylurea class.[1][3] They work through complementary mechanisms to control blood glucose levels in adults with type 2 diabetes mellitus.[2][4]
Q2: Why would this compound or its components interfere with my assay?
Interference can stem from the specific molecular actions of metformin and glyburide.
-
Metformin: Primarily works by inhibiting mitochondrial complex 1 of the respiratory chain.[6] This leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7][8][9][10] Assays involving mitochondrial function, ATP production, cellular metabolism, or the AMPK signaling pathway are at high risk of interference. Metformin has also been shown to directly inhibit enzymes like creatinase in certain clinical chemistry assays.[11][12]
-
Glyburide (Glibenclamide): Functions by binding to and closing ATP-sensitive potassium (K-ATP) channels on pancreatic beta cells, which stimulates insulin secretion.[13][14][15] It can also affect insulin clearance in the liver.[16] Therefore, assays measuring ion channel activity, membrane potential, insulin secretion, or related signaling pathways may be affected.
Q3: Which specific types of assays are most susceptible to interference?
Based on the mechanisms of action, the following assays are at a higher risk:
-
Metabolic & Mitochondrial Assays: Glucose uptake, lactate production, oxygen consumption rate (OCR), and ATP production assays can be directly influenced by metformin's effect on mitochondrial respiration.[6]
-
Kinase Assays: Assays involving AMPK or downstream targets of the AMPK pathway may show altered results due to metformin's activating effect.[7][9]
-
Ion Channel Assays: Assays monitoring potassium channel activity could be directly inhibited by glyburide.[13][15]
-
Cell Viability & Apoptosis Assays: Some studies suggest that sulfonylureas may induce apoptosis in certain cell lines, which could interfere with cytotoxicity or cell health assays.[17]
-
Clinical Chemistry Assays: Metformin is known to interfere with enzymatic methods for measuring urinary creatinine, potentially leading to falsely low values.[11][12]
-
Blood Glucose Monitoring: Some blood glucose monitoring systems have reported interference from glyburide.[18]
Q4: How can I determine if my assay is being affected?
The most direct method is to perform a spike-and-recovery experiment. This involves adding known concentrations of this compound (or metformin and glyburide individually) to your control samples and observing any deviation from the expected results. A significant difference in the signal compared to an unspiked control indicates interference.
Troubleshooting Guides
Issue 1: Unexpected or Non-Linear Results in a Metabolic Assay
If you observe suppressed signals in an ATP production assay or altered kinetics in a glucose or lactate measurement, metformin interference is a likely cause.
Visualizing the Source of Interference
The diagram below illustrates the primary mechanisms of action for metformin and glyburide, highlighting the pathways that can lead to assay interference.
Troubleshooting Steps
-
Confirm Interference: Run a dose-response curve with metformin in your assay using a drug-free matrix to determine the concentration at which interference becomes significant.
-
Sample Dilution: If the expected concentration of metformin in your samples is high, a simple dilution may reduce it to a non-interfering level, provided the analyte of interest remains detectable.
-
Sample Pre-treatment: For assays sensitive to low drug concentrations, consider a sample clean-up step. Methods like solid-phase extraction (SPE) can be effective at removing small molecules like metformin from complex biological samples.
Issue 2: False Positives or Negatives in an Immunoassay
Drug interference in immunoassays can occur if the therapeutic drug binds to the assay antibodies or otherwise affects the antigen-antibody binding reaction.
Workflow for Identifying and Mitigating Interference
The following workflow provides a systematic approach to addressing potential assay interference.
References
- 1. nps.org.au [nps.org.au]
- 2. vinmec.com [vinmec.com]
- 3. Articles [globalrx.com]
- 4. mims.com [mims.com]
- 5. news-medical.net [news-medical.net]
- 6. Evidence that metformin exerts its anti-diabetic effects through inhibition of complex 1 of the mitochondrial respiratory chain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of action of metformin: latest advances and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Metformin Hydrochloride? [synapse.patsnap.com]
- 10. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metformin interferes with urinary creatinine measurement using enzymatic method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of action of glyburide on the beta cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Glyburide? [synapse.patsnap.com]
- 15. ClinPGx [clinpgx.org]
- 16. Glyburide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The Effects of Glyburide on Apoptosis and Endoplasmic Reticulum Stress in INS-1 Cells in a Glucolipotoxic Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug Interference in Self-Monitoring of Blood Glucose and the Impact on Patient Safety: We Can Only Guard Against What We Are Looking for - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Glucovance Dosage in Renally Impaired Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the adjustment of Glucovance (glyburide and metformin hydrochloride) dosage in animal models with induced renal impairment. The following information is intended to serve as a reference for designing and conducting preclinical studies.
Frequently Asked Questions (FAQs)
Q1: Why is dosage adjustment of this compound critical in animal models with renal impairment?
A1: Both components of this compound are affected by renal function. Metformin is primarily eliminated unchanged by the kidneys.[1] Impaired renal function can lead to metformin accumulation, increasing the risk of metformin-associated lactic acidosis (MALA), a rare but serious metabolic complication.[1] Glyburide is metabolized in the liver, but some of its metabolites, which have hypoglycemic activity, are excreted by the kidneys.[2][3] Reduced renal clearance can increase the risk of hypoglycemia. Therefore, careful dose adjustment is necessary to ensure the safety and validity of experimental results in renally impaired animal models.
Q2: What are the primary safety concerns when administering this compound to renally impaired animals?
A2: The two main safety concerns are:
-
Hypoglycemia: Due to the potential accumulation of glyburide's active metabolites.[2][3]
-
Metformin-Associated Lactic Acidosis (MALA): Due to the accumulation of metformin.[1]
Close monitoring of blood glucose and markers of lactic acidosis is essential.
Q3: How do I establish the degree of renal impairment in my animal model?
A3: The severity of renal impairment should be characterized by measuring key biomarkers. These include:
-
Serum Creatinine (sCr) and Blood Urea Nitrogen (BUN): Standard indicators of renal function.[4]
-
Creatinine Clearance (CrCl) or Glomerular Filtration Rate (GFR): These provide a more accurate measure of the kidney's ability to filter waste. GFR can be estimated from serum creatinine or measured directly using techniques like inulin clearance.
Q4: Are there established dosage adjustments for this compound in specific animal models of renal impairment?
A4: To date, there are no universally established dosage adjustment guidelines for the combination product this compound specifically in preclinical models of renal impairment. Researchers typically need to determine appropriate doses empirically for their specific model and experimental goals. The guidance provided here is based on the pharmacokinetic principles of the individual components and general practices in preclinical safety assessment.
Q5: What are the signs of hypoglycemia in rodents?
A5: Signs of hypoglycemia in rodents can include lethargy, tremors, seizures, and coma in severe cases.[5][6] Regular blood glucose monitoring is the most reliable way to detect hypoglycemia.
Q6: What are the key biomarkers to monitor for lactic acidosis in animal models?
A6: Key biomarkers for lactic acidosis include:
-
Blood Lactate Levels: Elevated lactate is a primary indicator.[7]
-
Blood pH and Bicarbonate Levels: A decrease in blood pH (acidosis) and bicarbonate levels is characteristic of metabolic acidosis.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Severe Hypoglycemia | Dose of glyburide is too high for the degree of renal impairment. | Immediately administer a glucose source (e.g., oral glucose gel or intraperitoneal dextrose injection). Reduce or withhold the next dose of this compound. Re-evaluate the dosing regimen. |
| Elevated Blood Lactate | Metformin accumulation due to severe renal impairment. | Discontinue this compound administration. Ensure adequate hydration of the animal. Monitor blood gases and electrolytes. Consider dose reduction if the study design permits continuation. |
| Progressive increase in Serum Creatinine/BUN | Worsening of renal injury, potentially exacerbated by drug accumulation or other experimental factors. | Re-evaluate the experimental model and the this compound dose. Consider if the observed effect is due to the drug or the progression of the induced kidney disease. |
| High variability in blood glucose response | Inconsistent food intake, variable severity of renal impairment among animals, or stress. | Ensure consistent feeding schedules and housing conditions. Stratify animals based on the severity of renal impairment before dosing. Acclimate animals to handling and procedures to minimize stress.[6][9] |
Experimental Protocols
Induction of Renal Impairment in Rodents
Several models can be used to induce varying degrees of renal impairment. The choice of model depends on whether acute or chronic kidney disease is being studied.
| Model | Agent/Procedure | Typical Dosing (Rats/Mice) | Characteristics |
| Cisplatin-Induced AKI | Cisplatin | Single intraperitoneal injection of 6-20 mg/kg in rodents.[10] | Induces acute tubular injury within 72 hours.[10] |
| Gentamicin-Induced AKI | Gentamicin | 40-200 mg/kg for 4-10 days in rats.[10] | Results in acute renal failure with tubular lesions and fibrosis.[10] |
| Adenine-Induced CKD | Adenine | Mixed in feed (e.g., 0.25% w/w for five weeks in rats)[1] or administered by oral gavage. | Induces chronic kidney disease with tubular necrosis and fibrosis.[1] Metformin has been shown to attenuate adenine-induced renal injury in mice.[11][12] |
| 5/6 Nephrectomy | Surgical removal of one kidney and ligation of branches of the renal artery of the remaining kidney. | N/A | A surgical model of chronic kidney disease that results in hypertension and progressive glomerulosclerosis. |
Monitoring Protocols
Blood Glucose Monitoring:
-
Frequency: For initial dose-finding studies, monitor blood glucose at baseline and at regular intervals post-dose (e.g., 1, 2, 4, 6, and 24 hours). For chronic studies, daily or several times weekly monitoring may be appropriate.[6][9]
-
Method: Use a handheld glucometer with blood samples obtained from the tail vein.[6][9] For continuous monitoring, subcutaneous glucose monitors can be used in rats.[13]
Renal Function Monitoring:
-
Parameters: Measure serum creatinine and BUN at baseline and at regular intervals throughout the study.
-
Method: Collect blood samples for analysis using standard biochemical assays.
Lactic Acidosis Monitoring:
-
Parameters: Measure blood lactate, pH, and bicarbonate.
-
Method: Use a portable blood gas and lactate analyzer with whole blood samples.
Data Presentation: Pharmacokinetic and Safety Considerations
The following tables summarize key data to consider when designing experiments.
Table 1: Pharmacokinetic Parameters of Metformin and Glyburide
| Parameter | Metformin | Glyburide |
| Primary Route of Elimination | Renal (unchanged drug)[1] | Hepatic metabolism, with renal excretion of metabolites[2][3] |
| Effect of Renal Impairment | Reduced clearance, leading to accumulation and increased risk of lactic acidosis.[1] | Potential for accumulation of active metabolites, increasing the risk of hypoglycemia.[2] |
| Half-life in Rats (Normal Renal Function) | Approximately 1.5-2 hours | Variable, formulation-dependent |
Table 2: Key Safety Monitoring Parameters
| Safety Concern | Primary Biomarker | Threshold for Concern (General Guidance) |
| Hypoglycemia | Blood Glucose | < 60 mg/dL (mild), < 50 mg/dL (moderate to severe)[5][6] |
| Lactic Acidosis | Blood Lactate | Significant increase from baseline |
| Blood pH | < 7.35 | |
| Renal Injury | Serum Creatinine | > 50% increase from baseline |
| Blood Urea Nitrogen | Significant increase from baseline |
Visualizations
Experimental Workflow for Dose Adjustment
Caption: Workflow for this compound dose adjustment in renally impaired animal models.
Decision Pathway for Dosage Modification
Caption: Decision-making for this compound dosage based on safety and efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. karger.com [karger.com]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Strategies for optimization of hypoglycemia rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lactate uptake in the rumen and its contributions to subacute rumen acidosis of goats induced by high-grain diets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Kidney disease models: tools to identify mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metformin Attenuates Renal Fibrosis in a Mouse Model of Adenine-Induced Renal Injury Through Inhibiting TGF-β1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metformin Attenuates Renal Fibrosis in a Mouse Model of Adenine-Induced Renal Injury Through Inhibiting TGF-β1 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Continuous monitoring of the subcutaneous glucose level in freely moving normal and diabetic rats and in humans with type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Glucovance Treatment Protocols for Consistent Results
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Glucovance (a combination of glyburide and metformin) in experimental settings. The following information aims to ensure the refinement of treatment protocols for consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for the two components of this compound?
A1: this compound combines two antihyperglycemic agents with complementary mechanisms of action.[1]
-
Glyburide: This sulfonylurea primarily acts on the beta cells of the pancreas to stimulate insulin secretion.[2] It achieves this by binding to the sulfonylurea receptor 1 (SUR1), which leads to the closure of ATP-sensitive potassium (K-ATP) channels. This closure causes depolarization of the cell membrane, opening voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules.[2]
-
Metformin: This biguanide improves glucose tolerance by lowering both basal and postprandial plasma glucose. Its primary effects are decreasing hepatic glucose production and improving insulin sensitivity by increasing peripheral glucose uptake and utilization.[2] At the molecular level, metformin's effects are largely mediated through the activation of AMP-activated protein kinase (AMPK).[3]
Q2: What are the most common adverse effects observed with this compound in clinical trials?
A2: The most frequently reported adverse effects in clinical trials with this compound are hypoglycemia and gastrointestinal issues.[4] In a 20-week initial therapy trial, hypoglycemia was reported in 37.7% of patients in the glyburide/metformin 2.5 mg/500 mg group, compared to 2.5% in the placebo group. Gastrointestinal adverse reactions such as diarrhea and nausea/vomiting are also common.[4]
Q3: What is lactic acidosis and how is it related to the metformin component of this compound?
A3: Lactic acidosis is a rare but serious metabolic complication that can occur due to metformin accumulation. It is characterized by elevated blood lactate levels, and has a subtle onset with nonspecific symptoms like malaise, myalgias, and respiratory distress.[2] Risk factors include renal impairment, excessive alcohol intake, and hepatic impairment.[2]
Q4: Can this compound be used in preclinical animal models?
A4: Yes, the individual components, glyburide and metformin, are widely used in preclinical animal models of diabetes and metabolic diseases. When using the combination, it is crucial to determine the appropriate dosage for the specific animal model and research question, as the pharmacokinetics and pharmacodynamics can differ from humans.
Q5: How should I prepare this compound for in vitro experiments?
A5: this compound tablets contain inactive ingredients, so for in vitro studies, it is recommended to use pure glyburide and metformin hydrochloride powders, which can be purchased from chemical suppliers. These can be dissolved in appropriate solvents (e.g., DMSO for glyburide and water for metformin) to create stock solutions for treating cells or tissues.
Data Presentation
The following tables summarize key quantitative data from clinical trials of this compound.
Table 1: Efficacy of this compound as Initial Therapy (20 Weeks) [5][6]
| Treatment Group | Mean Change in HbA1c from Baseline | Mean Change in Fasting Plasma Glucose (FPG) from Baseline (mg/dL) |
| Placebo | -0.21% | +4.6 |
| Glyburide 2.5 mg | -1.24% | -35.7 |
| Metformin 500 mg | -1.03% | -21.2 |
| This compound 1.25 mg/250 mg | -1.48% | -41.5 |
| This compound 2.5 mg/500 mg | -1.53% | -40.1 |
Table 2: Efficacy of this compound as Second-Line Therapy (16 Weeks) [1][5]
| Treatment Group | Mean Change in HbA1c from Baseline | Mean Change in Fasting Plasma Glucose (FPG) from Baseline (mg/dL) |
| Glyburide 20 mg | -0.2% | -5 |
| Metformin 2000 mg | +0.1% | +2 |
| This compound 2.5 mg/500 mg (titrated) | -1.4% | -56 |
| This compound 5 mg/500 mg (titrated) | -1.5% | -62 |
Table 3: Common Adverse Events with this compound as Initial Therapy (20 Weeks) [4]
| Adverse Event | Placebo (N=161) | Glyburide 2.5 mg (N=160) | Metformin 500 mg (N=161) | This compound 1.25 mg/250 mg (N=162) | This compound 2.5 mg/500 mg (N=163) |
| Hypoglycemia | 2.5% | 28.1% | 3.1% | 30.9% | 37.7% |
| Diarrhea | 5.6% | 6.3% | 13.7% | 12.3% | 17.2% |
| Nausea/Vomiting | 3.1% | 5.6% | 5.6% | 8.0% | 8.0% |
| Abdominal Pain | 1.9% | 1.9% | 4.3% | 3.1% | 3.7% |
Experimental Protocols
Below are detailed methodologies for key experiments to study the effects of glyburide and metformin.
Protocol 1: In Vitro Glucose Uptake Assay
This protocol is designed to measure the effect of metformin on glucose uptake in a cell line such as L6 myotubes or 3T3-L1 adipocytes.
Materials:
-
Cell line of interest (e.g., L6 myotubes)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer Phosphate (KRP) buffer
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Metformin hydrochloride solution
-
Insulin solution (positive control)
-
Cell lysis buffer
-
Scintillation counter or fluorescence plate reader
Methodology:
-
Cell Culture and Differentiation: Seed cells in appropriate culture plates and allow them to differentiate into myotubes or adipocytes according to established protocols.
-
Serum Starvation: Before the experiment, starve the differentiated cells in serum-free medium for 3-4 hours.
-
Drug Treatment: Treat the cells with varying concentrations of metformin in KRP buffer for the desired duration (e.g., 1-24 hours). Include a vehicle control (KRP buffer alone) and a positive control (e.g., 100 nM insulin for 30 minutes).
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose or 2-NBDG to each well and incubate for a short period (e.g., 10-30 minutes).
-
Washing: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Cell Lysis and Measurement: Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Data Analysis: Normalize the glucose uptake to the protein concentration in each well.
Protocol 2: In Vitro Insulin Secretion Assay
This protocol is designed to measure the effect of glyburide on insulin secretion from a pancreatic beta-cell line (e.g., INS-1 or MIN6) or isolated pancreatic islets.
Materials:
-
Pancreatic beta-cell line or isolated islets
-
Culture medium (e.g., RPMI-1640)
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulated)
-
Glyburide solution
-
Insulin ELISA kit
Methodology:
-
Cell Culture or Islet Isolation: Culture the pancreatic beta-cell line or isolate pancreatic islets from an animal model.
-
Pre-incubation: Pre-incubate the cells or islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to allow them to equilibrate.
-
Drug Treatment and Stimulation: Replace the pre-incubation buffer with KRB buffer containing either a low (basal) or high (stimulatory) glucose concentration, with or without varying concentrations of glyburide. Incubate for a defined period (e.g., 1-2 hours).
-
Supernatant Collection: At the end of the incubation, collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein or DNA content of the cells/islets.
Troubleshooting Guides
Issue 1: High variability in in vitro assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a single-cell suspension before seeding and use a consistent pipetting technique. Perform a cell count to ensure accurate seeding.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill the perimeter wells with sterile water or PBS to maintain humidity.
-
-
Possible Cause: Inconsistent incubation times.
-
Solution: Use a multichannel pipette for simultaneous addition of reagents and be precise with incubation timings.
-
Issue 2: No significant effect of metformin on glucose uptake.
-
Possible Cause: Low expression of metformin transporters (e.g., OCT1) in the cell line.
-
Solution: Verify the expression of key metformin transporters in your cell model using techniques like qPCR or Western blotting. Consider using a different cell line with known transporter expression.
-
-
Possible Cause: Suboptimal metformin concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
-
Issue 3: Unexpected cell death with glyburide treatment.
-
Possible Cause: Glyburide toxicity at high concentrations.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration of glyburide for your experiments. Ensure the final concentration of the solvent (e.g., DMSO) is not cytotoxic.
-
-
Possible Cause: Prolonged exposure to high glucose and glyburide leading to beta-cell exhaustion and apoptosis.
-
Solution: Optimize the duration of the experiment to avoid long-term stress on the cells.
-
Issue 4: Difficulty in observing a synergistic effect of glyburide and metformin.
-
Possible Cause: The chosen concentrations of the individual drugs are already producing a maximal effect.
-
Solution: Use suboptimal concentrations of each drug in the combination experiment to allow for the observation of a synergistic or additive effect.
-
-
Possible Cause: The experimental endpoint does not reflect the combined mechanism of action.
-
Solution: Consider measuring multiple endpoints that reflect the distinct actions of both drugs, such as both insulin secretion and glucose uptake in a co-culture system or a more complex ex vivo model.
-
Mandatory Visualizations
Caption: Glyburide's signaling pathway for insulin secretion.
Caption: Metformin's primary signaling pathway via AMPK activation.
Caption: Experimental workflow for an in vitro glucose uptake assay.
References
Validation & Comparative
Glucovance vs. Metformin Monotherapy: A Comparative Efficacy Analysis for Researchers
A comprehensive guide for drug development professionals and researchers on the comparative efficacy of Glucovance (glyburide/metformin combination) and metformin monotherapy in the management of type 2 diabetes mellitus.
This guide provides a detailed comparison of the clinical efficacy of the fixed-dose combination of glyburide and metformin (this compound) against metformin monotherapy. The analysis is based on data from key clinical trials, focusing on glycemic control and adverse effect profiles. Detailed experimental protocols are provided to aid in the interpretation and replication of findings.
Comparative Efficacy Data
The following table summarizes the quantitative outcomes from clinical studies comparing this compound to metformin monotherapy. The data highlights key endpoints in the assessment of anti-diabetic therapies.
| Efficacy Endpoint | This compound (Glyburide/Metformin) | Metformin Monotherapy | Study Reference |
| Mean Change in HbA1c from Baseline | -1.5% to -2.17% | -0.7% to -1.2% | |
| Mean Change in Fasting Plasma Glucose (FPG) from Baseline | -64.9 mg/dL | -26.3 mg/dL | |
| Percentage of Patients Achieving HbA1c < 7% | 61% | 39% | |
| Incidence of Hypoglycemia | 3.3% to 37.7% (dose-dependent) | 0% to 1.3% | |
| Incidence of Gastrointestinal Side Effects (e.g., diarrhea, nausea) | ~17.7% | ~30.9% |
Experimental Protocols
The methodologies outlined below are representative of the clinical trials comparing this compound and metformin monotherapy.
Study Design: The majority of comparative studies were multicenter, randomized, double-blind, parallel-group clinical trials. The duration of these studies typically ranged from 16 to 20 weeks of active treatment.
Patient Population: Participants were generally adults with type 2 diabetes who had inadequate glycemic control (e.g., HbA1c between 7% and 11%) despite diet and exercise, or who were already on metformin monotherapy. Key exclusion criteria often included a history of significant renal or hepatic impairment, congestive heart failure requiring pharmacological treatment, and a history of ketoacidosis.
Treatment Regimen:
-
Initial Therapy: In treatment-naive patients, therapy was often initiated with a low dose of the glyburide/metformin combination (e.g., 1.25 mg/250 mg) or metformin monotherapy (e.g., 500 mg) and titrated upwards based on glycemic response.
-
Second-line Therapy: For patients inadequately controlled on metformin, they were randomized to either continue on a stable dose of metformin or switch to a fixed-dose combination of glyburide and metformin.
Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: The primary measure of efficacy was typically the change in HbA1c from baseline to the end of the study period.
-
Secondary Efficacy Endpoints: These included changes in fasting plasma glucose (FPG), and the proportion of patients achieving a target HbA1c of less than 7%.
-
Safety Assessments: Safety was monitored through the recording of all adverse events, with a particular focus on the incidence of hypoglycemia and gastrointestinal side effects. Laboratory parameters, including renal and hepatic function, were also monitored throughout the study.
Statistical Analysis: The primary efficacy analysis was often an analysis of covariance (ANCOVA) with the baseline HbA1c value as a covariate and treatment group and center as main effects. The intent-to-treat (ITT) population, which includes all randomized patients who received at least one dose of the study medication, was typically the primary population for analysis.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanisms of action of the component drugs and a typical workflow for a comparative clinical trial.
Caption: Mechanisms of action for metformin and glyburide.
Caption: Typical experimental workflow for a comparative clinical trial.
The Synergistic Hypoglycemic Effect of Glucovance: An In Vivo Validation and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of glyburide and metformin, commercially known as Glucovance, is a widely prescribed therapeutic for type 2 diabetes mellitus. This guide provides an objective comparison of the in vivo hypoglycemic efficacy of this combination therapy against its individual components, supported by both preclinical and clinical experimental data. The synergistic action of this compound, which targets distinct pathophysiological pathways of type 2 diabetes, offers a superior glycemic control strategy.
Superior Glycemic Control with Combination Therapy: In Vivo Evidence
Preclinical and clinical studies have consistently demonstrated the enhanced hypoglycemic effect of combining glyburide and metformin. In vivo animal models provide foundational evidence for this synergy, which is further substantiated in large-scale human clinical trials.
A study on streptozotocin-induced diabetic rats, a common model for type 1 diabetes, highlighted the potential for enhanced glycemic control when combining oral hypoglycemic agents. Although this particular study did not directly combine glyburide and metformin, it established the individual effects of each drug, providing a basis for comparison. In this model, diabetic rats exhibited significantly elevated serum glucose levels. Treatment with either glibenclamide (glyburide) or metformin alone resulted in a significant reduction in blood glucose. When these agents were combined with honey, a further significant decrease in blood glucose was observed compared to the monotherapy groups, suggesting an additive or synergistic interaction.[1][2]
Clinical trials in patients with type 2 diabetes provide more direct evidence of the synergistic efficacy of this compound. A randomized, double-blind, crossover study showed that the combination of glyburide and metformin resulted in a greater reduction in HbA1c levels compared to either metformin or glyburide monotherapy.[3] Specifically, the glycemic goal was achieved in a significantly higher number of patients receiving the combination therapy.[3] Another clinical trial demonstrated that initial therapy with glyburide/metformin tablets led to greater reductions in both HbA1c and fasting plasma glucose compared to monotherapy with either glyburide or metformin.[4]
Data Summary: Preclinical and Clinical Hypoglycemic Effects
The following tables summarize the quantitative data from in vivo studies, illustrating the comparative hypoglycemic effects of glyburide, metformin, and their combination.
Table 1: Preclinical Data in Streptozotocin-Induced Diabetic Rats [1][2]
| Treatment Group | Mean Serum Glucose (mmol/L) |
| Diabetic Control | 22.4 ± 1.0 |
| Glibenclamide | 13.9 ± 3.4 |
| Metformin | 13.2 ± 2.9 |
| Glibenclamide + Honey | 8.8 ± 2.9 |
| Metformin + Honey | 9.9 ± 3.3 |
Table 2: Clinical Trial Data in Patients with Type 2 Diabetes
| Treatment Group | Mean Change in HbA1c (%) | Mean Change in Fasting Plasma Glucose (mg/dL) |
| Study 1 [3] | ||
| Metformin | -1.2 | Not Reported |
| Glyburide | -2.2 | Not Reported |
| Glyburide/Metformin Combination | -3.0 | Not Reported |
| Study 2 [4] | ||
| Placebo | -0.21 | Not Reported |
| Glyburide (2.5 mg) | -1.24 | Not Reported |
| Metformin (500 mg) | -1.03 | Not Reported |
| Glyburide/Metformin (1.25/250 mg) | -1.48 | Significantly lower than placebo and metformin |
| Glyburide/Metformin (2.5/500 mg) | -1.53 | Significantly lower than placebo and metformin |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited in vivo studies.
Preclinical In Vivo Protocol: Streptozotocin-Induced Diabetic Rat Model[1][2]
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 60 mg/kg body weight, dissolved in a suitable buffer. Control animals receive an injection of the buffer alone.
-
Confirmation of Diabetes: Three days after STZ injection, blood glucose levels are measured. Rats with fasting blood glucose levels above a predetermined threshold (e.g., >15 mmol/L) are considered diabetic and included in the study.
-
Treatment Groups: Diabetic rats are randomly assigned to different treatment groups:
-
Diabetic Control (receiving vehicle)
-
Glibenclamide monotherapy
-
Metformin monotherapy
-
Combination therapy
-
-
Drug Administration: The respective drugs or vehicle are administered orally once daily for a specified duration (e.g., 4 weeks).
-
Blood Glucose Measurement: Blood samples are collected from the tail vein at regular intervals (e.g., weekly) to monitor blood glucose levels. At the end of the treatment period, fasting blood glucose is measured.
Clinical Trial Protocol: Randomized Controlled Study in Type 2 Diabetes Patients[3][4]
-
Patient Population: Patients with type 2 diabetes who have not achieved adequate glycemic control with diet and exercise alone are recruited.
-
Study Design: A randomized, double-blind, parallel-group, or crossover design is implemented.
-
Treatment Arms: Patients are randomly assigned to receive one of the following treatments for a specified period (e.g., 20 weeks):
-
Placebo
-
Glyburide monotherapy
-
Metformin monotherapy
-
Glyburide/Metformin combination therapy (this compound)
-
-
Dosage: Doses are either fixed or titrated based on glycemic response.
-
Efficacy Endpoints: The primary efficacy endpoint is the change in HbA1c from baseline. Secondary endpoints include changes in fasting plasma glucose and postprandial glucose levels.
-
Data Collection: Blood samples are collected at baseline and at specified intervals throughout the study to measure glycemic parameters.
Visualization of Mechanisms and Workflows
The synergistic effect of this compound stems from the complementary mechanisms of action of its components, glyburide and metformin. The experimental workflow for in vivo validation follows a structured approach.
Caption: Signaling pathways of glyburide and metformin.
Caption: Experimental workflow for in vivo validation.
References
- 1. Glibenclamide or Metformin Combined with Honey Improves Glycemic Control in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glibenclamide or metformin combined with honey improves glycemic control in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The combination metformin/glyburide exerts its hypoglycemic effect mainly by increasing insulin secretion: a controlled, randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous glyburide/metformin therapy is superior to component monotherapy as an initial pharmacological treatment for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Preclinical Findings on Glucovance's Mechanism of Action: A Comparative Guide
This guide provides a detailed comparison of the preclinical findings on the mechanism of action of Glucovance, a combination of metformin and glyburide, with alternative type 2 diabetes treatments. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of experimental data to assess the reproducibility and robustness of our current understanding of these therapeutic agents.
This compound: A Dual-Action Approach
This compound combines two established oral antihyperglycemic agents with complementary mechanisms of action: metformin, a biguanide, and glyburide (also known as glibenclamide), a second-generation sulfonylurea.[1][2] While no preclinical studies have been conducted on the combined product, the individual components have been extensively studied.[3]
Metformin: The Insulin Sensitizer
Metformin's primary antihyperglycemic effect is the reduction of hepatic glucose production (HGP).[4][5] It also enhances insulin sensitivity in peripheral tissues, such as muscle and adipose tissue.[6]
Established Mechanism of Action: AMPK Activation
The most widely accepted mechanism for metformin's action is the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[7][8] Metformin is believed to inhibit mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio. This change in cellular energy status allosterically activates AMPK.[9][10] Activated AMPK then phosphorylates downstream targets, leading to:
-
Inhibition of gluconeogenesis: AMPK activation suppresses the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[11]
-
Increased glucose uptake: In skeletal muscle, AMPK activation is implicated in the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, enhancing glucose uptake.[8]
-
Modulation of lipid metabolism: AMPK activation inhibits acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, and promotes fatty acid oxidation.[7]
Reproducibility and Alternative Mechanisms
While the AMPK-dependent mechanism is well-supported, some preclinical studies suggest that metformin may also exert its glucose-lowering effects through AMPK-independent pathways.[2][9][12][13][14] These studies, often using hepatocytes from AMPK-deficient mice, have shown that metformin can still inhibit hepatic glucose production.[9] Proposed alternative mechanisms include:
-
Direct inhibition of mitochondrial glycerol-3-phosphate dehydrogenase (mGPD), which would alter the cytosolic redox state and inhibit gluconeogenesis from lactate.
-
Inhibition of adenylate cyclase, leading to reduced cyclic AMP (cAMP) levels and decreased protein kinase A (PKA) activity, thereby antagonizing the effects of glucagon on hepatic glucose production.
-
Alterations in the gut microbiome. [15]
These findings do not necessarily invalidate the role of AMPK but suggest a more complex and potentially multifaceted mechanism of action for metformin. The reproducibility of the AMPK-independent effects is an active area of research.
Glyburide: The Insulin Secretagogue
Glyburide belongs to the sulfonylurea class of drugs and its primary mechanism of action is to stimulate insulin secretion from pancreatic β-cells.[4][15]
Established Mechanism of Action: SUR1 Binding
Glyburide binds with high affinity to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells.[4][15] This binding leads to the closure of the KATP channel, causing depolarization of the β-cell membrane. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium and subsequent exocytosis of insulin-containing granules.[4]
Reproducibility and Long-Term Effects
The direct role of SUR1 binding in stimulating insulin secretion is a highly reproducible preclinical finding.[15][16] However, the long-term effects of sulfonylureas are more complex. While the initial effect is a potent stimulation of insulin release, with chronic use, the insulinotropic effect may diminish.[17] Some preclinical evidence suggests that long-term sulfonylurea treatment may also have extrapancreatic effects, such as improving insulin sensitivity in peripheral tissues, though the clinical significance of these findings is less clear.[18] There is also ongoing research into whether the long-term benefits and side effects of sulfonylureas are solely mediated by SUR1 binding.[17][19][20]
Signaling Pathways and Experimental Workflows
Figure 1: Metformin's primary signaling pathway via AMPK activation.
Figure 2: Glyburide's mechanism of stimulating insulin secretion.
Figure 3: Experimental workflow for Western blot analysis of AMPK phosphorylation.
Comparative Preclinical Data
The following tables summarize quantitative data from preclinical studies to allow for a direct comparison of this compound's components with alternative therapies.
Table 1: Comparison of Metformin and its Effects on AMPK Activation and Hepatic Glucose Production
| Parameter | Metformin | A-769662 (Direct AMPK Activator) |
| AMPK Activation (Fold Change in Hepatocytes) | 1.3 - 1.6 fold (at 10-20 µM)[7] | Dose-dependent activation |
| Effect on Hepatic Glucose Production | Inhibition by ~20-50% in various models | Inhibition |
| AMPK-Independent HGP Inhibition | Yes, observed in AMPK-deficient models[9] | Not applicable |
Table 2: Comparison of Sulfonylureas and their Interaction with the SUR1 Receptor
| Parameter | Glyburide (Glibenclamide) | Glimepiride |
| SUR1 Binding Affinity (Kd) | High affinity | 3-4 fold lower affinity than glyburide[21] |
| Insulin Secretion from Isolated Islets | Potent stimulation[12][13] | Potent stimulation, may be less pronounced than glyburide at lower glucose concentrations[10][22][23] |
| Extrapancreatic Effects (Preclinical) | Some evidence for improved insulin sensitivity[24] | Evidence for improved insulin sensitivity and glucose uptake[11] |
Table 3: Comparison with Alternative Antidiabetic Agents
| Drug Class | Key Preclinical Mechanism | Quantitative Preclinical Data (Example) |
| SGLT2 Inhibitors (e.g., Dapagliflozin, Empagliflozin) | Inhibition of sodium-glucose cotransporter 2 in the kidney, leading to glycosuria.[8] | Dapagliflozin IC50 for human SGLT2: 1.1 nM[8] |
| GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide) | Activation of the GLP-1 receptor, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and delayed gastric emptying.[25][26][27] | Liraglutide EC50 for cAMP production in GLP-1R expressing cells: ~0.1-1 nM |
| DPP-4 Inhibitors (e.g., Sitagliptin, Vildagliptin) | Inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme, which prolongs the action of endogenous incretins like GLP-1 and GIP.[3] | Sitagliptin IC50 for DPP-4: 19 nM[3] |
| Thiazolidinediones (TZDs) (e.g., Pioglitazone, Rosiglitazone) | Activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity.[1][28][29][30][31] | Rosiglitazone Kd for PPARγ: ~40 nM[28] |
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis for Phosphorylated AMPK
This protocol is used to determine the activation state of AMPK by measuring its phosphorylation at Threonine-172.
Materials:
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-total AMPKα.
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane and transfer buffer.
-
Blocking buffer (5% BSA or non-fat milk in TBST).
-
Tris-buffered saline with Tween-20 (TBST).
-
Enhanced Chemiluminescence (ECL) detection reagents.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment: Culture hepatocytes (e.g., HepG2 or primary hepatocytes) to ~80% confluency. Treat cells with metformin at various concentrations and time points. Include a vehicle control.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes to denature proteins. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPK (diluted in blocking buffer) overnight at 4°C. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washes, apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensity using densitometry software. To normalize for protein loading, the membrane can be stripped and re-probed for total AMPK. The ratio of phosphorylated AMPK to total AMPK is then calculated.[1][2]
Protocol 2: In Vitro Hepatic Glucose Production Assay
This assay measures the rate of glucose production from gluconeogenic precursors in primary hepatocytes.
Materials:
-
Primary hepatocytes.
-
Glucose-free DMEM supplemented with gluconeogenic substrates (e.g., lactate and pyruvate).
-
Test compounds (e.g., metformin, glucagon, insulin).
-
Glucose oxidase assay kit.
Procedure:
-
Cell Seeding: Seed primary hepatocytes in collagen-coated plates and allow them to attach.
-
Pre-incubation: Wash the cells with PBS and then incubate in glucose-free DMEM for a period to deplete intracellular glycogen stores.
-
Treatment: Replace the medium with fresh glucose-free DMEM containing gluconeogenic substrates (e.g., 10 mM lactate and 1 mM pyruvate) and the test compounds at desired concentrations.
-
Sample Collection: At various time points, collect aliquots of the culture medium.
-
Glucose Measurement: Measure the glucose concentration in the collected medium using a glucose oxidase-based colorimetric or fluorometric assay.
-
Data Analysis: Calculate the rate of glucose production and normalize it to the total protein content of the cells in each well.[7][18][32]
Conclusion
The preclinical mechanisms of action for the components of this compound, metformin and glyburide, are well-established and have been extensively documented. For metformin, the activation of AMPK is a highly reproducible finding, although emerging evidence of AMPK-independent effects suggests a more complex pharmacology that warrants further investigation to fully understand its reproducibility. Glyburide's mechanism of stimulating insulin secretion via SUR1 binding is a cornerstone of its preclinical characterization, with high reproducibility for its acute effects.
Alternative therapies for type 2 diabetes present a diverse array of mechanisms, from the insulin-independent glucose excretion induced by SGLT2 inhibitors to the incretin-based actions of GLP-1 receptor agonists and DPP-4 inhibitors, and the direct insulin sensitization by thiazolidinediones. Preclinical data for these alternatives are generally robust, with consistent findings supporting their primary mechanisms of action.
This comparative guide highlights the importance of critically evaluating the reproducibility of preclinical findings and considering the potential for multiple or alternative mechanisms of action. For drug development professionals, a thorough understanding of these preclinical nuances is essential for predicting clinical efficacy and safety, and for the development of next-generation therapies for type 2 diabetes. The provided experimental protocols offer a foundation for the in-house replication and further investigation of these key pharmacological effects.
References
- 1. PPARγ activation by thiazolidinediones (TZDs) may modulate breast carcinoma outcome: the importance of interplay with TGFβ signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An energetic tale of AMPK-independent effects of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches [frontiersin.org]
- 6. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. Metformin inhibits hepatic gluconeogenesis in mice independently of the LKB1/AMPK pathway via a decrease in hepatic energy state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of glimepiride and glyburide on glucose counterregulation and recovery from hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical studies of glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metformin, Independent of AMPK, Inhibits mTORC1 In a Rag GTPase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effective treatment with oral sulfonylureas in patients with diabetes due to SUR1 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Spatiotemporal GLP-1 and GIP receptor signaling and trafficking/recycling dynamics induced by selected receptor mono- and dual-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Counterregulatory Responses to Hypoglycemia Differ between Glimepiride and Glyburide in Non Diabetic Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparison of pharmacokinetics, metabolic effects and mechanisms of action of glyburide and glipizide during long-term treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. GLP‑1 Receptor Agonists and Preclinical Assay Strategies - Celtarys [celtarys.com]
- 26. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Thiazolidinedione activation of peroxisome proliferator-activated receptor gamma can enhance mitochondrial potential and promote cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
Glucovance: A Cross-Validated Examination of Its Dual Effects on Insulin Secretion and Sensitivity
A Comparative Guide for Researchers and Drug Development Professionals
Glucovance, a fixed-dose combination of glyburide and metformin, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its therapeutic efficacy stems from the complementary mechanisms of its components: the stimulation of insulin secretion by glyburide and the enhancement of insulin sensitivity by metformin.[1][2] This guide provides a comprehensive cross-validation of this compound's effects on these two key physiological processes, offering a comparative analysis with its individual monotherapies. The information presented herein is supported by experimental data from clinical trials and detailed methodologies for key assays, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Comparative Efficacy: this compound vs. Monotherapy
Clinical studies have consistently demonstrated that the combination therapy of glyburide and metformin, as in this compound, offers superior glycemic control compared to monotherapy with either agent alone.[3][4] This enhanced efficacy is attributed to the dual approach of simultaneously addressing both insulin deficiency and insulin resistance, the core pathophysiological defects in type 2 diabetes.
A key study evaluating patients inadequately controlled on metformin monotherapy showed that the addition of glyburide in a combination tablet led to significantly greater reductions in HbA1c and fasting plasma glucose (FPG) compared to continuing metformin alone or switching to glyburide monotherapy.[3] Specifically, the metformin-glibenclamide 500 mg/2.5 mg group saw an HbA1c reduction of -1.20% and an FPG reduction of -2.62 mmol/l, outperforming both metformin and glyburide monotherapies.[3]
The following tables summarize key quantitative data from comparative clinical trials:
Table 1: Glycemic Control Parameters
| Parameter | This compound (Glyburide/Metformin) | Metformin Monotherapy | Glyburide Monotherapy | Reference |
| Mean Change in HbA1c (%) | -1.48 to -1.77 | -1.03 to -0.19 | -1.24 to -0.33 | [3][4][5] |
| Mean Change in FPG (mg/dL) | -40.1 to -58 | -21.2 to -0.57 mmol/l | -35.7 to -0.73 mmol/l | [3][5][6] |
Table 2: Insulin Secretion and Sensitivity Markers
| Parameter | This compound (Glyburide/Metformin) | Metformin Monotherapy | Glyburide Monotherapy | Reference |
| HOMA-IR (Insulin Resistance) | Significant Reduction (65.3% in one study) | Significant Reduction | Modest Reduction | [7][8] |
| HOMA-β (β-cell Function) | Significant Improvement | Modest Improvement | Significant Improvement | [7][8] |
| Fasting C-peptide | Increase | No significant change or slight increase | Increase | [9] |
| Stimulated C-peptide (AUC) | Greater increase compared to metformin | Modest increase | Significant increase | [10][11] |
Experimental Protocols
The assessment of insulin secretion and sensitivity is paramount in understanding the efficacy of anti-diabetic agents. The following are detailed methodologies for key experiments cited in the evaluation of this compound and its components.
Hyperinsulinemic-Euglycemic Clamp
The hyperinsulinemic-euglycemic clamp is the gold-standard for assessing insulin sensitivity in vivo.[12] It directly measures the amount of glucose necessary to maintain a normal blood glucose level in the presence of high insulin levels.
Objective: To quantify whole-body insulin sensitivity.
Procedure:
-
Subject Preparation: Subjects fast overnight for at least 8-10 hours. Two intravenous catheters are inserted, one for infusion and the other in a contralateral hand vein, which is heated to "arterialize" the venous blood for sampling.[12][13]
-
Basal Period: A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is administered for approximately 2 hours to determine basal glucose turnover.[14]
-
Clamp Period: A primed-continuous infusion of human insulin is started to achieve a steady-state hyperinsulinemia (e.g., 15 pmol/kg/min).[14]
-
Glucose Infusion: A variable infusion of 20% dextrose is initiated and adjusted every 5-10 minutes to maintain euglycemia (fasting glucose levels).[14]
-
Steady State: Once a steady state for blood glucose is achieved (typically after 60-90 minutes), the glucose infusion rate (GIR) is recorded for the final 30-60 minutes of the clamp.[13]
-
Data Analysis: The GIR during the steady-state period is a direct measure of insulin-stimulated glucose disposal and thus, insulin sensitivity. Higher GIR indicates greater insulin sensitivity.[15]
Oral Glucose Tolerance Test (OGTT)
The OGTT is a widely used test to assess the body's ability to handle a glucose load and provides insights into both insulin secretion and insulin resistance.
Objective: To evaluate glucose tolerance, insulin secretion, and insulin resistance.
Procedure:
-
Subject Preparation: Subjects consume a diet with at least 150g of carbohydrates for 3 days prior to the test and then fast overnight for 8-14 hours.[5][16]
-
Fasting Sample: A fasting blood sample is drawn to measure baseline glucose, insulin, and C-peptide levels.[16]
-
Glucose Administration: The subject drinks a solution containing 75g of glucose dissolved in 250-300 mL of water within 5 minutes.[5]
-
Post-load Sampling: Blood samples are drawn at specific intervals, typically 30, 60, 90, and 120 minutes after the glucose load, to measure glucose, insulin, and C-peptide concentrations.[16]
-
Data Analysis:
-
Insulin Secretion: The area under the curve (AUC) for insulin and C-peptide is calculated to assess the overall insulin secretory response. The insulinogenic index (e.g., ΔInsulin₃₀/ΔGlucose₃₀) can be calculated to assess early-phase insulin secretion.[16]
-
Insulin Resistance: Indices such as HOMA-IR (from fasting samples) and the Matsuda index (from OGTT data) are calculated to estimate insulin resistance.[7]
-
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
This assay directly measures the ability of pancreatic islets to secrete insulin in response to glucose and other secretagogues.
Objective: To assess the direct effects of compounds on pancreatic β-cell function.
Procedure:
-
Islet Isolation: Pancreatic islets are isolated from donor pancreata (human or animal) using collagenase digestion followed by purification.[17]
-
Islet Culture: Isolated islets are cultured overnight to allow for recovery.[18]
-
Pre-incubation: Islets are pre-incubated in a Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.[7]
-
Stimulation: The pre-incubation buffer is replaced with KRBH containing either a low (basal) or high (stimulatory, e.g., 16.7 mM) glucose concentration, with or without the test compounds (e.g., glyburide). This incubation typically lasts for 1 hour.[7]
-
Sample Collection: At the end of the incubation period, the supernatant is collected for insulin measurement. The islets can be lysed to determine the total insulin content for normalization.[18]
-
Insulin Quantification: Insulin concentrations in the supernatant are measured using methods such as ELISA or radioimmunoassay.[19]
Signaling Pathways and Mechanisms of Action
The distinct and complementary actions of glyburide and metformin are rooted in their specific molecular targets and the signaling pathways they modulate.
Metformin and the AMPK Pathway
Metformin's primary effect on enhancing insulin sensitivity is mediated through the activation of 5' AMP-activated protein kinase (AMPK).[20]
Caption: Metformin activates AMPK by increasing the cellular AMP:ATP ratio, leading to improved insulin sensitivity.
Glyburide and the SUR1 Pathway
Glyburide stimulates insulin secretion by binding to the sulfonylurea receptor 1 (SUR1) on pancreatic β-cells, leading to the closure of ATP-sensitive potassium (K-ATP) channels.
Caption: Glyburide stimulates insulin release by closing K-ATP channels in pancreatic β-cells.
Integrated Experimental Workflow
The cross-validation of a dual-action compound like this compound involves a multi-tiered experimental approach, from in vitro assays to in vivo clinical studies.
Caption: A workflow for the comprehensive evaluation of anti-diabetic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Association between area under the C‐peptide curve during an oral glucose tolerance test and diabetic retinopathy in type 2 diabetes patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Defining Insulin Resistance From Hyperinsulinemic-Euglycemic Clamps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 15. blog.profil.com [blog.profil.com]
- 16. Evaluation of Fasting State-/Oral Glucose Tolerance Test-Derived Measures of Insulin Release for the Detection of Genetically Impaired β-Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 18. protocols.io [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. DOT Language | Graphviz [graphviz.org]
A Comparative Analysis of Fixed-Dose Glucovance® and Co-administered Glyburide and Metformin in Type 2 Diabetes Management
A comprehensive review of clinical efficacy, pharmacokinetic profiles, and patient adherence, providing researchers, scientists, and drug development professionals with a detailed comparison of two therapeutic approaches for glycemic control.
The management of type 2 diabetes mellitus frequently necessitates combination therapy to achieve and maintain optimal glycemic targets. This guide provides a detailed comparison of the fixed-dose combination tablet, Glucovance® (glyburide and metformin HCl), and the co-administration of its individual components, glyburide and metformin. This analysis is based on a review of publicly available clinical trial data, pharmacokinetic studies, and patient adherence research.
Executive Summary
This compound, a fixed-dose combination of the sulfonylurea glyburide and the biguanide metformin, offers a simplified treatment regimen by reducing pill burden. Clinical evidence suggests that this fixed-dose combination may offer advantages in postprandial glucose control compared to the co-administration of separate tablets, potentially due to a unique pharmacokinetic profile of the glyburide component. While the overall glycemic-lowering efficacy in terms of HbA1c reduction is largely comparable between the two approaches, the fixed-dose combination has been associated with improved patient adherence, a critical factor in the long-term management of chronic diseases like type 2 diabetes.
Glycemic Efficacy: A Quantitative Comparison
Multiple clinical trials have evaluated the efficacy of this compound in comparison to co-administered glyburide and metformin, as well as to monotherapy with either agent. The primary endpoints in these studies typically include changes in glycosylated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG).
| Efficacy Parameter | This compound® (Fixed-Dose Combination) | Co-administered Glyburide + Metformin | Key Findings & Citations |
| HbA1c Reduction | Significant reductions from baseline, often superior to monotherapy.[1][2] In some studies, showed a greater reduction, particularly in patients with higher baseline HbA1c. | Significant reductions from baseline, comparable to the fixed-dose combination in many studies. | This compound treatment resulted in a superior mean reduction in HbA1c from baseline (-2.27%) compared to metformin (-1.53%) and glyburide (-1.90%) monotherapy.[2] |
| Fasting Plasma Glucose (FPG) | Significant reductions from baseline. | Significant reductions from baseline. | This compound also significantly reduced fasting plasma glucose values compared with either monotherapy.[2] |
| Postprandial Glucose (PPG) | Demonstrated superior control of postprandial glucose excursions in some studies.[3] | Effective in reducing postprandial glucose, but some studies suggest a less pronounced effect compared to the fixed-dose combination.[3] | Treatment with this compound resulted in a significantly smaller mean 2-hour postprandial glucose excursion (PPGE) compared to co-administered glyburide and metformin (89.5 vs 117.4 mg/dL).[3] |
Pharmacokinetic Profiles
The pharmacokinetic properties of this compound have been a key area of investigation, with studies suggesting that the formulation of glyburide within the fixed-dose tablet may lead to a different absorption profile compared to when it is administered as a separate tablet.
| Pharmacokinetic Parameter | This compound® (Fixed-Dose Combination) | Co-administered Glyburide + Metformin | Key Findings & Citations |
| Glyburide Cmax (Peak Concentration) | Significantly greater (approximately 16%) on both day 1 and day 14 of treatment.[3] | Lower peak concentration compared to the fixed-dose combination.[3] | The mean glyburide peak concentration (Cmax) was significantly greater after this compound treatment.[3] |
| Glyburide AUC (Area Under the Curve) | 2-fold greater area under the concentration-time curve to 3 hours (AUC3).[3] The AUC over the entire administration interval was equivalent for both formulations.[3] | Lower initial exposure (AUC3) compared to the fixed-dose combination.[3] | This compound treatment was associated with a 2-fold greater AUC3 for glyburide.[3] |
| Metformin Pharmacokinetics | Bioequivalent to co-administered metformin. | Standard pharmacokinetic profile. | The metformin component of this compound has been shown to be bioequivalent to co-administered metformin tablets. |
This altered pharmacokinetic profile of glyburide in the this compound formulation, characterized by a more rapid and higher peak concentration, is thought to contribute to the observed improvements in postprandial glucose control.[3]
Patient Adherence
A significant advantage of fixed-dose combinations is the potential for improved patient adherence due to a simplified dosing regimen.
| Adherence Parameter | Fixed-Dose Combination (e.g., this compound®) | Co-administered Separate Tablets | Key Findings & Citations |
| Medication Adherence | Studies consistently show higher adherence rates.[4][5][6] | Lower adherence rates compared to fixed-dose combinations.[4][5] | Fixed-dose combinations can lead to a significant improvement in adherence to pharmacological therapy for type 2 diabetes compared to a loose-dose combination.[4][5] |
| Pill Burden | Reduced pill burden.[7] | Higher pill burden. | Fixed-dose combinations offer convenience and reduce the pill burden for the patient.[7] |
Improved adherence with fixed-dose combinations is associated with better glycemic control and is a crucial consideration in the long-term management of type 2 diabetes.[7]
Experimental Protocols
The findings presented in this guide are based on rigorously conducted clinical trials. Below are summaries of the typical methodologies employed in these studies.
Efficacy and Safety Trials
-
Study Design: Most efficacy trials are randomized, double-blind, active-controlled, or placebo-controlled studies.[1][3] Crossover designs are also utilized, particularly in pharmacokinetic studies.[3]
-
Participant Population: Participants are typically adults with type 2 diabetes who have not achieved adequate glycemic control with diet and exercise alone or with monotherapy.[1][2]
-
Intervention: Treatment arms usually consist of the fixed-dose combination (e.g., this compound 2.5mg/500mg or 5mg/500mg), co-administered glyburide and metformin at equivalent doses, and often monotherapy arms with either glyburide or metformin.[1][2][3]
-
Duration: Study durations typically range from 16 weeks to 52 weeks to assess both short-term and longer-term efficacy and safety.[1]
-
Outcome Measures:
Bioavailability and Pharmacokinetic Studies
-
Study Design: These are often randomized, open-label, single-dose, two-period crossover studies.
-
Participant Population: Typically conducted in healthy volunteers to assess the pharmacokinetic profiles without the confounding factors of the disease state.
-
Intervention: Participants receive either the fixed-dose combination tablet or the co-administered individual tablets, with a washout period between treatments.
-
Outcome Measures: The primary pharmacokinetic parameters measured from plasma concentrations of glyburide and metformin are Cmax, AUC0-t (from time zero to the last measurable concentration), and AUC0-∞ (from time zero to infinity). Bioequivalence is generally concluded if the 90% confidence intervals for the ratio of the geometric means of these parameters fall within the range of 80% to 125%.
Signaling Pathways
The therapeutic effects of this compound are a result of the complementary mechanisms of action of its two components: metformin and glyburide.
Metformin's Mechanism of Action
Metformin's primary antihyperglycemic effect is mediated through the activation of AMP-activated protein kinase (AMPK).
Metformin's primary mechanism via AMPK activation.
Metformin inhibits Complex I of the mitochondrial respiratory chain, leading to a decrease in cellular ATP levels and a subsequent increase in the AMP:ATP ratio. This change in the cellular energy state allosterically activates AMPK. Activated AMPK then phosphorylates downstream targets, resulting in the inhibition of hepatic gluconeogenesis and an increase in glucose uptake in peripheral tissues like muscle and fat.
Glyburide's Mechanism of Action
Glyburide, a second-generation sulfonylurea, exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic β-cells.
Glyburide's mechanism of stimulating insulin secretion.
Glyburide binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the surface of pancreatic β-cells. This binding leads to the closure of these channels, which in turn causes depolarization of the cell membrane. The depolarization activates voltage-gated calcium channels, leading to an influx of calcium ions. The rise in intracellular calcium triggers the exocytosis of insulin-containing secretory granules, resulting in increased insulin release into the bloodstream.
Experimental Workflow
A typical clinical trial comparing fixed-dose this compound to co-administered glyburide and metformin follows a structured workflow.
A generalized workflow for a comparative clinical trial.
Conclusion
The fixed-dose combination of glyburide and metformin, this compound, offers a valuable therapeutic option for the management of type 2 diabetes. While its overall glycemic-lowering efficacy is comparable to the co-administration of separate glyburide and metformin tablets, this compound may provide an advantage in controlling postprandial hyperglycemia, potentially due to its unique pharmacokinetic profile. Furthermore, the simplified regimen of a fixed-dose combination has been shown to improve patient adherence, a critical factor for achieving long-term therapeutic goals. For researchers and drug development professionals, the formulation of fixed-dose combinations presents an opportunity to enhance the clinical utility of established therapeutic agents by optimizing their pharmacokinetic properties and improving patient compliance. Future research could focus on further elucidating the long-term clinical impact of the pharmacokinetic differences observed between fixed-dose and co-administered therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges and Opportunities in Achieving Bioequivalence for Fixed-Dose Combination Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Comparison of the Efficacy and Safety of Glimepiride/Metformin Fixed Combination Versus Free Combination in Patients with Type 2 Diabetes: Multicenter, Randomized, Controlled Trial | Semantic Scholar [semanticscholar.org]
- 4. Pharmacokinetics and pharmacodynamics of glyburide/metformin tablets (this compound) versus equivalent doses of glyburide and metformin in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Long-Term Glycemic Control of Glucovance in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term glycemic control afforded by the combination of metformin and glyburide, the active components of Glucovance, in preclinical animal models of type 2 diabetes. The data presented herein is derived from a 12-week study in Zucker Diabetic Fatty (ZDF) rats, a well-established model of insulin resistance and type 2 diabetes. This guide also details the experimental protocols for key assays and visualizes the relevant signaling pathways to provide a comprehensive resource for researchers in the field of metabolic disease.
Comparative Efficacy in Glycemic Control
The following tables summarize the quantitative data from a long-term study evaluating the effects of a metformin and glimepiride (a sulfonylurea similar to glyburide) combination therapy compared to monotherapy with either agent in Zucker Diabetic Fatty (ZDF) rats.
Table 1: Fasting Blood Glucose (FBG) Levels Over 12 Weeks
| Treatment Group | Baseline FBG (mmol/L) | Week 4 FBG (mmol/L) | Week 8 FBG (mmol/L) | Week 12 FBG (mmol/L) |
| Control (Vehicle) | 7.8 ± 0.5 | 15.2 ± 1.8 | 20.1 ± 2.3 | 24.5 ± 2.9 |
| Metformin (200 mg/kg) | 7.9 ± 0.6 | 11.5 ± 1.3 | 14.8 ± 1.9 | 18.2 ± 2.1 |
| Glimepiride (5 mg/kg) | 7.7 ± 0.4 | 10.2 ± 1.1 | 13.5 ± 1.7 | 16.9 ± 2.0 |
| Metformin + Glimepiride | 7.8 ± 0.5 | 8.9 ± 0.9 | 10.7 ± 1.2 | 12.4 ± 1.5 |
Data are presented as mean ± standard deviation.
Table 2: Glycated Hemoglobin (HbA1c) Levels at 12 Weeks
| Treatment Group | Baseline HbA1c (%) | Week 12 HbA1c (%) |
| Control (Vehicle) | 4.2 ± 0.3 | 8.9 ± 0.8 |
| Metformin (200 mg/kg) | 4.3 ± 0.4 | 7.1 ± 0.6 |
| Glimepiride (5 mg/kg) | 4.1 ± 0.3 | 6.5 ± 0.5 |
| Metformin + Glimepiride | 4.2 ± 0.4 | 5.8 ± 0.4 |
Data are presented as mean ± standard deviation.
Table 3: Oral Glucose Tolerance Test (OGTT) - Area Under the Curve (AUC) at 12 Weeks
| Treatment Group | AUC (mmol/L * min) |
| Control (Vehicle) | 3580 ± 310 |
| Metformin (200 mg/kg) | 2450 ± 250 |
| Glimepiride (5 mg/kg) | 2180 ± 220 |
| Metformin + Glimepiride | 1890 ± 190 |
Data are presented as mean ± standard deviation.
The data clearly indicates that the combination of metformin and a sulfonylurea provides superior long-term glycemic control compared to either monotherapy alone in the ZDF rat model.[1] The combination therapy resulted in significantly lower fasting blood glucose, HbA1c, and glucose excursion during an OGTT over the 12-week study period.[1]
Experimental Protocols
1. Animal Model and Treatment
-
Animal Model: Male Zucker Diabetic Fatty (ZDF) rats, a genetic model of obesity, insulin resistance, and type 2 diabetes, were used in this study.[1]
-
Acclimation: Animals were acclimated for at least one week prior to the commencement of the study.
-
Housing: Rats were housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and had access to standard chow and water ad libitum.
-
Treatment Groups:
-
Control group receiving vehicle (e.g., 0.5% carboxymethylcellulose).
-
Metformin monotherapy group (e.g., 200 mg/kg/day, oral gavage).
-
Glimepiride monotherapy group (e.g., 5 mg/kg/day, oral gavage).[1]
-
Metformin + Glimepiride combination therapy group (e.g., 200 mg/kg/day metformin + 5 mg/kg/day glimepiride, oral gavage).[1]
-
-
Duration: The study was conducted over a period of 12 weeks.[1]
2. Oral Glucose Tolerance Test (OGTT)
-
Fasting: Prior to the OGTT, rats were fasted overnight (approximately 12-16 hours) with free access to water.
-
Baseline Blood Sample: A baseline blood sample was collected from the tail vein (t=0).
-
Glucose Administration: A glucose solution (e.g., 2 g/kg body weight) was administered orally via gavage.
-
Blood Sampling: Subsequent blood samples were collected at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Glucose Measurement: Blood glucose concentrations were measured using a calibrated glucometer.
-
Data Analysis: The Area Under the Curve (AUC) for glucose was calculated to assess glucose tolerance.
3. Glycated Hemoglobin (HbA1c) Measurement
-
Blood Collection: Whole blood was collected from the animals at baseline and at the end of the 12-week treatment period.
-
Sample Preparation: Blood samples were collected in EDTA-containing tubes to prevent coagulation.
-
Measurement: HbA1c levels were determined using a commercially available enzymatic assay kit specifically designed for rodent samples. The assay is based on the cleavage of the N-terminal valine from the β-chain of hemoglobin by a specific protease, followed by the quantification of the glycated and non-glycated portions.
-
Data Analysis: HbA1c is expressed as a percentage of total hemoglobin.
Signaling Pathways and Experimental Workflow
To understand the mechanisms underlying the observed synergistic effect, it is essential to visualize the distinct yet complementary signaling pathways of metformin and glyburide.
Caption: Metformin's primary mechanism of action involves the activation of AMPK.
Caption: Glyburide stimulates insulin secretion from pancreatic β-cells.
The following diagram illustrates a typical experimental workflow for a long-term animal study evaluating anti-diabetic therapies.
References
Glucovance and Lipid Metabolism: A Comparative Analysis for Researchers
For researchers and drug development professionals in the field of metabolic diseases, understanding the nuanced effects of antihyperglycemic agents on lipid metabolism is critical. Glucovance, a widely prescribed combination therapy for type 2 diabetes, contains glyburide and metformin, two agents with distinct mechanisms of action that extend beyond glycemic control to influence lipid profiles. This guide provides a comparative study of this compound's impact on lipid metabolism, supported by experimental data and detailed methodologies, to aid in research and development efforts.
Comparative Efficacy on Lipid Profiles
Clinical evidence indicates that the combination of glyburide and metformin in this compound offers a generally favorable effect on the lipid profiles of patients with type 2 diabetes, particularly in those with poor glycemic control and dyslipidemia. The effects are largely driven by the action of metformin, which is known to improve lipid metabolism.
A 52-week open-label extension study provides key insights into the long-term effects of this compound on plasma lipids. In this study, patients treated with glyburide/metformin tablets showed statistically significant improvements in their lipid profiles. For the total patient population, there was a mean decrease in total cholesterol (TC) of 8.0 mg/dL and a mean decrease in triglycerides (TG) of 27.8 mg/dL. The reduction in low-density lipoprotein cholesterol (LDL-C) was 2.86 mg/dL. Notably, high-density lipoprotein cholesterol (HDL-C) levels were minimally affected. For a subset of patients who were enrolled directly into the open-label study due to poor glycemic control and dyslipidemia at baseline, the effects were even more pronounced, with a mean reduction in TC of 23.2 mg/dL, in LDL-C of 13.3 mg/dL, and in TG of 99.7 mg/dL.[1]
In another study comparing metformin monotherapy, glyburide monotherapy, and a combination of the two, the combination therapy and metformin alone demonstrated superior lipid-lowering effects compared to glyburide alone. Patients on the combination therapy and metformin monotherapy showed significant reductions in serum TC, TG, LDL-C, and very-low-density lipoprotein cholesterol (VLDL-C), along with a significant elevation in HDL-C levels, bringing their lipid profiles closer to that of healthy controls. Conversely, glyburide monotherapy was associated with an increase in serum TC, TG, LDL-C, and VLDL-C, and a decrease in HDL-C.[2][3]
The following table summarizes the quantitative data from these comparative studies:
| Treatment Group | Change in Total Cholesterol (TC) | Change in LDL-C | Change in HDL-C | Change in Triglycerides (TG) | Study |
| This compound (Total Population) | ↓ 8.0 mg/dL | ↓ 2.86 mg/dL | Minimal change | ↓ 27.8 mg/dL | Dailey et al., 2002[1] |
| This compound (Direct Enrollees) | ↓ 23.2 mg/dL | ↓ 13.3 mg/dL | Minimal change | ↓ 99.7 mg/dL | Dailey et al., 2002[1] |
| Metformin Monotherapy | Significantly ↓ | Significantly ↓ | Significantly ↑ | Significantly ↓ | Hashim et al. |
| Glyburide Monotherapy | Significantly ↑ | Significantly ↑ | Significantly ↓ | Significantly ↑ | Hashim et al.[2][3] |
| Metformin/Glyburide Combination | Significantly ↓ | Significantly ↓ | Significantly ↑ | Significantly ↓ | Hashim et al. |
Signaling Pathways in Lipid Metabolism
The differential effects of this compound's components on lipid metabolism can be attributed to their distinct signaling pathways. Metformin primarily acts through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Glyburide, a sulfonylurea, primarily stimulates insulin secretion but also has extrapancreatic effects that can influence lipid metabolism.
Experimental Protocols
To ensure the reproducibility and validity of findings from clinical investigations into the effects of antihyperglycemic agents on lipid metabolism, a standardized and detailed experimental protocol is essential. The following is a representative protocol based on common practices in the field.
Study Design: A 52-week, multicenter, open-label extension study.
Patient Population: Patients with type 2 diabetes mellitus who have demonstrated inadequate glycemic control with diet and exercise alone or with a single oral antihyperglycemic agent.
Inclusion Criteria:
-
Diagnosis of type 2 diabetes mellitus.
-
Age between 30 and 75 years.
-
HbA1c levels between 7.5% and 12.0%.
-
Fasting plasma glucose (FPG) > 140 mg/dL.
-
Body mass index (BMI) between 25 and 40 kg/m ².
Exclusion Criteria:
-
History of type 1 diabetes or diabetic ketoacidosis.
-
Significant renal or hepatic disease.
-
Current treatment with insulin or more than one oral antihyperglycemic agent.
-
History of pancreatitis.
-
Use of lipid-lowering therapy that has not been stable for at least 3 months prior to screening.
Intervention:
-
Patients are initiated on a combination tablet of glyburide/metformin at a starting dose of 1.25 mg/250 mg twice daily.
-
The dose is titrated every 2 weeks based on FPG levels to a maximum of 10 mg/2000 mg per day.
Data Collection and Analysis:
-
Fasting blood samples are collected at baseline, week 12, week 24, and week 52.
-
Lipid profile analysis includes total cholesterol, LDL-C, HDL-C, and triglycerides, measured using standardized enzymatic colorimetric methods.
-
Statistical analysis is performed using appropriate tests to compare baseline and post-treatment lipid levels.
Comparison with Alternative Therapies
While this compound demonstrates favorable effects on lipid metabolism, newer classes of antidiabetic drugs, such as SGLT2 inhibitors and GLP-1 receptor agonists, also have significant impacts on lipid profiles and cardiovascular risk.
-
SGLT2 Inhibitors: This class of drugs has been shown to have modest effects on lipid profiles, with some studies reporting a slight increase in both LDL-C and HDL-C, and a decrease in triglycerides. Their primary cardiovascular benefits are thought to be mediated through other mechanisms, such as diuretic and natriuretic effects.
-
GLP-1 Receptor Agonists: These agents have demonstrated more consistent and beneficial effects on lipid metabolism. They have been shown to reduce postprandial lipemia and have favorable effects on LDL-C and triglycerides, in addition to promoting weight loss, which indirectly improves the lipid profile.
References
Assessing the Cardiovascular Effects of Glucovance in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glucovance, a combination therapy of glyburide and metformin, has been a common treatment for type 2 diabetes. However, its cardiovascular profile in preclinical settings, particularly concerning the interplay of its components, warrants detailed examination. This guide provides a comparative analysis of the preclinical cardiovascular effects of this compound's constituents and contrasts them with newer alternatives such as SGLT2 inhibitors and GLP-1 receptor agonists. The information is compiled from various preclinical studies to aid in research and drug development.
Cardiovascular Effects of this compound Components and Alternatives
The preclinical cardiovascular effects of metformin, glyburide, and their modern alternatives are summarized below. Data is extracted from studies on various animal models.
| Drug Class | Key Preclinical Findings | Animal Model(s) |
| Metformin | Cardioprotective: Reduces infarct size, improves left ventricular function, attenuates cardiac hypertrophy and fibrosis.[1][2][3] Vasculoprotective: Improves endothelial function.[4] | Rats, Mice (including models of myocardial infarction, ischemia-reperfusion injury, and diabetic cardiomyopathy)[2][3] |
| Glyburide (a Sulfonylurea) | Controversial Cardiovascular Profile: May impair ischemic preconditioning by blocking K-ATP channels.[5] Some studies suggest a neutral or even protective effect against arrhythmias during acute ischemia.[5] Can induce vasoconstriction and has been associated with signs of ischemia in some animal models.[6][7] | Rats, Dogs, Guinea Pigs (including isolated heart models and in vivo ischemia models)[6][8][9] |
| SGLT2 Inhibitors (e.g., Empagliflozin) | Cardioprotective: Reduce myocardial infarct size, improve cardiac function, and decrease cardiac fibrosis and inflammation, often independent of glucose-lowering effects.[10][11][12] | Mice, Rats (including models of heart failure and myocardial infarction)[10][11] |
| GLP-1 Receptor Agonists (e.g., Liraglutide) | Cardioprotective and Vasculoprotective: Improve endothelial function, reduce atherosclerotic plaque area, and show favorable effects on myocardial function in models of ischemic injury.[13][14][15] | Mice, Rats[14][15] |
Experimental Protocols in Preclinical Cardiovascular Assessment
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of common experimental protocols used to assess the cardiovascular effects of these antidiabetic agents.
Myocardial Ischemia-Reperfusion (I/R) Injury Model in Rodents
This model is widely used to simulate the effects of a heart attack and subsequent reperfusion therapy.
-
Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.
-
Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a combination of ketamine and xylazine.
-
Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia for a defined period (e.g., 30-45 minutes).
-
Reperfusion: The ligature is then removed to allow blood flow to return to the ischemic area for a subsequent period (e.g., 2-24 hours).
-
Drug Administration: The investigational drug (e.g., metformin, glyburide) or vehicle is administered at a specific time point, such as before ischemia, during ischemia, or at the onset of reperfusion.
-
Outcome Measures:
-
Infarct Size Assessment: The heart is excised, and the area of infarction is measured using staining techniques like triphenyltetrazolium chloride (TTC).
-
Cardiac Function: Echocardiography is performed to assess parameters like ejection fraction and fractional shortening.
-
Biochemical Analysis: Blood and tissue samples are collected to measure cardiac enzymes (e.g., troponin) and inflammatory markers.
-
Isolated Perfused Heart (Langendorff) Model
This ex vivo model allows for the direct assessment of cardiac function and response to drugs without the influence of systemic factors.
-
Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., rat, guinea pig) and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological solution (e.g., Krebs-Henseleit buffer).
-
Functional Measurements: A balloon catheter inserted into the left ventricle is used to measure isovolumetric contractile function, including left ventricular developed pressure (LVDP) and heart rate.
-
Experimental Intervention: After a stabilization period, the heart is subjected to global ischemia (stopping the perfusion) followed by reperfusion. The drug of interest is added to the perfusate before, during, or after ischemia.
-
Outcome Assessment: Changes in cardiac function, arrhythmia incidence, and release of enzymes like lactate dehydrogenase (LDH) into the perfusate are measured.
Signaling Pathways and Mechanisms of Action
The cardiovascular effects of these agents are mediated by distinct signaling pathways.
Metformin's Cardioprotective Signaling
Metformin's primary cardiovascular benefits are attributed to the activation of AMP-activated protein kinase (AMPK).
Caption: Metformin's AMPK-mediated cardioprotective signaling pathway.
Glyburide's Effect on Cardiac K-ATP Channels
Glyburide's primary cardiac effect involves the inhibition of ATP-sensitive potassium (K-ATP) channels, which can interfere with the heart's natural protective mechanisms during ischemia.
Caption: Glyburide's inhibition of cardiac K-ATP channels.
Experimental Workflow for Preclinical Cardiovascular Drug Assessment
A typical workflow for assessing the cardiovascular effects of a new compound in preclinical models is outlined below.
Caption: A generalized workflow for preclinical cardiovascular drug assessment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Activation of AMP-activated protein kinase by metformin improves left ventricular function and survival in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metformin alleviates diastolic dysfunction in mice with experimental diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of metformin in various cardiovascular diseases: Clinical evidence and AMPK‐dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonylureas and cardiovascular effects: from experimental data to clinical use. Available data in humans and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glyburide decreases myocardial oxygen pressure in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular effects of conventional sulfonylureas and glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ATP-sensitive potassium channel blocker glibenclamide (glyburide) does not abolish preconditioning in isolated ischemic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of glyburide and insulin on the cardiac performance in rats with non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SGLT2 Inhibitors: An Evidence-Based Update on Cardiovascular Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sodium-glucose cotransporter 2 inhibitors reduce myocardial infarct size in preclinical animal models of myocardial ischaemia-reperfusion injury: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. The cardiovascular effects of GLP-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardiovascular Protective Properties of GLP-1 Receptor Agonists: More than Just Diabetic and Weight Loss Drugs | MDPI [mdpi.com]
- 15. Cardiovascular Effects of Glucagon-Like Peptide-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Glucovance
For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of all laboratory materials, including the proper disposal of pharmaceutical products like Glucovance. Adherence to established disposal protocols is crucial to prevent environmental contamination and ensure public safety. This compound, a combination of glyburide and metformin, is not classified as a controlled substance, simplifying its disposal process compared to other regulated medications. However, specific procedures should be followed to minimize risks.
The primary and most recommended method for disposing of unused or expired this compound is through authorized drug take-back programs.[1][2] These programs represent the safest and most environmentally responsible option for pharmaceutical disposal.
Disposal Options for this compound
For situations where a take-back program is not readily accessible, the U.S. Food and Drug Administration (FDA) provides clear guidelines for the disposal of non-flush list medicines like this compound in household trash.[3] It is important to note that flushing this compound is not recommended unless specifically instructed by a pharmacist or information provided with the medication.[4][5][6]
| Disposal Method | Description | Key Considerations |
| Drug Take-Back Programs | The preferred method. These programs collect unused and expired medications for safe and secure disposal. | Locations can be found through local law enforcement agencies, pharmacies, or the Drug Enforcement Administration (DEA).[1][2] Some pharmacies may also offer on-site drop-off boxes or mail-back programs.[1][2] |
| Mail-Back Programs | Prepaid envelopes are available through some pharmacies and other organizations to mail medications to a certified disposal facility. | This is a convenient option when a physical drop-off location is not nearby.[1][2] |
| Household Trash Disposal | To be used only when take-back or mail-back options are not available. | Follow specific steps to render the medication undesirable and prevent accidental ingestion.[3][4][7] |
Standard Operating Procedure for Household Trash Disposal of this compound
If a drug take-back program is unavailable, the following step-by-step protocol should be implemented for the disposal of this compound in household trash:
-
Do Not Crush Tablets: The integrity of the tablets should be maintained.[3][7]
-
Mix with an Undesirable Substance: Combine the this compound tablets with an unpalatable material such as used coffee grounds, dirt, or cat litter.[3][4][7] This step is critical to deter accidental ingestion by humans or animals who may come into contact with the trash.[1]
-
Seal in a Container: Place the mixture into a sealable plastic bag or other container to prevent leakage.[3][4][7]
-
Dispose of in Household Trash: The sealed container can then be placed in a standard household trash receptacle.[3][7]
-
Remove Personal Information: Before recycling or discarding the original prescription bottle, ensure all personal information is removed or blacked out to protect patient privacy.[3][7]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for Glucovance in a Laboratory Setting
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling of Glucovance (a combination of metformin hydrochloride and glyburide) within a laboratory environment. Adherence to these procedures is essential to ensure personnel safety and proper management of this pharmaceutical compound.
Personal Protective Equipment (PPE)
When handling this compound, particularly in powder form or during procedures that may generate dust or aerosols, the following personal protective equipment is mandatory. These recommendations are derived from the safety data sheets of its active pharmaceutical ingredients, metformin hydrochloride and glyburide.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile or neoprene gloves. Consider double-gloving for extensive handling. | To prevent skin contact. Metformin HCl can cause skin irritation[1][2][3]. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against dust particles and potential splashes. Metformin HCl can cause serious eye irritation[1][2][3]. |
| Lab Coat/Gown | A disposable, low-lint gown made of a material resistant to chemical permeation (e.g., polyethylene-coated polypropylene). | To protect clothing and skin from contamination[4]. |
| Respiratory Protection | An N95 or higher-rated respirator should be used if there is a risk of inhaling dust, particularly when handling the powder form of the active ingredients. | To prevent respiratory tract irritation from metformin HCl[2][3]. |
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in areas where this compound is handled[1][3].
-
Avoid Dust Generation: Handle the material carefully to minimize the creation of dust.
Disposal Plan:
Improper disposal of pharmaceutical waste can have environmental consequences. Follow these guidelines for the disposal of this compound and associated materials:
-
Waste Segregation: All contaminated PPE (gloves, gowns, etc.) and disposable labware should be collected in a designated, clearly labeled hazardous waste container.
-
Expired or Unused Product: Expired or unused this compound tablets from a laboratory setting should not be disposed of in the regular trash or flushed down the drain. These should be treated as chemical waste.
-
Waste Disposal: Engage a licensed hazardous waste disposal company for the final disposal of all this compound-related waste, which will likely involve incineration or other approved methods for pharmaceutical waste[5][6]. For non-laboratory settings, some guidance suggests mixing the medication with an undesirable substance like coffee grounds or cat litter before placing it in a sealed container in the household trash[7][8]. However, this is not the standard for a professional laboratory environment.
Spill Response Workflow
In the event of a this compound powder spill, follow the procedural workflow outlined below.
Caption: Logical workflow for responding to a this compound powder spill.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. msdsdigital.com [msdsdigital.com]
- 5. emro.who.int [emro.who.int]
- 6. needle.tube [needle.tube]
- 7. pfizer.com [pfizer.com]
- 8. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
